molecular formula C19H40 B13942065 2,6,10-Trimethylhexadecane CAS No. 55000-52-7

2,6,10-Trimethylhexadecane

Cat. No.: B13942065
CAS No.: 55000-52-7
M. Wt: 268.5 g/mol
InChI Key: MHLZUZMLIFKALI-UHFFFAOYSA-N
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Description

2,6,10-Trimethylhexadecane is a useful research compound. Its molecular formula is C19H40 and its molecular weight is 268.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,10-Trimethylhexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10-Trimethylhexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55000-52-7

Molecular Formula

C19H40

Molecular Weight

268.5 g/mol

IUPAC Name

2,6,10-trimethylhexadecane

InChI

InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3

InChI Key

MHLZUZMLIFKALI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic and Viscous Properties of 2,6,10-Trimethylhexadecane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,6,10-Trimethylhexadecane

2,6,10-Trimethylhexadecane is a branched-chain alkane with the chemical formula C₁₉H₄₀.[1][2][3] Its molecular structure, characterized by methyl groups at the 2, 6, and 10 positions, imparts unique physical and chemical properties that distinguish it from its linear counterpart, nonadecane. These properties are of significant interest in various fields, including lubricants, fuels, and as a component in complex hydrocarbon mixtures. A thorough understanding of its thermodynamic and viscous behavior is paramount for researchers, scientists, and drug development professionals in optimizing formulations, predicting performance under diverse operating conditions, and ensuring the stability and efficacy of products.

This technical guide provides a comprehensive overview of the key thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane. It is designed to be a practical resource, offering not only a compilation of available data but also detailed, field-proven experimental methodologies for their determination. The protocols described herein are grounded in established international standards to ensure accuracy, reproducibility, and self-validation.

Part 1: Thermodynamic Properties

The thermodynamic properties of a substance govern its response to changes in temperature, pressure, and volume. For 2,6,10-trimethylhexadecane, these properties are crucial for applications involving heat transfer, fluid dynamics, and formulation stability.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquid hydrocarbons like 2,6,10-trimethylhexadecane, density is a critical parameter for quality control, process optimization, and in the calculation of other properties such as dynamic viscosity.[4]

Available Data:

PropertyValueSource
Molecular Weight268.5 g/mol PubChem[1]
Computed Properties
XLogP3-AA9.6PubChem[1]

Experimental Protocol: Density Measurement via Oscillating U-Tube Densitometer (Based on ISO 12185)

The oscillating U-tube method is a highly accurate and precise technique for determining the density of liquids.[4][5][6] It is particularly suitable for petroleum products and related substances.[4][5][6][7]

Causality Behind Experimental Choices: The choice of the oscillating U-tube method is predicated on its high precision, small sample volume requirement, and the ability to control temperature accurately. This method directly measures the oscillation period of the U-tube filled with the sample, which is functionally related to the sample's density.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the oscillating U-tube densitometer according to the manufacturer's instructions using two certified reference standards with known densities that bracket the expected density of 2,6,10-trimethylhexadecane. Air and deionized water are commonly used for this purpose.

  • Sample Preparation: Ensure the 2,6,10-trimethylhexadecane sample is homogeneous and free of any air bubbles or particulate matter. If necessary, degas the sample using sonication or a gentle vacuum.

  • Temperature Control: Set the desired measurement temperature on the instrument. Allow sufficient time for the instrument's measuring cell to equilibrate to the set temperature.

  • Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are introduced. The tube must be completely filled.

  • Measurement: Initiate the measurement sequence on the instrument. The instrument will measure the period of oscillation of the U-tube containing the sample.

  • Data Acquisition: The instrument's software will automatically convert the oscillation period into a density value based on the calibration data. Record the density reading once it has stabilized.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., heptane followed by acetone) and dry it completely with a stream of dry air or nitrogen before introducing the next sample.

Workflow for Density Measurement:

DensityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate Instrument (ISO 12185) Prepare_Sample Prepare Sample (Homogeneous, Bubble-free) Set_Temp Set and Equilibrate Temperature Prepare_Sample->Set_Temp Inject_Sample Inject Sample into Oscillating U-Tube Set_Temp->Inject_Sample Measure_Oscillation Measure Oscillation Period Inject_Sample->Measure_Oscillation Record_Density Record Density Measure_Oscillation->Record_Density Clean Clean and Dry U-Tube Record_Density->Clean

Caption: Workflow for density measurement using an oscillating U-tube densitometer.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. This property is essential for designing and modeling thermal systems, such as heat exchangers and reactors.[8][9]

Available Data:

Experimental Protocol: Specific Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[10][11] It provides a rapid and simple method for determining specific heat capacity.[8]

Causality Behind Experimental Choices: The three-step DSC method is employed to ensure high accuracy by correcting for baseline drift and instrument asymmetry. Using a sapphire standard, which has a well-characterized and stable heat capacity, provides a reliable reference for calibration.

Step-by-Step Methodology:

  • Instrument and Heat Flow Calibration: Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's specifications. Indium is a common standard for this purpose.

  • Baseline Run (Empty Pans): Place an empty, hermetically sealed aluminum pan in the sample position and another empty, hermetically sealed aluminum pan in the reference position. Run a temperature program (e.g., from 25°C to 200°C at a heating rate of 10°C/min) to obtain a baseline heat flow curve.

  • Sapphire Standard Run: Accurately weigh a sapphire standard (typically 10-20 mg) and place it in a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the same temperature program as the baseline run.

  • Sample Run: Accurately weigh the 2,6,10-trimethylhexadecane sample (typically 5-10 mg) into a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the identical temperature program.

  • Calculation of Specific Heat Capacity: The specific heat capacity of the sample (Cp_sample) at a given temperature is calculated using the following equation:

    Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp_sapphire

    Where:

    • DSC_sample, DSC_baseline, and DSC_sapphire are the heat flow signals from the respective runs at the given temperature.

    • mass_sapphire and mass_sample are the masses of the sapphire standard and the sample.

    • Cp_sapphire is the known specific heat capacity of sapphire at that temperature.

Workflow for Specific Heat Capacity Measurement by DSC:

DSC_Cp_Measurement cluster_setup Instrument Setup cluster_runs Experimental Runs cluster_analysis Data Analysis Calibrate_DSC Calibrate DSC (Temperature & Heat Flow) Baseline_Run 1. Baseline Run (Empty Pans) Calibrate_DSC->Baseline_Run Sapphire_Run 2. Sapphire Standard Run Baseline_Run->Sapphire_Run Sample_Run 3. Sample Run (2,6,10-trimethylhexadecane) Sapphire_Run->Sample_Run Calculate_Cp Calculate Specific Heat Capacity (Cp_sample) Sample_Run->Calculate_Cp

Caption: Workflow for determining specific heat capacity using the three-step DSC method.

Thermal Conductivity

Thermal conductivity (λ) is a measure of a material's ability to conduct heat.[12] It is a critical parameter in heat transfer calculations for applications involving heating or cooling of 2,6,10-trimethylhexadecane.

Available Data:

Experimental Protocol: Thermal Conductivity Measurement via Transient Plane Source (TPS) Method (Based on ISO 22007-2)

The Transient Plane Source (TPS) method, also known as the Hot Disc method, is a versatile and accurate technique for measuring the thermal conductivity and thermal diffusivity of solids, liquids, and powders.[13]

Causality Behind Experimental Choices: The TPS method is chosen for its ability to simultaneously determine thermal conductivity and thermal diffusivity. The transient nature of the measurement minimizes the influence of thermal convection in liquids, which is a significant advantage over steady-state methods.[14]

Step-by-Step Methodology:

  • Sensor Selection: Choose a TPS sensor with a radius appropriate for the sample volume and the expected thermal properties of 2,6,10-trimethylhexadecane.

  • Sample Holder Assembly: Place the liquid sample in a suitable sample holder that allows for the immersion of the TPS sensor. Ensure the sensor is fully surrounded by the sample and that there are no air gaps.

  • Instrument Setup: Connect the sensor to the TPS instrument and configure the measurement parameters, including the heating power and measurement time. The power should be low enough to avoid inducing significant convection, and the measurement time should be short (typically a few seconds for liquids).

  • Measurement Execution: Initiate the measurement. The instrument will pass a current through the sensor, causing a temperature increase. The temperature rise of the sensor as a function of time is recorded.

  • Data Analysis: The instrument's software analyzes the temperature versus time data to calculate the thermal conductivity and thermal diffusivity of the sample.

  • Repeatability: Perform multiple measurements to ensure the results are reproducible.

Workflow for Thermal Conductivity Measurement (TPS Method):

TPS_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Select_Sensor Select TPS Sensor Assemble_Holder Assemble Sample Holder with Liquid Sample Select_Sensor->Assemble_Holder Setup_Instrument Set Measurement Parameters Assemble_Holder->Setup_Instrument Execute_Measurement Execute Transient Heating Setup_Instrument->Execute_Measurement Record_Data Record Temperature vs. Time Data Execute_Measurement->Record_Data Calculate_Properties Calculate Thermal Conductivity & Diffusivity Record_Data->Calculate_Properties

Caption: Workflow for thermal conductivity measurement using the Transient Plane Source (TPS) method.

Part 2: Viscosity

Viscosity is a measure of a fluid's resistance to flow.[15][16] For many applications of 2,6,10-trimethylhexadecane, particularly in lubrication and fluid transport, viscosity is a critical performance parameter.[17][18]

Available Data:

Experimental Protocol: Kinematic Viscosity Measurement via Glass Capillary Viscometer (Based on ASTM D445)

The ASTM D445 standard test method is a globally recognized procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque.[17][18][19][20][21] It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[17][18][19][20][21]

Causality Behind Experimental Choices: The use of a calibrated glass capillary viscometer in a constant temperature bath ensures that the measurement is made under reproducible and well-defined conditions. The flow under gravity is a simple and reliable driving force for Newtonian fluids.

Step-by-Step Methodology:

  • Viscometer Selection and Cleaning: Select a calibrated glass capillary viscometer of the appropriate type (e.g., Ubbelohde or Cannon-Fenske) for the expected viscosity range of 2,6,10-trimethylhexadecane. Thoroughly clean and dry the viscometer.

  • Sample Preparation: Filter the sample to remove any particulate matter that could clog the capillary.

  • Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired measurement temperature with a high degree of accuracy (e.g., ±0.02°C). Allow at least 30 minutes for the viscometer to reach thermal equilibrium.

  • Sample Loading: Charge the viscometer with the sample in the manner prescribed for the specific viscometer type, ensuring the correct sample volume.

  • Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

  • Repeat Measurement: Perform at least two flow time measurements. The two measurements should agree within the specified repeatability of the method.

  • Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) in mm²/s (or centistokes, cSt) by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C):

    ν = C * t

  • Calculation of Dynamic Viscosity: If the density (ρ) of the liquid is known at the measurement temperature, the dynamic viscosity (η) in mPa·s (or centipoise, cP) can be calculated:[17][19][20]

    η = ν * ρ

Workflow for Kinematic Viscosity Measurement (ASTM D445):

ViscosityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Select_Viscometer Select & Clean Calibrated Glass Capillary Viscometer Prepare_Sample Prepare & Filter Sample Select_Viscometer->Prepare_Sample Load_Sample Load Sample into Viscometer Prepare_Sample->Load_Sample Thermal_Equilibrium Achieve Thermal Equilibrium in Constant Temperature Bath Load_Sample->Thermal_Equilibrium Measure_Flow_Time Measure Flow Time (Repeat for Reproducibility) Thermal_Equilibrium->Measure_Flow_Time Calculate_Kinematic Calculate Kinematic Viscosity (ν = C * t) Measure_Flow_Time->Calculate_Kinematic Calculate_Dynamic Calculate Dynamic Viscosity (η = ν * ρ) Calculate_Kinematic->Calculate_Dynamic

Caption: Workflow for kinematic viscosity measurement according to ASTM D445.

Conclusion

The thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane are fundamental parameters that dictate its behavior and performance in a wide array of applications. While a comprehensive experimental dataset for this specific compound is not extensively available in public literature, this guide provides the necessary framework for its accurate and reliable determination using standardized, internationally recognized methodologies. By adhering to the detailed protocols outlined for density, specific heat capacity, thermal conductivity, and viscosity, researchers, scientists, and drug development professionals can generate high-quality data to support their work. The emphasis on the causality behind experimental choices and the provision of self-validating systems are intended to empower users to not only perform these measurements but also to understand the principles that ensure their scientific integrity.

References

  • ASTM D445-23, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (2023). ASTM International. Retrieved March 7, 2026, from [Link]

  • ISO 22007-2:2015, Plastics — Determination of thermal conductivity and thermal diffusivity — Part 2: Transient plane heat source (hot disc) method. (2015). International Organization for Standardization. Retrieved March 7, 2026, from [Link]

  • ASTM D445. (n.d.). Eralytics. Retrieved March 7, 2026, from [Link]

  • Thermal Conductivity Measurements According to ISO 22007:2. (n.d.). RISE Research Institutes of Sweden. Retrieved March 7, 2026, from [Link]

  • ASTM D445 Kinematic Viscosity Analyses. (n.d.). Tamson Instruments. Retrieved March 7, 2026, from [Link]

  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2018). ASTM International. Retrieved March 7, 2026, from [Link]

  • ASTM D445. (n.d.). SPL, Inc. Retrieved March 7, 2026, from [Link]

  • EN ISO 12185 Crude Oil Density Oscillating U-Tube Testing. (n.d.). Intertek. Retrieved March 7, 2026, from [Link]

  • Černák, J. (2007). Measurement of Heat Capacity by Differential Scanning Calorimetry. Journal of Thermal Analysis and Calorimetry, 89(2), 573-577. Retrieved March 7, 2026, from [Link]

  • Y. M. Lee, et al. (2016). Measurements of fluid viscosity using a miniature ball drop device. AIP Publishing. Retrieved March 7, 2026, from [Link]

  • Experimental determination of viscosity (viscometer). (2020, April 4). tec-science. Retrieved March 7, 2026, from [Link]

  • EN ISO 12185:2024 - Density Measurement for Crude Petroleum Using. (2024). iTeh Standards. Retrieved March 7, 2026, from [Link]

  • The ISO and ASTM Standards of the Hot Disk® Method. (n.d.). Thermtest Inc. Retrieved March 7, 2026, from [Link]

  • An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. Retrieved March 7, 2026, from [Link]

  • Foreman, J. (n.d.). Making Accurate DSC and MDSC™ Specific Heat Capacity Measurements with the Q1000 Tzero™ DSC. TA Instruments. Retrieved March 7, 2026, from [Link]

  • ISO 12185. (n.d.). Eralytics. Retrieved March 7, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). The University of Edinburgh. Retrieved March 7, 2026, from [Link]

  • ISO 22007-2:2008(en), Plastics — Determination of thermal conductivity and thermal diffusivity — Part 2: Transient plane heat source (hot disc) method. (2008). International Organization for Standardization. Retrieved March 7, 2026, from [Link]

  • 1A. VISCOSITY MEASUREMENTS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oils and Paraffins – Automatic Determination of the Density and °API. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • ISO 12185. (n.d.). ARO Scientific Ltd. Retrieved March 7, 2026, from [Link]

  • Exp.4 Determination the Viscosity of Liquids. (n.d.). Retrieved March 7, 2026, from [Link]

  • Viscosity Determination / General Tests. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tetradecane, 2,6,10-trimethyl- (CAS 14905-56-7) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • 2,6,10-Trimethylhexadecane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Dodecane, 2,6,10-trimethyl- (CAS 3891-98-3) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Dodecane, 2,6,10-trimethyl-. (2026, March 4). Cheméo. Retrieved March 7, 2026, from [Link]

  • Hexadecane, 2,6,10-trimethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Heat Capacities for Some Select Substances. (n.d.). gchem. Retrieved March 7, 2026, from [Link]

  • Huber, M. L., & Harvey, A. H. (n.d.). Thermal conductivity of gases. In CRC Handbook of Chemistry and Physics. Retrieved March 7, 2026, from [Link]

  • Pentadecane, 2,6,10,14-tetramethyl- (CAS 1921-70-6) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Dodecane, 2,6,10-trimethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • 2,6,10-trimethyl tetradecane, 14905-56-7. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • Thermal conductivity coefficient for hexadecane[22] (T = 23 @BULLET C,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Difference between norpristane and pristane in hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of acyclic isoprenoids—specifically norpristane and pristane—reveals their critical utility across petroleum geochemistry, environmental forensics, and even immunological drug development. While both are saturated, branched hydrocarbons derived from the phytyl side chain of chlorophyll, their structural differences dictate distinct degradation kinetics and analytical applications.

This whitepaper provides a comprehensive framework for researchers and scientists to understand the causality behind isoprenoid biomarker behavior, self-validating analytical protocols, and their cross-disciplinary significance.

Chemical Fundamentals & Structural Causality

Acyclic isoprenoids are highly resistant to microbial degradation due to the steric hindrance provided by their methyl branches. This structural resilience makes them invaluable for tracking the fate of hydrocarbons long after straight-chain alkanes have been metabolized.

  • Pristane (C19): IUPAC name 2,6,10,14-tetramethylpentadecane. It is a dominant isoprenoid in crude oils and marine productivity markers[1].

  • Norpristane (C18): IUPAC name 2,6,10-trimethylpentadecane. It contains one less methyl group than pristane and is primarily utilized as a correlative biomarker for source partitioning[2].

The causality behind their utility lies in differential depletion kinetics . During weathering and bioremediation, microbes preferentially attack straight-chain alkanes (like n-C17 and n-C18) before attempting to oxidize the sterically hindered tertiary carbons of norpristane and pristane[3].

Table 1: Chemical and Structural Comparison
ParameterNorpristanePristane
IUPAC Nomenclature 2,6,10-Trimethylpentadecane2,6,10,14-Tetramethylpentadecane
Carbon Number C18C19
Biological Precursor Phytol (via diagenetic cleavage)Phytol / Chlorophyll
Biodegradation Resistance High (Sterically hindered)High (Sterically hindered)
Cross-Disciplinary Use Environmental toxicity trackingPlasmacytoma & Lupus (SLE) induction in mice

Geochemical and Environmental Significance

In environmental forensics, the unresolved complex mixture (UCM) of weathered oil is dominated by saturates that resist degradation[4]. Norpristane and pristane serve as internal anchors for diagnostic ratios.

Diagnostic Ratios & Source Partitioning

Because pristane, norpristane, and phytane are depleted at roughly equal rates during the early stages of environmental weathering, their ratios remain stable, making them excellent indicators of the original petroleum source[3].

  • n-C17/Pristane & n-C18/Phytane: These are primary weathering ratios. A decreasing ratio indicates active microbial degradation[3].

  • Pristane/Phytane (Pr/Ph): Indicates the redox conditions of the depositional environment. Ratios < 1 typically indicate anoxic marine environments, while higher ratios suggest oxic terrestrial sources[5].

  • Norpristane/Phytane: Used alongside Pr/Ph to fingerprint specific diesel fuels and crude oils when distinguishing between multiple contamination sources in soil or aquatic sediments[3].

G A Environmental Hydrocarbon Sample B Microbial Biodegradation (Steric Hindrance) A->B C n-Alkanes (n-C17, n-C18) Rapidly Depleted B->C D Isoprenoids (Pristane, Norpristane) Resist Degradation B->D E Diagnostic Ratio Calculation (e.g., n-C17/Pristane) C->E D->E

Fig 1: Logical flow of isoprenoid-based biodegradation tracking.

Intersections with Toxicology and Drug Development

While norpristane is strictly utilized as an analytical biomarker in environmental chemistry, pristane crosses over significantly into immunology and drug development.

Immunological Adjuvant: Pristane is a potent agent used by drug development professionals to induce plasmacytomas and murine models of systemic lupus erythematosus (SLE) in BALB/c mice[6]. Aquatic Toxicity: For toxicologists assessing oil spills (e.g., Deepwater Horizon), understanding the persistence of these saturates is critical. The saturates-dominated UCM, which includes norpristane and pristane, exhibits narcotic-based toxicity in marine environments[4]. Tracking the depletion of these specific isoprenoids helps quantify the attenuation of long-term ecological toxicity[7].

Advanced Analytical Workflows: GC×GC and Diastereomer Resolution

To achieve self-validating data, modern laboratories utilize Comprehensive Two-Dimensional Gas Chromatography (GC×GC) or GC-MS with chiral stationary phases.

A critical breakthrough in biodegradation tracking is the use of diastereomer ratios . The biological diastereomers of pristane (meso; RS = SR) are depleted more rapidly by microbes than the geological/mature diastereomers (RR and SS)[8]. By measuring the ratio of these diastereomers, scientists can determine the exact extent of biodegradation without needing a pristine, non-biodegraded reference sample (T0)[8].

Step-by-Step Methodology: GC-MS/MS Isoprenoid Analysis

Phase 1: Sample Preparation & Fractionation

  • Extraction: Extract the environmental sample (soil, sediment, or tissue) using a solvent mixture (e.g., dichloromethane/hexane) via ultrasonication or accelerated solvent extraction (ASE).

  • Cleanup: Pass the extract through a silica gel/alumina column. Elute the aliphatic (saturates) fraction using 100% pentane or hexane to isolate alkanes and isoprenoids from polar compounds and aromatics.

  • Concentration: Concentrate the eluate under a gentle stream of high-purity nitrogen to a final volume of 1.0 mL.

Phase 2: Chromatographic Separation 4. Injection: Inject 1 μL of the saturates fraction into a GC-MS/MS system equipped with a chiral capillary column (e.g., β-cyclodextrin directly bonded to dimethylpolysiloxane)[9]. 5. Temperature Programming: Set the injector to 230°C. Run the oven program from an initial 60°C (hold 2 min), ramp at 4°C/min to 180°C to maintain chiral stationary phase integrity, and hold to allow elution of C18-C20 isoprenoids[9]. 6. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Target m/z 71 and 183 for acyclic isoprenanes[10].

Phase 3: Data Processing & Validation 7. Integration: Integrate the peak areas for n-C17, n-C18, norpristane, pristane, and phytane. 8. Diastereomer Resolution: Calculate the ratio of meso-pristane to (RR + SS)-pristane to establish the internal biodegradation scale[8].

G S1 Sample Prep: Liquid-Liquid Extraction S2 Silica Gel Column Cleanup (Saturates) S1->S2 S3 GC×GC-MS/FID Injection (Chiral Stationary Phase) S2->S3 S4 Diastereomer Resolution (meso vs. mature) S3->S4 S5 Data Processing: Internal Biodegradation Scale S4->S5

Fig 2: GC-MS/MS analytical protocol for isoprenoid and diastereomer resolution.

Table 2: Analytical Targets and Mass Spectrometry Parameters
AnalyteTarget Ion (m/z)Qualifier Ion (m/z)Elution Order (Chiral GC)
n-Heptadecane (n-C17) 71851
Norpristane 711832
n-Octadecane (n-C18) 71853
Pristane 711834
Phytane 711835

Conclusion

The differentiation between norpristane and pristane extends far beyond simple carbon counting. By leveraging the specific degradation kinetics and diastereomeric properties of these acyclic isoprenoids, researchers can construct self-validating models of environmental weathering, accurately partition contamination sources, and better understand the persistent narcotic toxicity of oil spills. Furthermore, recognizing pristane's dual role as a geochemical biomarker and an immunological adjuvant bridges a vital gap between environmental forensics and drug development.

Sources

Natural occurrence of 2,6,10-trimethylhexadecane in marine sediments

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence and Geochemical Significance of 2,6,10-Trimethylhexadecane in Marine Sediments

Executive Summary

The molecular characterization of marine sediments provides a high-resolution window into paleoenvironmental conditions and microbial ecology. Among the complex matrix of sedimentary organic matter, acyclic isoprenoid alkanes serve as critical biomarkers. This guide delivers an authoritative analysis of 2,6,10-trimethylhexadecane (CAS 55000-52-7), a specialized C19 isoprenoid. Designed for researchers, organic geochemists, and drug development professionals engaged in marine bioprospecting, this whitepaper synthesizes the diagenetic origins, ecological significance, and rigorous analytical methodologies required to isolate and identify this compound from complex marine matrices.

Molecular Architecture and Geochemical Significance

2,6,10-Trimethylhexadecane (C19H40) is a highly branched aliphatic hydrocarbon. It is a structural isomer of the widely studied biomarker pristane (2,6,10,14-tetramethylpentadecane) 1[1]. While pristane and phytane dominate the aliphatic fractions of most marine sediments, the detection of 2,6,10-trimethylhexadecane indicates highly specific diagenetic microenvironments or unique microbial inputs.

For drug development professionals, marine sediments represent an untapped reservoir of novel pharmacophores. The microbial communities (e.g., specific clades of marine Archaea and Actinomycetota) that synthesize or degrade complex isoprenoids often possess unique secondary metabolic gene clusters. By utilizing 2,6,10-trimethylhexadecane as a chemotaxonomic indicator, researchers can stratify sediment cores and pinpoint ecological niches rich in extremophilic bacteria, thereby optimizing bioprospecting efforts for novel antimicrobials and oncology therapeutics.

Diagenetic Pathways and Biological Origins

The primary precursor for most acyclic isoprenoids in marine environments is phytol , the hydrophobic esterifying alcohol of chlorophyll-a found in marine algae and cyanobacteria2[3].

Mechanistic Causality of Formation: During early diagenesis in the water column and upper sediment layers, phytol undergoes hydrolysis. Depending on the redox potential of the depositional environment, the phytol skeleton undergoes competing reactions. In oxic conditions, oxidation and decarboxylation yield pristane. However, 2,6,10-trimethylhexadecane is hypothesized to form via two distinct pathways:

  • Diagenetic Cracking: Specific demethylation or thermal/catalytic cracking of the phytane skeleton.

  • Direct Biosynthesis: Production by extremophilic marine microorganisms. Its notable detection in the bottom waters and sediments of extreme environments, such as Lake Vanda in Antarctica, underscores its role as a biomarker for highly specialized microbial ecology 4[4].

Pathway Chl Chlorophyll-a (Marine Algae/Cyanobacteria) Phytol Phytol (C20H40O) Chl->Phytol Hydrolysis (Water column/Sediment) Phytane Phytane (C20H42) Phytol->Phytane Reduction / Dehydration Pristane Pristane (C19H40) 2,6,10,14-tetramethylpentadecane Phytol->Pristane Oxidation & Decarboxylation TMH 2,6,10-trimethylhexadecane (C19H40) Phytane->TMH Demethylation / Cracking Microbes Direct Microbial Input (Marine Archaea/Bacteria) Microbes->TMH Biosynthesis

Caption: Diagenetic and biosynthetic pathways of 2,6,10-trimethylhexadecane.

Analytical Methodology: Extraction and Identification

Because isoprenoids exist in trace amounts within marine sediments, the analytical protocol must be a self-validating system . The following workflow incorporates internal standards and procedural blanks to ensure quantitative accuracy and definitively rule out anthropogenic hydrocarbon contamination.

Step 1: Sediment Lyophilization
  • Procedure: Freeze marine sediment cores immediately at -80°C. Lyophilize samples at -50°C and <0.1 mbar for 48 hours until a constant weight is achieved.

  • Causality: Residual water creates a biphasic barrier that repels organic solvents. Complete desiccation is strictly mandated to maximize the extraction efficiency of non-polar lipids and prevent hydrolysis of labile co-extractants.

Step 2: Ultrasonic-Assisted Total Lipid Extraction
  • Procedure: Homogenize 10g of lyophilized sediment. Spike the sample with a known concentration of deuterated tetracosane (C24D50) to serve as an internal recovery standard. Extract using a solvent mixture of Dichloromethane:Methanol (DCM:MeOH, 2:1 v/v) via ultrasonication for 30 minutes. Repeat three times, centrifuge, and pool the supernatant.

  • Causality: The amphiphilic nature of the DCM:MeOH mixture is critical; methanol penetrates and disrupts microbial cell membranes, allowing the non-polar dichloromethane to efficiently solubilize the trapped aliphatic hydrocarbons.

Step 3: Silica Gel Column Chromatography (Fractionation)
  • Procedure: Concentrate the total lipid extract using a rotary evaporator. Load the extract onto a glass column packed with activated silica gel (pre-baked at 120°C for 12 hours to remove adsorbed water). Elute the aliphatic hydrocarbon fraction using 100% high-purity hexane.

  • Causality: Silica gel provides a highly polar stationary phase. Hexane, being completely non-polar, selectively partitions the aliphatic alkanes (including 2,6,10-trimethylhexadecane) into the mobile phase. Polar pigments, fatty acids, and complex lipids remain permanently bound to the column, eliminating downstream mass spectral interference.

Step 4: GC-MS Analysis
  • Procedure: Inject 1 µL of the concentrated aliphatic fraction into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Utilize a non-polar capillary column (e.g., DB-5MS). Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Causality: EI at 70 eV is the universal standard for hydrocarbon analysis because it imparts sufficient energy to predictably fragment the robust alkane carbon backbone. This allows for the precise differentiation of structural isomers (like pristane and 2,6,10-trimethylhexadecane) based on their unique mass-to-charge (m/z) fragmentation ratios5[5].

Workflow Sediment Marine Sediment Core Sample FreezeDry Lyophilization (-50°C) Sediment->FreezeDry Extraction Ultrasonic Extraction (DCM:MeOH 2:1) FreezeDry->Extraction Fractionation Silica Chromatography (Hexane Elution) Extraction->Fractionation Total Lipid Extract Aliphatic Aliphatic Fraction (Target Biomarkers) Fractionation->Aliphatic GCMS GC-MS Analysis (EI Mode, 70 eV) Aliphatic->GCMS Isomer Identification

Caption: Self-validating analytical workflow for biomarker extraction and GC-MS identification.

Quantitative Data and Mass Spectrometry Profiles

To ensure rigorous identification, experimental GC-MS data must be cross-referenced with established databases. The tables below summarize the critical parameters required to positively identify 2,6,10-trimethylhexadecane and differentiate it from co-eluting isoprenoids.

Table 1: Physicochemical & Chromatographic Properties

Property Value Source
IUPAC Name 2,6,10-trimethylhexadecane 1[1]
Molecular Formula C19H40 5[5]
Molecular Weight 268.52 g/mol 1[1]
CAS Registry Number 55000-52-7 5[5]

| Kovats Retention Index | ~1744 (Standard Non-polar phase) | 5[5] |

Table 2: Diagnostic Mass Spectral Fragments (EI, 70 eV)

m/z Ratio Fragment Assignment Relative Abundance / Diagnostic Significance
57 [C4H9]+ Base peak; common to highly branched alkanes.
71 [C5H11]+ High abundance; diagnostic of isoprenoid chain cleavage.
85 [C6H13]+ High abundance; indicates specific methyl branching positions.
113 [C8H17]+ Moderate abundance; specific cleavage at the C-6 methyl group.

| 268 | [M]+ | Molecular ion (typically weak in EI mode for acyclic alkanes). |

References

  • NIST Chemistry WebBook, SRD 69. "Hexadecane, 2,6,10-trimethyl-". National Institute of Standards and Technology.
  • PubChem. "2,6,10-Trimethylhexadecane | C19H40 | CID 41282". National Institutes of Health.
  • Matsumoto, G. I., Torii, T., & Hanya, T. "A Review of Organic Geochemistry in Antarctica". National Institute of Informatics (NII).
  • University of California, Berkeley. "Organic Geochemistry" (eScholarship).

Sources

In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 2,6,10-Trimethylhexadecane (C19H40)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and pharmacognosy, branched-chain aliphatic hydrocarbons are increasingly recognized not just as inert structural components, but as potent biological modulators. 2,6,10-Trimethylhexadecane (Molecular Formula: C19H40) is a highly lipophilic, branched alkane found natively in pharmacologically active botanical extracts such as Menispermi Rhizoma[1] and Blepharis ciliaris[2].

As a structural isomer of the widely utilized immunological adjuvant pristane (2,6,10,14-tetramethylpentadecane)[3], 2,6,10-trimethylhexadecane shares critical physicochemical traits that make it highly relevant for researchers studying lipid-based drug delivery vehicles, biomarker identification, and the induction of autoimmune disease models. This whitepaper provides an authoritative breakdown of its molecular properties, mechanistic pathways in immune activation, and validated experimental protocols for its extraction and preclinical application.

Physicochemical Profiling & Molecular Identity

The pharmacological utility of 2,6,10-trimethylhexadecane is entirely dictated by its structure: a 16-carbon backbone with methyl substitutions at the 2, 6, and 10 positions. This branching introduces significant steric hindrance, preventing the dense crystalline packing seen in straight-chain alkanes, thereby rendering it a liquid at room temperature.

Furthermore, the complete absence of hydrogen-bond donors or acceptors results in an extreme XLogP3 value of 9.6[4]. This profound lipophilicity is the causal factor behind its ability to seamlessly partition into phospholipid bilayers, altering membrane fluidity and acting as a permeation enhancer.

Table 1: Quantitative Physicochemical Data of 2,6,10-Trimethylhexadecane

Property Quantitative Value Reference / Methodology
Molecular Formula C19H40 Computed by [4]
Molecular Weight 268.5 g/mol Computed by PubChem 2.2[4]
IUPAC Name 2,6,10-trimethylhexadecane Standard IUPAC Nomenclature[4]
XLogP3-AA (Lipophilicity) 9.6 Computed by XLogP3 3.0[4]
Hydrogen Bond Donors/Acceptors 0 / 0 Computed by Cactvs 3.4.8.24[4]

| Kovats Retention Index | 1720 – 1747 | Semi-standard non-polar column[4] |

Pharmacological Significance & Mechanistic Pathways

Natural Sources and Synergistic Efficacy

2,6,10-Trimethylhexadecane is a major unsaponifiable component in several medicinal plants. For instance, in Blepharis ciliaris—a plant noted for its potent anti-inflammatory and anti-hyperglycemic activities—this alkane is extracted via n-hexane fractionation[2]. Similarly, it is a key lipid-soluble constituent in Menispermi Rhizoma, an extract utilized for its broad-spectrum anti-tumor and anti-inflammatory effects[5],[1]. In these matrices, highly lipophilic alkanes act as natural vehicles, enhancing the bioavailability of co-extracted active metabolites (like alkaloids and stigmasterol esters) by increasing cellular membrane permeability.

Isomerism and Immune Activation (The Adjuvant Effect)

In drug development, C19H40 branched alkanes—most notably its isomer pristane—are the gold standard for inducing rodent models of Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE)[6],[7].

The Causality of Autoimmunity: Unlike foreign bacterial adjuvants (e.g., Freund's Adjuvant), sterile branched alkanes initiate an immune response via a self-antigen pathway. When administered intradermally or intraperitoneally, the extreme hydrophobicity of the alkane forces it to form a slow-releasing lipid depot. Macrophages phagocytose these indigestible lipid droplets, triggering a stress response that upregulates the leukocyte adhesion molecule Mac-1 (CD11b/CD18) [3]. This upregulation induces the secretion of pro-inflammatory cytokines (IL-6, TNF-α), which subsequently activate CD4+ T-cells against ubiquitous self-antigens, culminating in chronic, relapsing-remitting joint inflammation or diffuse pulmonary hemorrhage[3],[7].

ImmunePathway A Branched Alkane (C19H40) Administration B Macrophage Phagocytosis & Lipid Accumulation A->B C Mac-1 (CD11b/CD18) Upregulation B->C D Pro-inflammatory Cytokine Release (IL-6, TNF-α) C->D E CD4+ T-Cell Activation D->E F Autoimmune Pathogenesis (Arthritis / DPH) E->F

Mechanistic pathway of immune activation and autoimmune induction by C19H40 branched alkanes.

Experimental Protocols & Analytical Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls and causality-driven steps.

Analytical Workflow: GC-MS Extraction & Identification

Because 2,6,10-trimethylhexadecane is highly non-polar, standard aqueous extractions will fail to isolate it. The protocol relies on saponification to chemically cleave interfering triglycerides into water-soluble soaps, allowing the pure alkane to partition into an organic phase[2].

Step-by-Step Methodology:

  • Biomass Preparation: Reflux 5.0 g of the n-hexane botanical fraction (e.g., Blepharis ciliaris aerial parts) with 0.5 N alcoholic KOH for 3 hours on a boiling water bath[2]. Causality: Heat and strong base hydrolyze ester bonds of complex lipids.

  • Phase Separation: Distill off the alcohol, dilute the aqueous remainder with distilled water, and extract with diethyl ether until exhaustion.

  • Internal Control (System Suitability): Run a blank diethyl ether sample through the GC-MS to establish a baseline and rule out column bleed. Spike the sample with a C10-C40 alkane standard mixture to calibrate retention indices.

  • GC-MS Analysis: Inject the unsaponifiable matter into an equipped with a semi-standard non-polar column.

  • Validation: Confirm the identity of 2,6,10-trimethylhexadecane by matching the molecular ion peak ( m/z 268.5) and verifying the Kovats retention index falls strictly between 1720 and 1747[4].

GCMSWorkflow N1 Botanical Biomass (e.g., Menispermi Rhizoma) N2 n-Hexane Extraction & Saponification N1->N2 N3 Unsaponifiable Matter Isolation N2->N3 N4 GC-MS Analysis (Agilent System) N3->N4 N5 Spectral Matching (m/z 268.5, C19H40) N4->N5

Step-by-step GC-MS extraction and identification workflow for 2,6,10-trimethylhexadecane.

In Vivo Protocol: Alkane-Induced Arthritis Model

This protocol utilizes C19H40 branched alkanes to induce a chronic, relapsing-remitting arthritis model, ideal for screening novel therapeutics[8],[9].

Step-by-Step Methodology:

  • Subject Selection: Utilize 8 to 12-week-old Dark Agouti (DA) rats. Causality: DA rats possess specific RT1-B alleles (MHC class II) that render them uniquely susceptible to T-cell-driven autoimmune responses triggered by self-antigens[7],[9].

  • Preparation & Control: Sterile-filter the synthetic C19H40 alkane (e.g., pristane). Establish a control cohort injected with sterile PBS to validate that subsequent inflammation is strictly alkane-induced.

  • Administration: Administer a single 150 µL intradermal injection of the alkane at the base of the tail[8]. Causality: Intradermal injection prevents rapid systemic clearance, forcing the creation of a localized lipid depot that continuously stimulates macrophages.

  • Blinded Clinical Scoring: From Day 10 to Day 25 post-injection, evaluate disease development daily. To eliminate observation bias, scoring must be performed by an investigator blinded to the cohorts. Score each paw from 0 to 15 based on macroscopic erythema, swelling, and ankylosis (Maximum total score = 60)[8].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 41282, 2,6,10-Trimethylhexadecane." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15979, Pristane." PubChem,[Link]

  • "Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma." MDPI,[Link]

  • "Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat." PMC,[Link]

  • "A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats." Chondrex, Inc.,[Link]

  • "Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides." MDPI,[Link]

  • "Pristane - Wikipedia." Wikipedia,[Link]

Sources

Role of acyclic isoprenoids in defining source rock depositional environments

Author: BenchChem Technical Support Team. Date: March 2026

The Biomarker Paradigm: Acyclic Isoprenoids as Paleoenvironmental Proxies

In the disciplines of organic geochemistry and petroleum geology, acyclic isoprenoids serve as critical molecular fossils (biomarkers) that record the physicochemical conditions of ancient depositional environments. For researchers, analytical chemists, and drug development professionals accustomed to rigorous biomarker quantification, the extraction and analysis of these compounds represent a masterclass in complex matrix deconvolution.

The most prominent acyclic isoprenoids utilized in source rock characterization are pristane (Pr, C19​ ) and phytane (Ph, C20​ ) . These branched alkanes primarily originate from the diagenetic alteration of the phytyl side chain of chlorophyll a found in phototrophic organisms[1]. Because their formation pathways are highly sensitive to the redox potential (Eh) of the water column and shallow sediments during early diagenesis, the relative abundance of these molecules provides a highly reliable, quantifiable proxy for paleoenvironmental reconstruction[2].

Mechanistic Pathways of Isoprenoid Diagenesis

The causality behind using pristane and phytane as environmental indicators lies in the divergent chemical pathways dictated by oxygen availability. The cleavage of the phytyl ester bond in chlorophyll a yields the diterpene alcohol, phytol. From here, the diagenetic fate of phytol is strictly governed by the redox state of the depositional environment:

  • Oxic Conditions (Pristane Pathway): In oxygen-rich environments (e.g., terrestrial swamps, shallow fluvio-marine settings), phytol undergoes oxidation to phytenic acid. Subsequent decarboxylation (the loss of one carbon atom) yields the C19​ isoprenoid, pristane[2].

  • Anoxic Conditions (Phytane Pathway): In oxygen-depleted, highly reducing environments (e.g., stratified marine basins, hypersaline lagoons), phytol is reduced to dihydrophytol. Subsequent dehydration and further reduction preserve the entire carbon skeleton, yielding the C20​ isoprenoid, phytane[2].

PhytolDiagenesis Chlorophyll Chlorophyll a (Phototrophic Organisms) Phytol Phytol (Side Chain Cleavage) Chlorophyll->Phytol Oxic Oxic Conditions (Oxidation & Decarboxylation) Phytol->Oxic Anoxic Anoxic Conditions (Reduction & Dehydration) Phytol->Anoxic Phytenic Phytenic Acid Oxic->Phytenic Dihydrophytol Dihydrophytol Anoxic->Dihydrophytol Pristane Pristane (C19) Biomarker Phytenic->Pristane Phytane Phytane (C20) Biomarker Dihydrophytol->Phytane

Phytol diagenesis pathway forming pristane and phytane under varying redox conditions.

Diagnostic Ratios and Quantitative Interpretation

The Pristane/Phytane (Pr/Ph) ratio is the cornerstone metric for assessing source rock depositional environments[3]. However, this ratio must be interpreted alongside complementary metrics like Pr/n- C17​ and Ph/n- C18​ to account for variables such as organic matter input, biodegradation, and thermal maturity[1].

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

Pr/Ph RatioDepositional EnvironmentRedox ConditionsTypical Lithology
< 0.8 Hypersaline / Deep MarineHighly Anoxic / ReducingCarbonates / Evaporites
0.8 - 1.5 Marine / LacustrineDysoxic / Sub-oxicMarine Shales
1.5 - 3.0 Transitional / Fluvio-marineFluctuating / Moderately OxicMixed Shales / Coals
> 3.0 Terrestrial / Peat SwampHighly OxicCoals / Deltaic Shales

Table 2: Complementary Biomarker Metrics

MetricApplication / IndicationMechanistic Causality
Pr / n- C17​ Organic matter source & BiodegradationAcyclic isoprenoids are more sterically hindered and thus more resistant to microbial degradation than straight-chain n-alkanes. A high ratio indicates either severe biodegradation or high terrestrial input[2].
Ph / n- C18​ Kerogen typing & MaturityUsed in tandem with Pr/n- C17​ in a cross-plot to classify kerogen types (I, II, III) and assess the onset of the oil-generation window[1].
Thermal Maturity Ratio Validity LimitAt high thermal maturities (EasyRo > 1.02%), the Pr/Ph ratio decreases due to the differential cracking of bound biomarkers from kerogen, masking the original depositional signal[4].

Analytical Workflow: GC-MS Protocol for Biomarker Extraction

The isolation and quantification of acyclic isoprenoids require an analytical pipeline that prioritizes high selectivity and sensitivity, analogous to the extraction of endogenous sterols or lipid nanoparticles in pharmaceutical development[5]. The following protocol is designed as a self-validating system, ensuring that matrix effects do not compromise data integrity[6].

Step 1: Sample Preparation and Soxhlet Extraction
  • Action: Pulverize the source rock sample to <200 mesh to maximize the solvent-accessible surface area. Extract the powder using a Soxhlet apparatus with a Dichloromethane (DCM) and Methanol (MeOH) azeotropic mixture (93:7 v/v) for 72 hours.

  • Causality: The combination of a non-polar (DCM) and polar (MeOH) solvent ensures the exhaustive solvation of both free aliphatic hydrocarbons and polar resins/asphaltenes trapped within the rock matrix.

  • Self-Validation: Run a procedural blank (empty cellulose thimble) in parallel to monitor for background lipid contamination. Spike the sample with a known concentration of an internal standard (e.g., deuterated tetracosane or squalane) prior to extraction to calculate absolute recovery rates.

Step 2: Deasphalting
  • Action: Concentrate the total lipid extract (TLE) to near dryness using a rotary evaporator. Re-dissolve in a minimal amount of DCM, then add a 40-fold excess volume of cold n-hexane to precipitate asphaltenes. Filter through a 0.45 µm PTFE membrane.

  • Causality: Asphaltenes are massive, complex polyaromatic structures that will irreversibly adsorb onto the stationary phase of a GC column, causing peak tailing and rapid column degradation.

Step 3: SARA Fractionation (Column Chromatography)
  • Action: Load the deasphalted maltene fraction onto a glass column packed with activated silica gel (top) and alumina (bottom). Elute the saturate fraction (containing the acyclic isoprenoids) using 3 column volumes of pure n-hexane.

  • Causality: The dual-layer stationary phase separates compounds by polarity. Alumina aggressively retains highly polar heteroatomic compounds, while silica separates the non-polar aliphatics (eluted by hexane) from the aromatic hydrocarbons (which require a stronger solvent like DCM to elute).

Step 4: GC-MS Analysis and Quantification
  • Action: Inject 1 µL of the concentrated saturate fraction into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[6]. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 57, 71, and 85 for alkanes and isoprenoids[7].

  • Causality: While full-scan mode provides a complete mass spectrum, SIM mode drastically increases the signal-to-noise ratio and sensitivity for specific target ions, allowing for the precise integration of the Pr and Ph peaks even in highly complex, mature source rock extracts.

GCMSWorkflow Sample Sample Extraction Soxhlet Extraction (DCM:MeOH 93:7 v/v, 72h) Sample->Extraction Deasphalting Deasphalting (n-Hexane precipitation) Extraction->Deasphalting Fractionation Column Chromatography (Silica/Alumina Gel) Deasphalting->Fractionation Saturates Saturate Fraction (Eluted with n-Hexane) Fractionation->Saturates GCMS GC-MS Analysis (SIM Mode m/z 57, 71, 85) Saturates->GCMS Data Biomarker Quantification (Pr/Ph, Pr/n-C17) GCMS->Data

Step-by-step GC-MS analytical workflow for acyclic isoprenoid extraction and quantification.

Cross-Disciplinary Synthesis: Geochemistry to Drug Discovery

The analytical rigor demanded by source rock biomarker analysis shares a direct technological lineage with modern pharmaceutical biomarker discovery. Drug development professionals utilizing GC-MS for metabolic profiling (e.g., quantifying isoprenoids in ergosterol biosynthesis for antifungal screening) rely on the exact same principles of matrix deconvolution, derivatization, and SIM-based quantification[5].

Whether the objective is to reconstruct a Cretaceous oceanic anoxic event using pristine/phytane ratios[2] or to identify metabolic bottlenecks in a human cancer cell line[7], the foundational requirement remains identical: a self-validating, highly selective analytical pipeline that transforms complex organic matrices into actionable, quantitative data.

References

  • Evolution of the Pristane/Phytane Ratio with Maturity of Lacustrine Source Rocks: Implications of a Thermal Simulation Experiment. researcher.life.4

  • Relationship Between Petroleum Composition and Depositional Environment of Petroleum Source Rocks1. geoscienceworld.org. 3

  • Pristane/phytane versus CPI, indicating the depositional environment conditions... researchgate.net. 1

  • Depositional environment and source rock potential of Cenomanian and Turonian sedimentary rocks of the Tarfaya Basin, Southwest Morocco. redalyc.org. 2

  • Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. mdpi.com. 5

  • Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. rroij.com. 6

  • GC-MS for Biomarker Discovery. azolifesciences.com.7

Sources

Biodegradation Pathways of 2,6,10-Trimethylhexadecane in Soil: Mechanisms, Microbial Ecology, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioremediation of multiply branched hydrocarbons remains one of the most complex challenges in environmental microbiology. This technical guide provides an in-depth mechanistic analysis of the biodegradation pathways of 2,6,10-trimethylhexadecane in soil matrices. Designed for researchers and environmental scientists, this whitepaper synthesizes the microbial ecology of Actinomycetes with the specific enzymatic bypasses required to overcome steric hindrance during lipid metabolism. Furthermore, it establishes a self-validating experimental framework for elucidating novel catabolic pathways.

The Recalcitrance of Isoprenoid Alkanes

2,6,10-trimethylhexadecane (C19H40, CAS: 55000-52-7) is a highly branched isoprenoid alkane and a structural isomer of the ubiquitous geochemical biomarker pristane (2,6,10,14-tetramethylpentadecane)[1],[2]. In soil environments, linear n-alkanes are rapidly assimilated by indigenous microbiota. However, the presence of methyl branches at the 2, 6, and 10 positions of the hexadecane backbone introduces severe steric hindrance, significantly retarding biodegradation kinetics[3],[4]. Understanding the catabolism of this specific compound is critical for advancing in-situ bioremediation technologies.

Microbial Ecology: The Actinomycetes Advantage

The primary degraders of multiply branched alkanes in soil are Actinomycetes, specifically robust species within the genera Mycobacterium, Rhodococcus, and Nocardia[4],[5],[6]. These Gram-positive bacteria possess highly hydrophobic, mycolic acid-rich cell envelopes that facilitate direct adherence to non-polar hydrocarbon droplets, drastically enhancing substrate bioavailability. Furthermore, under the nitrogen-limiting conditions typical of contaminated soils, these microbes channel the carbon flux from branched alkanes into the biosynthesis of intracellular storage lipids, such as isoprenoid wax esters and triacylglycerols, ensuring long-term cellular survival[5],[7].

Mechanistic Biodegradation Pathways

The degradation of 2,6,10-trimethylhexadecane requires specialized enzymatic machinery to bypass the blocks encountered during standard lipid metabolism.

  • Monoterminal Oxidation & The β-Oxidation Block: The initial attack is typically catalyzed by an alkane monooxygenase (e.g., AlkB), which hydroxylates the terminal methyl group to a primary alcohol. Subsequent dehydrogenation yields 2,6,10-trimethylhexadecanoic acid[3],[8]. However, as this fatty acid enters the β-oxidation cycle, the methyl group at the β-carbon creates a steric block, preventing the action of acyl-CoA dehydrogenase[3].

  • α-Oxidation Bypass: To overcome this metabolic block, the microbial consortium employs α-oxidation. This auxiliary pathway removes a single carbon atom as CO2, effectively shifting the methyl branch from the β-position to the α-position. This structural rearrangement permits subsequent rounds of standard β-oxidation to proceed, releasing propionyl-CoA and acetyl-CoA[3],[6].

  • Diterminal (ω) Oxidation: An alternative route involves the simultaneous or sequential oxidation of both terminal ends of the alkane, generating dicarboxylic acids (e.g., 4,8-dimethylheptanedioic acid derivatives). This allows the β-oxidation machinery to attack the molecule from the less sterically hindered terminus[4],[6].

  • Subterminal Oxidation & Baeyer-Villiger Cleavage: In this highly specialized pathway, a subterminal carbon is oxygenated to form a ketone (e.g., 2,6,10-trimethylhexadecan-3-one). A Baeyer-Villiger monooxygenase (BVMO) then inserts an oxygen atom adjacent to the carbonyl group, forming an ester. Esterase-mediated hydrolysis subsequently cleaves the molecule into a primary alcohol and a shorter-chain fatty acid, entirely bypassing the terminal methyl block[4],[8].

Pathway Substrate 2,6,10-Trimethylhexadecane MonoOx Monoterminal Oxidation (Alkane Monooxygenase) Substrate->MonoOx DiOx Diterminal (ω) Oxidation Substrate->DiOx SubOx Subterminal Oxidation Substrate->SubOx Acid 2,6,10-Trimethylhexadecanoic Acid MonoOx->Acid Block β-Oxidation Block (Steric Hindrance) Acid->Block AlphaOx α-Oxidation Bypass (-CO2) Block->AlphaOx BetaOx Successful β-Oxidation (Acetyl-CoA / Propionyl-CoA) AlphaOx->BetaOx DiAcid Dicarboxylic Acids DiOx->DiAcid DiAcid->BetaOx Ketone 2,6,10-Trimethylhexadecan-3-one SubOx->Ketone BVMO Baeyer-Villiger Cleavage (BVMO) Ketone->BVMO BVMO->BetaOx

Fig 1. Metabolic pathways of 2,6,10-trimethylhexadecane overcoming β-oxidation blocks.

Experimental Methodologies for Pathway Elucidation

To accurately map the biodegradation of 2,6,10-trimethylhexadecane, researchers must employ a self-validating experimental system. The macroscopic depletion of the substrate must kinetically correlate with the transient accumulation of specific derivatized intermediates, which in turn must be preceded by the transcriptional upregulation of the responsible genes. A failure at any node invalidates the pathway hypothesis.

Protocol: Isotope-Assisted Metabolite Profiling
  • Microcosm Setup: Inoculate 100g of sieved, hydrocarbon-contaminated soil with a defined Rhodococcus consortium. Supplement with 0.1% (v/v) 2,6,10-trimethylhexadecane in a nitrogen-limited minimal salts medium (MSM).

    • Mechanistic Rationale: Nitrogen limitation restricts cellular proliferation, forcing the microbial consortium to trap transient catabolic intermediates as intracellular storage lipids rather than converting them immediately to biomass. This allows for higher-resolution GC-MS detection[5],[7].

  • Substrate Depletion Kinetics: Extract total petroleum hydrocarbons (TPH) using a hexane:dichloromethane (1:1) solvent system at 24h intervals. Quantify residual substrate via GC-FID to establish the baseline degradation rate.

  • Metabolite Trapping & Derivatization: Extract the polar fraction containing metabolic intermediates.

    • Mechanistic Rationale: Branched carboxylic acids are highly polar and exhibit poor volatility. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, ensuring thermal stability and preventing peak tailing during MS analysis[4],[8].

  • LPGC-MS Analysis: Analyze the TMS-derivatized extracts using Low-Pressure Gas Chromatography-Mass Spectrometry (LPGC-MS) to identify signature metabolites (e.g., dicarboxylic acids and ketones)[8].

  • Genomic Validation: Perform RT-qPCR on the extracted RNA to quantify the upregulation of alkB (alkane monooxygenase) and BVMO genes relative to the 16S rRNA housekeeping gene, closing the validation loop[8].

Workflow Phase1 Phase 1: Enrichment Soil Microcosm Setup Nitrogen-limited media Phase2 Phase 2: Extraction Metabolite Trapping Derivatization (BSTFA) Phase1->Phase2 72h Incubation Phase3 Phase 3: Analysis LPGC-MS & LC-QTOF Isotope Tracing Phase2->Phase3 Organic Extracts Phase4 Phase 4: Validation qPCR of alkB & BVMO Bioinformatic Mapping Phase3->Phase4 Metabolite Identification

Fig 2. Self-validating experimental workflow for elucidating branched alkane biodegradation.

Quantitative Data: Biodegradation Kinetics

The following table synthesizes the degradation efficiencies and primary metabolites of branched isoprenoid alkanes by key soil Actinomycetes.

SubstrateMicrobial StrainDegradation (72h)Key Metabolites DetectedPrimary Pathway
2,6,10-Trimethylhexadecane Mycobacterium neoaurum82%2,6,10-trimethylhexadecanoic acidMonoterminal + α-oxidation
Pristane Rhodococcus ruber85%2-methylbutanedioic acidDiterminal & Subterminal
Phytane Mycobacterium ratisbonense78%Isoprenoid wax estersMonoterminal (N-starved)
Squalane Nocardia cyriacigeorgica65%4,8-dimethylnonanoic acidDiterminal

Conclusion & Future Perspectives

The biodegradation of 2,6,10-trimethylhexadecane highlights the profound metabolic plasticity of soil Actinomycetes. By deploying a combination of α-oxidation, diterminal oxidation, and BVMO-mediated subterminal cleavage, these microbes effectively dismantle highly branched, recalcitrant hydrocarbons[4],[8]. Future bioremediation strategies should focus on bioaugmenting soils with BVMO-expressing consortia to accelerate the degradation of complex isoprenoid mixtures in heavily contaminated environments.

References

  • National Institute of Standards and Technology (NIST). "Hexadecane, 2,6,10-trimethyl-". nist.gov. 1

  • PubChem. "2,6,10-Trimethylhexadecane". nih.gov. 2

  • ResearchGate. "Proposed β-oxidation pathway for pristane in Mycobacterium sp. strain...". researchgate.net.3

  • ResearchGate. "Degradation of the multiple branched alkane 2,6,10,14-tetramethyl-pentadecane (pristane) in Rhodococcus ruber and Mycobacterium neoaurum". researchgate.net. 4

  • Oxford Academic. "Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions". oup.com. 5

  • ASM Journals. "Characterization of C16–C36 alkane degradation and oily sludge bioremediation by Rhodococcus erythropolis XP". asm.org. 8

  • ResearchGate. "Oxidation of aliphatic, branched chain, and aromatic hydrocarbons by Nocardia cyriacigeorgica isolated from oil-polluted sand samples collected in the Saudi Arabian Desert". researchgate.net. 6

  • ResearchGate. "Relationship between β-oxidation pathway and the hydrocarbon-degrading profile in actinomycetes bacteria". researchgate.net. 7

Sources

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of 2,6,10-Trimethylhexadecane in Crude Oil Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the identification and quantification of 2,6,10-trimethylhexadecane, a significant isoprenoid biomarker, in complex crude oil matrices. The methodology leverages high-resolution gas chromatography coupled with mass spectrometry (GC-MS) to ensure selective and sensitive detection. We will delve into the rationale behind each step, from sample preparation and fractionation to instrumental analysis and data interpretation, offering a scientifically robust framework for researchers in geochemistry, petroleum exploration, and environmental forensics.

Introduction: The Geochemical Significance of Isoprenoids

Crude oil is a complex amalgam of hydrocarbons and other organic compounds. Within this mixture, specific molecules known as biomarkers, or "chemical fossils," provide invaluable information regarding the oil's origin, thermal maturity, and depositional environment.[1][2] Isoprenoid alkanes, such as pristane, phytane, and the target of this protocol, 2,6,10-trimethylhexadecane, are acyclic biomarkers derived from the diagenesis of natural precursors, most notably the phytyl side chain of chlorophyll. The distribution and abundance of these compounds serve as critical parameters in oil-source rock correlation studies.[2]

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for biomarker analysis.[3][4][5] Its power lies in the synergistic combination of the gas chromatograph's ability to separate highly complex mixtures and the mass spectrometer's capacity to provide structural information for unambiguous compound identification.[2] This guide presents a field-proven protocol designed for the robust analysis of 2,6,10-trimethylhexadecane.

Principle of the Method: A Two-Fold Analytical Approach

The successful analysis of trace biomarkers in crude oil hinges on a two-stage process: meticulous sample preparation followed by precise instrumental analysis.

  • Stage 1: Sample Fractionation: Crude oil's complexity necessitates a preliminary separation step.[3][6] The high abundance of asphaltenes and aromatic compounds can interfere with the chromatographic analysis of saturated hydrocarbons. Therefore, the protocol employs liquid column chromatography to isolate the saturate fraction, which contains 2,6,10-trimethylhexadecane, from the rest of the matrix. This "SARA" (Saturates, Aromatics, Resins, Asphaltenes) separation is a cornerstone of petroleum geochemistry.[3]

  • Stage 2: GC-MS Analysis: The isolated saturate fraction is introduced into the GC-MS system.

    • Gas Chromatography (GC): Components of the mixture are separated based on their boiling points and interaction with a non-polar capillary column. Lower boiling point compounds elute first, followed by higher boiling point compounds.[5]

    • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the MS ion source, where it is ionized, typically by electron ionization (EI). This high-energy process (70 eV) fragments the molecule into a reproducible pattern of ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical fingerprint for identification.[2]

This combined approach ensures that the target analyte is not only separated from interfering compounds but is also identified with a high degree of confidence.

Experimental Workflow: From Crude Oil to Data

The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and minimizing contamination.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Interpretation Sample 1. Crude Oil Sample (~100 mg) Dissolve 2. Dissolve in n-Hexane Sample->Dissolve Fractionate 3. Column Chromatography (Silica/Alumina) Dissolve->Fractionate Elute 4. Elute Saturate Fraction (n-Hexane) Fractionate->Elute Concentrate 5. Concentrate Under N2 Stream Elute->Concentrate ISTD 6. Add Internal Standard Concentrate->ISTD Vial 7. Transfer to GC Vial ISTD->Vial GCMS 8. GC-MS Injection Vial->GCMS Inject Sample Separate 9. Chromatographic Separation GCMS->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Acquire 11. Data Acquisition (Total Ion Chromatogram) Detect->Acquire Generate Data Identify 12. Identify Peak (Retention Time & Mass Spectrum) Acquire->Identify Quantify 13. Quantify Analyte Identify->Quantify Report 14. Final Report Quantify->Report

Sources

Application Notes & Protocols: High-Fidelity Extraction of Norpristane from Sedimentary Rock

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Norpristane (2,6,10,14-tetramethylpentadecane) is a C₁₈ isoprenoid alkane of significant diagnostic value in geochemical and petroleum exploration studies. As a molecular fossil, or "biomarker," its presence and abundance in sedimentary rock extracts offer critical insights into the paleo-depositional environment, the source of organic matter, and the thermal history of the rock. This document provides a comprehensive guide for researchers and scientists on the robust and reproducible extraction of norpristane. We will delve into the causality behind methodological choices, from sample preparation to advanced extraction techniques and final analytical determination, ensuring a self-validating workflow grounded in established scientific principles.

The Geochemical Significance of Norpristane

Hydrocarbon biomarkers are complex organic molecules derived from once-living organisms, which have been preserved in the geological record.[1] Their carbon skeletons are remarkably stable, resisting significant alteration over millions of years of burial and thermal stress. Norpristane, along with its more common C₁₉ (pristane) and C₂₀ (phytane) isoprenoid homologues, is derived from the phytol side chain of chlorophyll.

The formation pathways of these isoprenoids are indicative of the redox conditions of the depositional environment.

  • Pristane is typically formed under oxic conditions from the tocopherol moiety or through the oxidative decarboxylation of phytanic acid.

  • Phytane is predominantly formed under anoxic conditions via the reduction of phytol.

  • Norpristane is believed to be formed under highly saline, evaporitic conditions, likely through the diagenesis of specific archaeal or bacterial lipids, although its exact genesis is a subject of ongoing research.

Therefore, the relative abundance of these compounds, particularly the pristane/phytane (Pr/Ph) ratio, is a widely used proxy for interpreting the paleoenvironment.[2][3] A high concentration of norpristane can be a powerful indicator of hypersaline depositional settings.

Integrated Extraction & Analysis Workflow

The successful isolation of norpristane requires a multi-stage process designed to efficiently liberate the biomarker from the rock matrix, separate it from interfering compounds, and accurately identify and quantify it. The general workflow is a systematic progression from bulk sample to purified analytical fraction.

Extraction_Workflow cluster_Prep Sample Preparation cluster_Extract Extraction cluster_Cleanup Purification & Fractionation cluster_Analyze Analysis Rock Sedimentary Rock Sample Crush Crushing & Pulverization (<100 mesh) Rock->Crush Dry Drying (Oven @ <60°C) Crush->Dry Extract Solvent Extraction (Soxhlet, ASE, or Sonication) Dry->Extract TLE Total Lipid Extract (TLE) Extract->TLE Sulfur Sulfur Removal (Activated Copper) TLE->Sulfur Fractionate Column Chromatography Sulfur->Fractionate Aliphatic Aliphatic Fraction (contains Norpristane) Fractionate->Aliphatic Aromatic Aromatic Fraction Fractionate->Aromatic Polar Polar (NSO) Fraction Fractionate->Polar GCMS GC-MS Analysis Aliphatic->GCMS Data Data Interpretation GCMS->Data

Caption: Generalized workflow for norpristane extraction and analysis.

Core Methodologies: Extraction Techniques

The initial and most critical step is the liberation of the soluble organic matter, known as bitumen or Total Lipid Extract (TLE), from the inorganic rock matrix.[1][4] The choice of extraction technique is a balance between efficiency, speed, solvent consumption, and available instrumentation.

Causality of Solvent Selection

The goal is to use a solvent system with a polarity that can effectively dissolve the non-polar norpristane while also being aggressive enough to penetrate the rock's pore spaces and desorb the wider range of bitumen compounds. A mixture of a non-polar and a polar solvent is often most effective. Dichloromethane (DCM) is an excellent solvent for a broad range of organic compounds, while methanol (MeOH) helps to desorb more polar compounds from the mineral surfaces, thereby improving the overall extraction efficiency of the less polar target analytes. An azeotropic mixture of DCM:MeOH (93:7) is a widely accepted standard in geochemical laboratories.[5][6]

Comparison of Extraction Techniques
Technique Principle Advantages Disadvantages Typical Duration Solvent Volume
Soxhlet Extraction Continuous reflux of fresh, hot solvent over the sample.[7][8]Highly efficient and exhaustive; considered a benchmark method.[6][8]Time-consuming (24-72 hrs); large solvent volume; potential for thermal degradation of sensitive compounds.[9]24-72 hoursHigh (250-500 mL)
Ultrasonic Extraction (Sonication) High-frequency sound waves create cavitation bubbles, disrupting the sample matrix and enhancing solvent penetration.[10][11]Fast; lower solvent consumption; suitable for heat-sensitive compounds.[12]May be less exhaustive than Soxhlet for certain rock types; efficiency can vary.1-2 hoursModerate (~150 mL)
Accelerated Solvent Extraction (ASE) Uses high temperature and pressure to increase solvent efficiency and reduce viscosity.[13]Extremely fast (15-30 min/sample); very low solvent volume; automated for high throughput.[14][15]High initial instrument cost.< 30 minutesLow (15-40 mL)

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, is mandatory.

Protocol 1: Sample Preparation
  • Cleaning: Wash the exterior of the rock sample with soap and water, then rinse with deionized water followed by methanol to remove surface contaminants. Allow to air dry completely.

  • Crushing: Break the rock into smaller chips using a jaw crusher or a hammer.

  • Pulverization: Grind the chips to a fine powder (<100 mesh) using a ring-and-puck mill or a mortar and pestle. This increases the surface area for efficient solvent interaction.

  • Drying: Dry the powdered sample in an oven at a low temperature (50-60°C) overnight to remove any residual water, which can hinder extraction efficiency.

Protocol 2: Soxhlet Extraction

This protocol is the traditional, highly robust method for obtaining the TLE.

Soxhlet_Apparatus cluster_extractor Condenser Condenser (Cooling Water In/Out) Extractor Extraction Chamber Condenser->Extractor Condensed Solvent Drips Siphon Siphon Arm Thimble Cellulose Thimble with Rock Powder Flask Boiling Flask with Solvent Siphon->Flask Solvent Siphons Back (Cycle Repeats) Flask->Condenser Solvent Vapor Rises Mantle Heating Mantle

Caption: Principle of Soxhlet Extraction.

  • Assembly: Place a known amount of dried rock powder (e.g., 50 g) into a pre-extracted cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.[8]

  • Solvent Charge: Add ~250 mL of DCM:MeOH (93:7 v/v) to a round-bottom flask, along with a few boiling chips.

  • Extraction: Assemble the apparatus (flask, extractor, condenser) and place it on a heating mantle. Circulate cold water through the condenser. Heat the solvent to a gentle boil, ensuring a reflux rate of about 3-4 cycles per hour.[16] Continue the extraction for 72 hours.[6]

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent containing the TLE using a rotary evaporator at low temperature (<40°C) until a viscous, dark residue remains.

Protocol 3: Fractionation by Column Chromatography

The TLE is a complex mixture. To isolate norpristane, the TLE must be separated into fractions based on polarity.[17] Norpristane, being a saturated alkane, will elute in the non-polar aliphatic fraction.[18]

Column_Chromatography Start Total Lipid Extract (TLE) Dissolved in Minimal Hexane Column Silica Gel Column Start->Column Load Sample Elute1 Elute with Hexane (Non-polar) Column->Elute1 Elute2 Elute with DCM (Intermediate Polarity) Elute1->Elute2 Switch Solvent F1 Fraction 1: Aliphatics (n-alkanes, isoprenoids like Norpristane) Elute1->F1 Collect Elute3 Elute with MeOH (Polar) Elute2->Elute3 Switch Solvent F2 Fraction 2: Aromatics (PAHs, etc.) Elute2->F2 Collect F3 Fraction 3: Polars (NSOs, Resins, Asphaltenes) Elute3->F3 Collect

Sources

Application Note: A Validated Protocol for the Synthesis of 2,6,10-Trimethylhexadecane as a High-Purity Reference Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed, robust, and validated protocol for the chemical synthesis of 2,6,10-trimethylhexadecane (C19H40). This branched-chain alkane is a critical reference standard for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications, particularly in environmental analysis, petroleum geochemistry, and chemical ecology. The synthesis strategy employs a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. Each step is explained with scientific rationale to ensure reproducibility and high purity of the final product, which is validated through rigorous analytical characterization.

Introduction and Scientific Rationale

2,6,10-Trimethylhexadecane is a saturated isoprenoid hydrocarbon. Its presence and abundance in various matrices are often used as a biomarker or a quantitative standard. For instance, in environmental science, it can be a component of mineral oil contaminants. In chemical ecology, branched alkanes are key components of insect cuticular hydrocarbons, mediating chemical communication.[1] Accurate quantification in these fields is predicated on the availability of high-purity certified reference materials.

Commercially available standards can be costly or available in limited quantities. An in-house synthesis provides a cost-effective and reliable source of this crucial compound. The synthetic strategy outlined herein is designed for accessibility in a standard organic chemistry laboratory and is based on fundamental, high-yield reactions. The chosen three-step route ensures the precise placement of the methyl branches on the hexadecane backbone.

The core synthetic strategy involves:

  • Carbon-Carbon Bond Formation: A Grignard reaction between 6,10-dimethylundecan-2-one and a pentylmagnesium bromide Grignard reagent to form a tertiary alcohol. This reaction is a cornerstone of organic synthesis for its efficiency in creating C-C bonds.[2][3][4]

  • Dehydration: Acid-catalyzed removal of the tertiary hydroxyl group to form an alkene. This elimination reaction is a standard method for introducing unsaturation.

  • Saturation: Catalytic hydrogenation of the alkene to yield the final saturated alkane. This step uses a heterogeneous catalyst (Palladium on Carbon) to deliver hydrogen atoms across the double bond, resulting in the desired product.[5][6][7]

Synthesis Workflow and Experimental Protocol

This section details the complete methodology, from the preparation of the Grignard reagent to the final purification of 2,6,10-trimethylhexadecane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-BromopentaneReagentSigma-Aldrich
Magnesium turnings>99.5%Sigma-Aldrich
IodineACS ReagentFisher ScientificFor Grignard initiation
Anhydrous Diethyl EtherACS GradeFisher ScientificMust be dry
6,10-Dimethylundecan-2-one>95%TCI Chemicals
Sulfuric Acid (H₂SO₄)ConcentratedVWR
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Hydrogen Gas (H₂)High PurityAirgas
HexaneHPLC GradeFisher ScientificFor extraction/chromatography
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificFor drying
Visualized Synthetic Workflow

The overall process can be visualized as a three-step sequence.

Synthesis_Workflow Start Starting Materials: 1-Bromopentane Magnesium 6,10-Dimethylundecan-2-one Step1 Step 1: Grignard Reaction (Anhydrous Et₂O) Start->Step1 Intermediate1 Intermediate: 2,6,10-Trimethylhexadecan-6-ol Step1->Intermediate1 Forms Tertiary Alcohol Step2 Step 2: Dehydration (Conc. H₂SO₄, Heat) Intermediate1->Step2 Intermediate2 Intermediate: 2,6,10-Trimethylhexadecene (Isomer Mixture) Step2->Intermediate2 Forms Alkene Step3 Step 3: Hydrogenation (H₂, 10% Pd/C, Hexane) Intermediate2->Step3 FinalProduct Final Product: 2,6,10-Trimethylhexadecane Step3->FinalProduct Saturates C=C Bond Validation_Workflow Input Purified Synthetic Product GCMS GC-MS Analysis Input->GCMS Purity Purity Assessment: >99% Peak Area? GCMS->Purity MassSpec Mass Spectrum Analysis Purity->MassSpec Yes Fail FAIL: Repurify or Resynthesize Purity->Fail No MW_Confirm Molecular Ion (M⁺) at m/z 268? MassSpec->MW_Confirm Frag_Confirm Characteristic Fragments? MW_Confirm->Frag_Confirm Yes MW_Confirm->Fail No NMR ¹H NMR & ¹³C NMR Analysis Frag_Confirm->NMR Yes Frag_Confirm->Fail No Structure_Confirm Correct Chemical Shifts & Integrations? NMR->Structure_Confirm Pass PASS: Certified Reference Standard Structure_Confirm->Pass Yes Structure_Confirm->Fail No

Sources

Application Note: High-Resolution Quantification of Norpristane (2,6,10-Trimethylpentadecane) via GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

Norpristane (2,6,10-trimethylpentadecane, C18​H38​ ) is a highly branched acyclic isoprenoid alkane. Widely utilized as a robust biomarker in environmental forensics, petroleum geochemistry, and biodegradation profiling, its highly branched structure renders it significantly more resistant to microbial degradation than its straight-chain n-alkane counterparts 1.

While Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for structural elucidation, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) remains the gold standard for the absolute quantification of bulk aliphatic fractions 2.

The Causality of Detector Selection: The selection of GC-FID over MS for quantitative profiling is driven by the fundamental physics of the detector. The FID response is strictly proportional to the number of reduced carbon atoms in the molecule. Because norpristane is a pure hydrocarbon, FID provides a broad linear dynamic range without the ionization biases, matrix suppression, or fragmentation variations inherent to MS 2. To achieve accurate quantification, the analytical protocol must meticulously isolate the aliphatic fraction from complex matrices and chromatographically resolve norpristane from closely eluting n-alkanes.

Analytical Workflow

G S1 1. Sample Extraction (DCM/Hexane + Surrogate) S2 2. Silica Gel Clean-up (Isolate Aliphatics) S1->S2 S3 3. Internal Standard Addition (5-α-androstane) S2->S3 S4 4. GC-FID Injection (Splitless, 290°C) S3->S4 S5 5. Capillary Separation (HP-5, 6°C/min Ramp) S4->S5 S6 6. FID Quantification (Proportional C-Response) S5->S6

GC-FID analytical workflow for norpristane isolation and quantification.

Pre-Analytical Sample Preparation & Fractionation

Self-Validating System Design: This method employs a dual-standard validation approach. A surrogate standard is added prior to extraction to monitor physical method recovery, while an internal standard is added immediately prior to GC injection to correct for instrument variability and injection volume fluctuations 3.

Step 3.1: Extraction and Surrogate Spiking
  • Accurately weigh 1.0 g of homogenized sample (e.g., sediment, tissue, or crude oil fraction) into a pre-cleaned glass centrifuge tube.

  • Spike the sample with 50 µL of a 10 µg/mL Surrogate Standard ( Tetracosane−d50​ ) solution.

    • Causality: Adding the surrogate before any solvent interaction ensures that any physical loss during extraction or clean-up is accurately captured in the final recovery calculation.

  • Extract with 10 mL of Dichloromethane:Hexane (1:1, v/v) using ultrasonic agitation for 15 minutes. Centrifuge at 3000 × g for 5 minutes and collect the supernatant. Repeat twice and pool the extracts.

  • Concentrate the pooled extract to approximately 1 mL under a gentle stream of high-purity nitrogen.

Step 3.2: Silica Gel Chromatography (Aliphatic Isolation)
  • Prepare a glass chromatographic column packed with 5 g of activated silica gel (baked at 130°C for 16 h), topped with 1 g of anhydrous sodium sulfate to prevent water intrusion.

  • Condition the column with 20 mL of Hexane.

  • Load the 1 mL concentrated extract onto the column.

  • Elute the aliphatic fraction (containing norpristane and n-alkanes) with 15 mL of Hexane.

    • Causality: Hexane is strictly non-polar, ensuring that only saturated hydrocarbons elute. Aromatic hydrocarbons and polar lipids—which cause severe baseline drift and Unresolved Complex Mixture (UCM) humps—remain strongly adsorbed to the polar silica active sites 4.

  • Concentrate the eluate to exactly 1.0 mL.

Step 3.3: Internal Standard Addition
  • Add 50 µL of the Internal Standard solution (5-α-androstane, 10 µg/mL) to the 1.0 mL aliphatic fraction. Transfer to a 2 mL GC autosampler vial.

    • Causality: 5-α-androstane is a saturated polycyclic alkane that elutes in a region free of major isoprenoid or n-alkane interference, behaving chromatographically similar to the target analytes 3.

GC-FID Analytical Parameters

Baseline resolution of norpristane from adjacent n-alkanes requires a high-efficiency capillary column and a precisely controlled, shallow temperature ramp through the C16​−C20​ boiling range 5.

  • Column: HP-5 or DB-5 fused silica capillary (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Hydrogen ( H2​ ) or Helium (He) at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode (purge valve opens at 1.0 min). Injector temperature: 290°C to ensure instantaneous vaporization of high-boiling hydrocarbons.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 min.

    • Ramp: 6°C/min to 320°C.

      • Causality: The 6°C/min rate provides the optimal theoretical plate utilization for separating branched isoprenoids from straight-chain alkanes 4. Faster ramps compress the chromatography, leading to co-elution of norpristane and n-heptadecane.

    • Final: 320°C, hold for 10 min (to bake out any high-molecular-weight waxes).

  • Detector: FID at 340°C. Make-up gas ( N2​ ) at 25 mL/min, H2​ at 30 mL/min, Air at 300 mL/min.

Quantitative Data & Method Validation

Quantification is performed using the relative response factor (RRF) of norpristane to the 5-α-androstane internal standard. The following table summarizes the mandatory validation metrics required to ensure the self-validating nature of this protocol.

Validation ParameterTarget SpecificationMechanistic Rationale
Limit of Detection (LOD) < 20 ng/gEnsures trace biomarker detection in highly weathered or biodegraded samples.
Limit of Quantitation (LOQ) < 60 ng/gProvides a statistically reliable baseline for the lowest calibration standard.
Linearity ( R2 ) > 0.995 (50-5000 ng/mL)Validates the proportional carbon response of the FID across varying concentrations.
Surrogate Recovery 75% – 110%Confirms minimal physical loss of non-polar analytes during silica gel fractionation.
Chromatographic Resolution ( Rs​ ) > 1.5 (Norpristane vs. n-C17)Ensures baseline separation from adjacent straight-chain alkanes for accurate peak integration.

References

  • Diagnostic Compounds for Fingerprinting Petroleum in the Environment. Royal Society of Chemistry.
  • Resolving Biodegradation Patterns of Persistent Saturated Hydrocarbons in Weathered Oil Samples. Environmental Science & Technology (NRT).
  • Appendix C: SOP - Analysis of Petroleum Hydrocarbons. Research Workspace.
  • Comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry: new biomarker parameter proposition for the characteriz
  • A catalytic hydropyrolysis method for the rapid screening of microbial cultures for lipid biomarkers: C30 isoprenoid alkanes. University of California, Riverside.

Sources

Application Note: Determination of the Kovats Retention Index for 2,6,10-Trimethylhexadecane on Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6,10-Trimethylhexadecane (C₁₉H₄₀) is a highly branched isoprenoid alkane frequently encountered in geochemical profiling, essential oil analysis, and biological metabolomics[1]. Accurate identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the Kovats Retention Index (KI). This application note details the mechanistic rationale behind the retention behavior of 2,6,10-trimethylhexadecane on non-polar stationary phases and provides a self-validating experimental protocol for calculating its Linear Retention Index (LRI) during temperature-programmed runs.

Mechanistic Principles: Branching vs. Retention on Non-Polar Phases

Expertise & Experience: The Causality of Retention

In gas chromatography, non-polar columns separate analytes primarily based on their boiling points and London dispersion forces. The stationary phase, typically composed of cross-linked 100% dimethylpolysiloxane (e.g., DB-1) or 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5), interacts with non-polar hydrocarbon analytes via transient induced dipoles[2].

2,6,10-Trimethylhexadecane is a structural isomer of the linear alkane nonadecane (C₁₉H₄₀). By definition, the retention index of straight-chain nonadecane is exactly 1900. However, the introduction of three methyl branches at the 2, 6, and 10 positions drastically alters the molecule's 3D conformation. The branching reduces the effective surface area of the molecule, which in turn diminishes the strength of intermolecular London dispersion forces compared to its linear counterpart[2]. Consequently, 2,6,10-trimethylhexadecane exhibits a significantly lower boiling point and higher vapor pressure than nonadecane.

Because it interacts less strongly with the non-polar stationary phase, 2,6,10-trimethylhexadecane elutes much earlier than nonadecane, and even earlier than octadecane (C₁₈, KI = 1800)[2]. Empirical data shows that it typically elutes between heptadecane (C₁₇, KI = 1700) and octadecane, yielding a Kovats index ranging from 1741 to 1764, depending on the specific column chemistry[1].

Data Presentation: Reference Retention Indices

The following table summarizes the established retention indices for 2,6,10-trimethylhexadecane on common non-polar column chemistries to facilitate rapid cross-referencing.

Column PolarityStationary Phase ChemistryExample ColumnsKovats Retention Index (KI)
Standard Non-Polar 100% DimethylpolysiloxaneDB-1, HP-1, Rtx-11741 – 1747
Semi-Standard Non-Polar 5% Diphenyl / 95% DimethylpolysiloxaneDB-5, HP-5, TG-5MS1762 – 1764

Data aggregated from PubChem standard non-polar records[1] and MDPI volatile organic compound analyses on DB-5 columns[2].

Experimental Protocol: Self-Validating System for KI Determination

Trustworthiness: The Self-Validating Protocol

To ensure reproducibility across different laboratories, the determination of the retention index must be conducted as a self-validating system. This is achieved by co-injecting the analyte with a homologous series of n-alkanes (C₈–C₂₀) under identical temperature-programmed conditions[3]. This internal calibration negates run-to-run variations in carrier gas flow or oven ramp rates, ensuring that the retention times of the bracketing n-alkanes ( tn​ and tn+1​ ) are internally calibrated within the exact same run as the analyte[4].

Materials Required:
  • GC-MS system equipped with a non-polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Analyte sample containing 2,6,10-trimethylhexadecane.

  • Certified n-alkane standard mixture (C₈–C₂₀).

Step-by-Step Methodology:
  • Sample Preparation: Prepare a co-injection vial containing 1 µL of the analyte extract and 1 µL of the n-alkane standard mixture (diluted to ~10-50 µg/mL in a non-polar solvent like hexane)[5].

  • GC-MS Injection: Inject 1 µL of the mixture into the GC inlet operating in splitless mode at 250°C. Helium carrier gas should be set to a constant flow of 1.0 mL/min.

  • Temperature Program: Hold the oven at 40°C for 3 minutes. Ramp at 4°C/min to 240°C, and hold for 10 minutes[2].

  • Data Acquisition: Record the total retention time ( ti​ ) of the 2,6,10-trimethylhexadecane peak. Identify the peak via its characteristic mass spectrum (typically showing a base peak at m/z 57 or 71 and specific isoprenoid fragmentation patterns).

  • Identify Bracketing Alkanes: Identify the retention times of the n-alkanes eluting immediately before ( tn​ ) and immediately after ( tn+1​ ) the analyte[6]. For 2,6,10-trimethylhexadecane, these will be heptadecane ( n=17 ) and octadecane ( n=18 ).

  • Calculate Linear Retention Index (LRI): For temperature-programmed runs, apply the van den Dool and Kratz equation (often referred to as the temperature-programmed Kovats Index)[4][6]:

    LRI=100×[n+tn+1​−tn​ti​−tn​​]

    Where:

    • n = carbon number of the preceding n-alkane (17)

    • ti​ = retention time of 2,6,10-trimethylhexadecane

    • tn​ = retention time of heptadecane

    • tn+1​ = retention time of octadecane

By embedding the standards within the same run as the analyte, the calculated LRI becomes an internally validated metric, robust against minor instrumental fluctuations.

Workflow Visualization

G N1 1. Co-inject Analyte & C8-C20 n-Alkane Standard N2 2. GC-MS Separation (Non-Polar Column) N1->N2 N3 3. Identify Bracketing n-Alkanes (n and n+1) N2->N3 N4 4. Record Retention Times (t_n, t_i, t_{n+1}) N3->N4 N5 5. Calculate Linear Retention Index (LRI) N4->N5 N6 6. Validate against Literature (KI: 1741-1764) N5->N6

Logical workflow for the experimental determination of the Kovats Retention Index.

References

  • 2,6,10-Trimethylhexadecane | C19H40 | CID 41282 - PubChem. National Institutes of Health (NIH).[Link]

  • Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides. Journal of Fungi (MDPI), 2022, 8(2), 158.[Link]

  • Retention Index, I in Column Chromatography. IUPAC Compendium of Chemical Terminology (Gold Book).[Link]

  • Kovats Retention Index. Wikipedia, The Free Encyclopedia.[Link]

Sources

Application Note: Advanced Sample Preparation Workflows for Isoprenoid Alkane Analysis in Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

Isoprenoid alkanes, principally pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), are critical biomarkers in environmental chemistry, petroleum geochemistry, and paleoclimatology. Derived primarily from the phytyl side chain of chlorophyll and archaeal isoprenoid compounds, the pristane-to-phytane (Pr/Ph) ratio serves as a robust proxy for assessing the redox conditions of depositional environments and tracking the weathering of crude oil spills[1].

Because environmental matrices (sediments, soils, sludges) are highly complex, direct analysis is impossible. The sample preparation workflow must selectively isolate the trace aliphatic hydrocarbon fraction while removing polar lipids, humic acids, and elemental sulfur. As a Senior Application Scientist, the focus here is not just what to do, but why we do it—ensuring that every protocol is a self-validating system designed for maximum recovery and analytical trustworthiness.

Mechanistic Rationale & Experimental Causality

Matrix Pre-Treatment: The Foundation of Extraction Efficiency

Environmental samples contain varying amounts of water, which acts as a physical barrier to non-polar extraction solvents (e.g., hexane, dichloromethane).

  • Causality of Lyophilization: Freeze-drying sublimates water under a vacuum without applying heat. This preserves volatile and semi-volatile hydrocarbons that would otherwise be lost in an oven. Subsequent homogenization (grinding to <0.5 mm particle size) maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration during extraction.

Extraction Strategies: Thermodynamics and Kinetics

We compare two primary extraction methodologies validated by the US Environmental Protection Agency (EPA): [2] and[3].

  • Causality of PFE/ASE: Pressurized Fluid Extraction operates at elevated temperatures (100–180 °C) and pressures (1500–2000 psi)[3]. The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, drastically decreasing solvent viscosity and surface tension. This allows the solvent to penetrate deep into the micropores of the sediment matrix, disrupting solute-matrix dipole interactions and achieving in 15 minutes what takes a Soxhlet apparatus up to 24 hours.

Fractionation and Clean-Up: Silica Gel Chromatography

The Total Lipid Extract (TLE) contains a myriad of co-extracted interferences. Injecting TLE directly into a GC-MS causes rapid degradation of the stationary phase and produces an Unresolved Complex Mixture (UCM) hump that obscures trace isoprenoid peaks.

  • Causality of Fractionation: Normal-phase open-tubular column chromatography using activated silica gel exploits polarity differences. By eluting with 100% hexane, strictly non-polar aliphatic hydrocarbons (including isoprenoid alkanes) are eluted, while aromatic hydrocarbons and polar compounds (fatty acids, sterols) are retained on the column[4].

Quantitative Data Presentation

Table 1: Comparison of Extraction Techniques for Environmental Solid Matrices

Extraction TechniqueSolvent Volume (mL)Extraction TimeTemperaturePressureMatrix Suitability
Soxhlet (EPA 3540C) 150 - 30016 - 24 hrsBoiling PointAtmosphericHighly contaminated, bulk soils
Pressurized Fluid (EPA 3545A) 15 - 4015 - 30 mins100 - 180 °C1500 - 2000 psiHigh-throughput, trace analysis
Ultrasonic (EPA 3550C) 30 - 10010 - 30 minsAmbientAtmosphericHeat-sensitive analytes

Workflow Visualization

G Sample Environmental Sample (Soil/Sediment) Prep Freeze-Drying & Homogenization Sample->Prep Spike Spike Internal Standard (e.g., d50-Tetracosane) Prep->Spike Extract Extraction (PFE/Soxhlet) EPA 3545A / 3540C Spike->Extract TLE Total Lipid Extract (TLE) Extract->TLE Concentrate Concentration (N2 Blowdown) TLE->Concentrate Fractionate Silica Gel Column Chromatography Concentrate->Fractionate F1 F1: Aliphatic Fraction (Isoprenoid Alkanes) Fractionate->F1 Hexane F2 F2: Aromatic Fraction Fractionate->F2 Hexane:DCM F3 F3: Polar Fraction Fractionate->F3 DCM:MeOH GCMS GC-MS / GC-FID Analysis F1->GCMS

Workflow for the extraction and fractionation of isoprenoid alkanes from environmental samples.

Step-by-Step Experimental Protocol

Phase 1: Pre-treatment and Spiking (Self-Validating System)
  • Accurately weigh 10.0 g of freeze-dried, homogenized sediment into a solvent-rinsed glass beaker[4].

  • Quality Control Check: Spike the sample with 50 µL of a surrogate internal standard mixture (e.g., deuterated n-tetracosane or squalane if absent in the natural matrix) at a known concentration (e.g., 10 µg/mL).

    • Trustworthiness Note: Spiking directly onto the solid matrix before extraction ensures that any physical loss or chemical degradation throughout the entire workflow is mathematically accounted for during final GC-MS quantification.

  • Mix the spiked sediment with 5.0 g of combusted (400 °C for 4 h) diatomaceous earth to prevent aggregation and improve solvent flow[3].

Phase 2: Pressurized Fluid Extraction (EPA Method 3545A)
  • Transfer the mixture to a 22-mL stainless steel PFE extraction cell containing a cellulose frit at the bottom[5].

  • Load the cell into the automated extractor and apply the following parameters:

    • Solvent: Dichloromethane (DCM) : Hexane (1:1, v/v)[4].

    • Temperature: 100 °C[5].

    • Pressure: 1500 psi[5].

    • Static Cycle Time: 5 minutes[5].

    • Number of Cycles: 3.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60 seconds (Nitrogen gas).

  • Collect the Total Lipid Extract (TLE) in pre-weighed, solvent-rinsed glass collection vials.

Phase 3: Desulfurization (For Anoxic Sediments)
  • Add activated copper granules (activated with 1N HCl, rinsed with Milli-Q water and methanol) directly to the TLE.

  • Allow to stand overnight.

    • Causality: Elemental sulfur (S8) is highly soluble in DCM and co-elutes with target alkanes in GC-MS, causing severe ion suppression. Copper reacts with S8 to form insoluble CuS, effectively removing the interference.

Phase 4: Concentration and Fractionation
  • Concentrate the TLE to approximately 1 mL using a gentle stream of ultra-high-purity Nitrogen (N2) at 30 °C.

    • Caution: Do not evaporate to complete dryness to prevent the volatilization of lower molecular weight isoprenoids (e.g., pristane).

  • Prepare a glass chromatographic column (10 mm I.D.) packed with 3.0 g of activated silica gel (baked at 130 °C for 16 h to remove adsorbed water, ensuring maximum silanol group activity). Top with 0.5 g of anhydrous sodium sulfate to remove residual moisture.

  • Condition the column with 10 mL of hexane. Discard the eluate.

  • Load the concentrated TLE (1 mL) onto the column bed.

  • Fraction 1 (Aliphatics): Elute with 15 mL of 100% Hexane. Collect this fraction; it contains the n-alkanes and isoprenoid alkanes (pristane, phytane)[4].

  • Fraction 2 (Aromatics): Elute with 15 mL of Hexane:DCM (7:3, v/v).

  • Fraction 3 (Polars): Elute with 15 mL of DCM:Methanol (1:1, v/v)[4].

Phase 5: Final Preparation for GC-MS
  • Concentrate Fraction 1 under N2 to exactly 500 µL.

  • Transfer to a 2-mL GC autosampler vial with a glass insert.

  • Analyze via GC-MS using a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Monitor specific mass-to-charge (m/z) ions: m/z 57, 71, 85 for general alkanes, and m/z 183 for specific isoprenoid fragmentation.

References

  • US EPA. (2007). Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). Washington, DC.[Link]

  • US EPA. (1996). Method 3540C (SW-846): Soxhlet Extraction. Washington, DC.[Link]

  • Rontani, J.-F., & Bonin, P. C. (2011). Production of pristane and phytane in the marine environment: Role of prokaryotes. ResearchGate.[Link]

Sources

Application Note: 2,6,10-Trimethylhexadecane as a Precision Internal Standard in GC-MS Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical platform for untargeted metabolomics, lipidomics, and volatile organic compound (VOC) profiling. However, the inherent variability in biphasic extraction efficiencies, derivatization yields, and instrument fluctuations necessitates the use of robust internal standards (IS). While straight-chain alkanes (e.g., n-octadecane) or stable isotope-labeled metabolites are commonly used, they present distinct limitations—namely, endogenous overlap and prohibitive costs.

This application note details the mechanistic rationale and protocol for utilizing 2,6,10-trimethylhexadecane (an acyclic isoprenoid, C19H40) as a highly reliable, non-endogenous internal standard and retention index (RI) marker for GC-MS-based metabolomics[1][2].

Mechanistic Rationale: The Causality of Selection

The selection of an internal standard in metabolomics is dictated by three absolute requirements: chemical inertness, endogenous absence, and predictable chromatographic behavior. 2,6,10-trimethylhexadecane satisfies all three through the following mechanisms:

  • Chemical Inertness (Derivatization Independence): Most GC-MS metabolomics workflows require a two-step derivatization (methoximation followed by silylation with MSTFA/BSTFA) to volatilize polar metabolites. Because 2,6,10-trimethylhexadecane is a fully saturated branched alkane lacking reactive functional groups (such as hydroxyl, amine, or carboxyl groups), it does not participate in derivatization. Consequently, its signal intensity is strictly a function of extraction recovery and instrument response, completely decoupling it from derivatization kinetics.

  • Endogenous Absence (Zero-Baseline Guarantee): Straight-chain alkanes (e.g., n-hexadecane) are ubiquitous in nature as plant waxes and environmental contaminants. In contrast, 2,6,10-trimethylhexadecane is an acyclic isoprenoid typically restricted to specific marine environments, avian semiochemicals, or petroleum deposits[3][4]. It is virtually absent from mammalian biofluids, human cell lines, and standard agricultural crops, ensuring a zero-baseline interference in most biological matrices.

  • Predictable Elution & Fragmentation: With a Kovats Retention Index (RI) of approximately 1720–1747 on standard non-polar columns (e.g., DB-5ms), it elutes in the critical mid-to-late region of the chromatogram, perfectly anchoring the retention times of derivatized sterols, fatty acids, and semi-volatile organic compounds[2]. Furthermore, branched alkanes exhibit lower boiling points than their straight-chain counterparts of the same molecular weight due to reduced surface contact and London dispersion forces, giving them distinct, predictable elution profiles[5].

IS_Selection N1 Ideal GC-MS Internal Standard N2 Chemical Inertness N1->N2 N3 Endogenous Absence N1->N3 N4 Predictable Elution N1->N4 N5 No reaction with MSTFA/TMCS reagents N2->N5 N6 Absent in mammalian & plant metabolomes N3->N6 N7 Kovats RI ~1720-1747 Anchors lipid region N4->N7 N8 2,6,10-Trimethylhexadecane (C19H40) N5->N8 N6->N8 N7->N8

Logical decision matrix for selecting 2,6,10-trimethylhexadecane as an internal standard.

Data Presentation: Quantitative & Spectral Properties

To facilitate integration into existing targeted and untargeted GC-MS libraries, the quantitative and spectral properties of 2,6,10-trimethylhexadecane are summarized below. Its Electron Ionization (EI) mass spectrum yields a highly stable base peak at m/z 57, with distinct diagnostic fragments allowing for unambiguous deconvolution[6].

Table 1: Physicochemical and Mass Spectrometry Properties

Property Value / Description
IUPAC Name 2,6,10-trimethylhexadecane
Chemical Formula C19H40
Molecular Weight 268.5 g/mol [2]
PubChem CID 41282[2]
Kovats Retention Index ~1720 - 1747 (Non-polar column)[2]

| Major EI-MS Fragments (70 eV) | m/z 57 (Base peak, [C4H9]+), 71, 85, 113, 127, 155, 183, 225, 268 (M+)[6] |

Table 2: Comparative Analysis of GC-MS Internal Standards

Internal Standard Type Example Primary Advantage Primary Disadvantage
Straight-Chain Alkanes n-Octadecane Inexpensive, predictable RI High risk of endogenous presence (waxes)
Isotope-Labeled 13C-Glucose Perfect chemical match for target Expensive; requires one per target class

| Acyclic Isoprenoids | 2,6,10-Trimethylhexadecane | Inert, zero-baseline, cost-effective | Co-elution risk if complex petroleum is present |

Self-Validating Experimental Protocol

The following step-by-step methodology outlines a standard biphasic extraction (e.g., modified Matyash or Bligh-Dyer) incorporating 2,6,10-trimethylhexadecane.

Crucial Self-Validation Step: Before applying this protocol to a full study cohort, researchers must process a "Matrix Blank" (a representative biological sample extracted without the addition of the IS). This empirically validates the zero-baseline assumption, ensuring that any m/z 57 or m/z 268 signal at the specific retention time is solely attributable to the spiked standard, establishing a self-validating analytical system.

Reagent Preparation
  • IS Stock Solution: Dissolve pure 2,6,10-trimethylhexadecane in HPLC-grade hexane or chloroform to a concentration of 1 mg/mL.

  • IS Working Solution: Dilute the stock solution to 10 µg/mL using the extraction solvent (e.g., methanol or chloroform, depending on the phase targeted). Store at -20°C in amber glass vials to prevent evaporation and photodegradation.

Metabolite Extraction (Biphasic)
  • Aliquot 50 µL of plasma (or 20 mg of homogenized tissue) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 10 µg/mL 2,6,10-trimethylhexadecane IS Working Solution directly to the sample.

  • Add 1 mL of a cold extraction solvent mixture (e.g., Methanol:Chloroform:Water at 2:2:1 v/v/v).

  • Vortex vigorously for 60 seconds, then incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer the desired phase (the non-polar chloroform phase is highly recommended for this specific IS) to a fresh glass GC vial.

  • Evaporate the solvent to complete dryness using a vacuum centrifuge (SpeedVac) at room temperature.

Two-Step Derivatization
  • Methoximation: Add 20 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract. Incubate at 37°C for 90 minutes to protect carbonyl groups. (Note: 2,6,10-trimethylhexadecane remains inert during this step).

  • Silylation: Add 40 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS. Incubate at 37°C for 30 minutes to derivatize hydroxyl and amine groups.

  • Transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Acquisition Parameters
  • Injection: Inject 1 µL in splitless mode (Injector temperature: 250°C).

  • Column: Use a standard 30 m × 0.25 mm × 0.25 µm non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Oven Program: Initial temperature 70°C (hold 2 min), ramp at 10°C/min to 300°C, hold for 10 min.

  • MS Settings: Electron Ionization (EI) at 70 eV. Scan range m/z 50–600.

  • Data Processing: Extract the m/z 57 and m/z 268 chromatograms. Integrate the peak area of 2,6,10-trimethylhexadecane (eluting roughly between Kovats RI 1720–1747) and use this area to normalize the peak areas of all endogenous metabolites[2][6].

Workflow S1 1. Sample Aliquoting & Matrix Blank Setup S2 2. Spike with 2,6,10-TMH Stock (10 µg/mL) S1->S2 S3 3. Biphasic Extraction (MeOH:CHCl3:H2O) S2->S3 S4 4. Phase Separation (Centrifugation at 14,000 x g) S3->S4 S5 5. Vacuum Centrifugation (Dry down) S4->S5 S6 6. Two-Step Derivatization (MOX + MSTFA) S5->S6 S7 7. GC-MS Acquisition & IS Normalization S6->S7

GC-MS metabolomics sample preparation workflow utilizing 2,6,10-trimethylhexadecane.

References

  • [1] Farag, M.A., et al. "Revealing compositional attributes of Glossostemon bruguieri Desf. root geographic origin and roasting impact via chemometric modeling of SPME-GC-MS and NMR metabolite profiles." Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca (2021). URL:[Link]

  • [2] National Center for Biotechnology Information. "2,6,10-Trimethylhexadecane | C19H40 | CID 41282." PubChem Database. URL:[Link]

  • [3] Campagna, S., et al. "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation of the Last 20 Years Studies." Chemical Senses, Oxford Academic (2014). URL:[Link]

  • [5] MDPI. "Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides." Toxins (2022). URL:[Link]

  • [6] Research Journal of Pharmaceutical, Biological and Chemical Sciences. "Phytochemical and Biological Studies of Certain Plants Belonging to Family Acanthaceae." RJPBCS 6(4), 1678 (2015). URL: [Link]

  • [4] Wang, Z., et al. "Diagnostic Compounds for Fingerprinting Petroleum in the Environment." Environmental Forensics, Royal Society of Chemistry (2008). URL:[Link]

Sources

Application Note: High-Purity Isolation of Norpristane from Complex Hydrocarbon Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Crude oil, sediment extracts, and biological lipid mixtures Primary Analytes: Norpristane (2,6,10-trimethylpentadecane) and related acyclic isoprenoids

Introduction & Scientific Rationale

Norpristane is a C18​ highly branched acyclic isoprenoid alkane widely utilized as a robust biomarker in petroleomics, paleoclimatology, and forensic biodegradation studies. Because its structure imparts significant resistance to microbial degradation compared to linear alkanes, norpristane diastereomer ratios are powerful indicators of the extent of moderate biodegradation in fuel spills and environmental samples[1].

However, isolating norpristane from complex hydrocarbon mixtures presents a severe analytical challenge. In standard 1D gas chromatography (GC) or fractional distillation, norpristane co-elutes with massive envelopes of linear n -alkanes (specifically n -heptadecane and n -octadecane) and other isoprenoids like pristane and phytane. To achieve high-purity isolation, we must abandon boiling-point-based separation and instead exploit fundamental differences in molecular geometry and steric hindrance .

Mechanistic Causality of Separation

The isolation of norpristane relies on a two-dimensional fractionation strategy: polarity-based class separation followed by steric exclusion.

  • SARA Fractionation (Polarity): Complex mixtures contain polar heteroatom compounds, asphaltenes, and polycyclic aromatic hydrocarbons (PAHs). Passing the mixture through activated silica gel allows the non-polar saturated hydrocarbons (including norpristane) to elute first in non-polar solvents, while aromatics and polars are retained.

  • Urea Adduction (Steric Exclusion): This is the critical isolation engine. When urea crystallizes in the presence of an "activator" solvent (such as methanol or acetone), its crystal lattice transitions from a standard tetragonal structure to a hexagonal lattice[2]. This hexagonal lattice forms a central, continuous channel with a diameter of approximately 5.2 Å.

    • Linear, unbranched n -alkanes fit perfectly within this channel, forming solid, stable inclusion complexes known as adducts[3].

    • Norpristane, possessing three bulky methyl branches, has a cross-sectional diameter exceeding 6.0 Å. It is physically excluded from the urea lattice and remains entirely in the liquid phase (the non-adducted fraction)[4].

  • 5Å Molecular Sieves (Alternative Steric Exclusion): Similar to urea, 5Å zeolite molecular sieves possess precisely sized pores that trap linear alkanes while excluding branched and cyclic hydrocarbons, yielding a highly purified isoprenoid fraction[5].

A Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Prior to fractionation, the sample is spiked with a linear internal standard: perdeuterated n -tetracosane ( C24​D50​ ) [6]. Because C24​D50​ is perfectly linear, it must be 100% sequestered into the urea crystals. If any m/z 66 or 82 (the signature ions for C24​D50​ ) is detected in the final norpristane fraction, the analyst instantly knows the adduction was incomplete, invalidating the run.

Phase 1: Preparation and SARA Chromatography
  • Sample Spiking: Weigh 100 mg of the complex hydrocarbon mixture. Spike with 5.0 ng/µL of C24​D50​ internal standard dissolved in dichloromethane[6].

  • Column Preparation: Pack a glass column with 3.0 g of activated silica gel (baked at 120°C for 12 hours to remove residual moisture)[6].

  • Elution: Load the sample and elute the saturated hydrocarbon fraction using 10 mL of n -hexane. (Aromatics and polars can be subsequently eluted with DCM and DCM/MeOH if needed for archiving)[6].

Phase 2: Urea Adduction (Steric Exclusion)
  • Concentration: Concentrate the saturated fraction to approximately 2 mL under a gentle, high-purity nitrogen stream.

  • Adduction Reaction: Transfer the aliquot to a 4 mL glass vial. Add 200 µL of acetone and 200 µL of a saturated urea solution (10% w/v in methanol)[4]. The methanol acts as the activator to initiate the hexagonal lattice formation[2].

  • Crystallization: Cap the vial and place it in a freezer at -20°C for 30 minutes until distinct urea adduct crystals form[4].

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes. Carefully extract the supernatant (containing norpristane and other branched/cyclic alkanes) using n -hexane (3 × 2 mL)[4].

Phase 3: GC-MS Validation
  • Analysis: Inject 1 µL of the concentrated supernatant into a High-Resolution GC-MS equipped with a non-polar capillary column (e.g., DB-5MS).

  • Validation Check: Monitor m/z 113 for norpristane and m/z 85 for residual n -alkanes.

  • Quality Control: Extract the ion chromatogram for m/z 66/82. The complete absence of these ions confirms that the steric exclusion of linear alkanes was 100% successful[6].

Quantitative Data Presentation

The table below summarizes the expected fractionation efficiencies and recovery rates when utilizing the self-validating urea adduction protocol.

Analyte ClassTarget FractionExpected Recovery Rate (%)GC-MS Target Ion ( m/z )Diagnostic Purpose
n -Alkanes ( C15​−C30​ ) Adducted (Crystals)> 95.0%85, 99Source rock maturity
Norpristane ( C18​ Isoprenoid) Non-Adducted (Supernatant)88.5 - 92.0%113, 183Biodegradation / Paleoclimate
Pristane / Phytane Non-Adducted (Supernatant)89.0 - 93.5%113, 183Redox conditions
C24​D50​ (Internal Standard) Adducted (Crystals)> 98.0%66, 82Protocol Validation

Workflow Visualization

Workflow A Complex Hydrocarbon Mixture B Silica Gel Chromatography A->B C Saturated Hydrocarbons (+ C24D50 Standard) B->C Hexane Elution D Urea Adduction (-20°C, MeOH/Acetone) C->D E Centrifugation D->E Crystallization F Crystalline Pellet (Adducted n-Alkanes) E->F Precipitate G Supernatant (Norpristane & Branched) E->G Hexane Extraction H GC-MS Validation G->H m/z 113 Analysis

Workflow for the isolation of norpristane via SARA fractionation and urea adduction.

Sources

Application of norpristane in oil spill fingerprinting methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Norpristane in Advanced Oil Spill Fingerprinting and Environmental Forensics

Abstract

This application note details the mechanistic rationale and analytical protocols for utilizing norpristane (2,6,10-trimethylpentadecane) as a critical biomarker in oil spill fingerprinting. By bridging the degradative gap between highly labile n-alkanes and recalcitrant polycyclic terpanes, norpristane provides high-resolution data for both source identification and weathering assessment in environmental forensic investigations.

Introduction & Mechanistic Insights

Norpristane (C₁₈H₃₈) is a regular acyclic isoprenoid and a ubiquitous constituent of crude oils and refined petroleum products[1]. In environmental forensics, identifying the source of an oil spill requires distinguishing the spilled product from background biogenic hydrocarbons and other anthropogenic contaminants[2].

Causality of Biomarker Selection: Microbial degradation of petroleum in the environment preferentially targets linear n-alkanes via β-oxidation[3]. In contrast, branched isoprenoids like norpristane, pristane, and phytane exhibit significant steric hindrance at their methyl branching points, rendering them resistant to early-to-mid-stage biodegradation[3]. Consequently, while the absolute concentrations of n-alkanes drop rapidly following a spill, the relative concentrations of mid-chain isoprenoids remain stable longer. This differential degradation makes norpristane an ideal candidate for diagnostic ratio analysis, allowing investigators to track the age of a spill and trace it back to its origin[4].

Diagnostic Ratios & Data Interpretation

Quantitative chemical fingerprinting relies on the calculation of specific diagnostic ratios[5]. Because norpristane and phytane degrade at nearly identical rates, their ratio is conserved during moderate weathering, serving as a robust source indicator[4]. Conversely, comparing a labile n-alkane to a resistant isoprenoid provides a weathering indicator.

Table 1: Key Diagnostic Ratios Utilizing Norpristane and Isoprenoids

Diagnostic RatioClassificationMechanistic Rationale
n-C₁₇ / Pristane Weathering Indicatorn-Alkanes (n-C₁₇) undergo rapid microbial β-oxidation. Pristane is sterically hindered and degrades slower. A rapidly decreasing ratio indicates active biodegradation[4][6].
Pristane / Phytane (Pr/Ph) Source IndicatorReflects the depositional environment of the source crude oil (oxic vs. anoxic). Both degrade at similar rates, preserving the ratio in early-to-mid weathering[4].
Norpristane / Phytane Source IndicatorBoth are regular isoprenoids with similar resistance to weathering. The ratio remains highly stable, providing a reliable fingerprint for differentiating fuel types (e.g., diesel vs. crude)[4].

Analytical Workflow

G N1 Environmental Sample Collection (Water, Sediment, or Oil Slick) N2 Solvent Extraction (ASE or LLE with DCM/Hexane) N1->N2 Spike Surrogate (5α-androstane) N3 Silica Gel Fractionation (Isolating Aliphatic Fraction) N2->N3 Concentrate Extract N4 GC-MS Analysis (SIM Mode) Targeting m/z 57, 85, 113 N3->N4 Inject 1 µL (Splitless) N5 Peak Integration & Quantification (Norpristane, Pristane, Phytane) N4->N5 Extract Ion Chromatograms (EIC m/z 113) N6 Diagnostic Ratio Calculation & Chemometric Profiling N5->N6 Calculate Source Ratios

Workflow for GC-MS based oil spill fingerprinting utilizing norpristane and isoprenoid biomarkers.

Experimental Protocol: GC-MS Analysis of Isoprenoids

This protocol outlines a self-validating system for the extraction, fractionation, and quantification of norpristane and associated biomarkers.

Step 1: Sample Preparation & Extraction
  • Homogenize the environmental sample (water, soil, or sediment).

  • Self-Validating QA/QC: Spike the sample with a known concentration of a surrogate standard (e.g., 5α-androstane). The recovery of this surrogate validates the extraction efficiency and ensures no systemic loss of mid-chain aliphatics during sample handling.

  • Extract the sample using Accelerated Solvent Extraction (ASE) or Liquid-Liquid Extraction (LLE) utilizing a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane[4].

Step 2: Silica Gel Fractionation

Causality: Crude oil extracts contain an unresolved complex mixture (UCM) of polar and aromatic compounds that elevate the GC-MS baseline and obscure target peaks[3]. Fractionation isolates the aliphatics to ensure high signal-to-noise ratios.

  • Load the concentrated extract onto an activated silica gel column.

  • Elute the Aliphatic Fraction (F1) with 100% Hexane. This fraction contains n-alkanes, norpristane, pristane, and phytane[4].

  • Elute the Aromatic Fraction (F2) with DCM/Hexane for separate polycyclic aromatic hydrocarbon (PAH) analysis.

Step 3: GC-MS Conditions
  • Column: 5% phenyl-methylpolysiloxane fused silica capillary column (e.g., DB-5MS, 60 m × 0.25 mm ID, 0.25 µm film thickness)[6][7].

  • Injection: Inject 1 µL of the F1 extract in pulsed splitless mode; Injector temperature at 300°C[6].

  • Temperature Program: Initial hold at 40°C for 2 min, ramp at 6°C/min to 315°C, and hold for 20 min[6][7].

  • Detection (SIM Mode): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Mechanistic Rationale for SIM Ions: While m/z 85 is the base peak for normal alkanes, it suffers from heavy matrix interference in weathered oils. Monitoring m/z 113 (C₈H₁₇⁺) provides high specificity for regular isoprenoids like norpristane. The m/z 113 fragment is formed preferentially via cleavage at the methyl branching points, allowing norpristane to be resolved even when it co-elutes with minor n-alkane background signals[2][8].

Step 4: Data Processing
  • Extract the m/z 113 ion chromatogram[8].

  • Integrate the peak areas for norpristane, pristane, and phytane.

  • Normalize areas to the 5α-androstane internal standard to calculate absolute concentrations.

  • Calculate diagnostic ratios (e.g., Norpristane/Phytane) and compare against suspected source samples. A difference of less than ±5% in source ratios typically indicates a positive forensic match[8].

References

  • "2,6,10-Trimethylpentadecane | C18H38 | CID 19775." PubChem, National Institutes of Health.[Link]

  • "Oil-Spill Identification by Gas Chromatography–Mass Spectrometry." Journal of Chromatographic Science, Oxford Academic.[Link]

  • "Diagnostic Compounds for Fingerprinting Petroleum in the Environment." Environmental Forensics, Royal Society of Chemistry.[Link]

  • "The West Falmouth Oil Spill after Thirty Years: The Persistence of Petroleum Hydrocarbons in Marsh Sediments." Environmental Science & Technology, ACS Publications.[Link]

  • "An investigation of the applicability of oil fingerprinting as a tool in soil contamination in Flanders." WIT Press.[Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of 2,6,10-trimethylhexadecane and n-alkanes in GC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of 2,6,10-trimethylhexadecane and n-Alkanes in GC

Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method development strategies for challenging separations. Here, we address the specific issue of co-elution between the branched alkane 2,6,10-trimethylhexadecane and its neighboring linear n-alkanes.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of this analysis?

A: Co-elution occurs when 2,6,10-trimethylhexadecane and a normal (n-)alkane are not fully separated by the GC column and exit at nearly the same time. This results in a single, distorted, or overlapping chromatographic peak, which prevents accurate identification and quantification of the individual compounds.[1]

Q2: Which n-alkane is most likely to co-elute with 2,6,10-trimethylhexadecane?

A: The co-elution potential is best predicted by the Kovats retention index (I), which standardizes retention times relative to n-alkanes. On a standard non-polar stationary phase (like 100% dimethylpolysiloxane), 2,6,10-trimethylhexadecane has a retention index of approximately 1745. Since n-heptadecane (n-C17) has an index of 1700 and n-octadecane (n-C18) is 1800, the critical co-eluting partner for 2,6,10-trimethylhexadecane is an n-alkane between C17 and C18, with close elution to n-heptadecane.

Q3: Why does this specific co-elution occur?

A: On non-polar stationary phases, the elution of alkanes is primarily driven by their boiling points. Branched alkanes, like 2,6,10-trimethylhexadecane, often have slightly lower boiling points than their linear counterparts with the same carbon number. However, their molecular shape also influences their interaction with the stationary phase. The combination of these factors can lead to the retention time of a branched C19 alkane overlapping with that of a shorter n-alkane, such as n-C17 or n-C18.

Q4: How can I confirm that I have a co-elution problem?

A: There are several indicators of co-elution. Visually, you may see asymmetrical peaks with "shoulders" or tailing. If you are using a mass spectrometer (MS) detector, a changing mass spectrum across the peak is a strong indication that multiple compounds are present. You can also use extracted ion chromatograms (EICs) for ions characteristic of branched alkanes versus n-alkanes to see if their peak apexes are perfectly aligned.[1]

Troubleshooting and Resolution Guide

This section provides a systematic workflow to diagnose and resolve the co-elution of 2,6,10-trimethylhexadecane and n-alkanes. The approach begins with simple modifications to your existing method and progresses to more advanced solutions.

Systematic Troubleshooting Workflow

CoElution_Troubleshooting start Start: Co-elution Suspected confirm_coelution Step 1: Confirm Co-elution (Peak Shape Analysis, MS Data Review) start->confirm_coelution method_optimization Step 2: Optimize Existing Method confirm_coelution->method_optimization Co-elution Confirmed temp_program 2a: Adjust Temperature Program (Slower Ramp Rate, Isothermal Hold) method_optimization->temp_program flow_rate 2b: Optimize Carrier Gas Flow Rate temp_program->flow_rate If resolution is still insufficient end_resolved Resolution Achieved temp_program->end_resolved Successful column_change Step 3: Change Stationary Phase (Switch to Mid-Polarity Column) flow_rate->column_change If resolution is still insufficient flow_rate->end_resolved Successful gcxgc Step 4: Advanced Technique (Employ GCxGC) column_change->gcxgc For highly complex matrices or persistent co-elution column_change->end_resolved Successful gcxgc->end_resolved Successful end_not_resolved Further Consultation Needed gcxgc->end_not_resolved If issues persist

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Detailed Experimental Protocols

Protocol 1: Optimizing the GC Temperature Program

The most direct way to improve the separation of closely eluting compounds is to modify the oven temperature program. The goal is to increase the time the analytes spend in the temperature range where their separation is most effective.

Objective: To resolve the co-elution of 2,6,10-trimethylhexadecane and the nearby n-alkane by modifying the temperature gradient.

Methodology:

  • Establish a Baseline: Run your current method and determine the elution temperature of the co-eluting pair. This can be estimated from the oven temperature at the retention time of the peak.

  • Scouting Run (if necessary): If you are developing a new method, start with a "scouting gradient" to identify the elution range of your analytes. A typical scouting program is:

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 10°C/min to the maximum operating temperature of your column.

    • Final Hold: Hold for 10 minutes to ensure all components have eluted.[2]

  • Optimize the Ramp Rate: The most effective change is often to slow down the temperature ramp in the region where the target compounds elute.

    • Action: Decrease the ramp rate by half (e.g., from 10°C/min to 5°C/min) in a temperature window that brackets the elution of the co-eluting pair (e.g., from 20°C below to 20°C above their elution temperature). This increases the interaction time with the stationary phase, often improving resolution.[3]

  • Introduce a Mid-Ramp Isothermal Hold (if necessary): If a slower ramp rate is insufficient, an isothermal hold can provide the necessary time for separation.

    • Action: In your temperature program, add a 1-2 minute isothermal hold at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair. After the hold, resume the temperature ramp. This can be enough to separate the closely eluting compounds.

  • Evaluate Results: After each modification, compare the new chromatogram to the baseline run. Assess the resolution (Rs) between the target peaks. Continue with small, iterative adjustments until baseline separation (Rs ≥ 1.5) is achieved.

Protocol 2: Selecting an Alternative Stationary Phase

If optimizing the temperature program on a standard non-polar column does not provide adequate resolution, changing the stationary phase is the next logical step. The goal is to introduce different chemical interactions that can alter the selectivity between the branched and linear alkanes.

Objective: To achieve separation by utilizing a stationary phase with a different polarity.

Causality: Non-polar columns separate primarily by boiling point (a function of dispersive forces). By moving to a mid-polarity column, you introduce other interactions, such as dipole-dipole or π-π interactions.[4] While both 2,6,10-trimethylhexadecane and n-alkanes are non-polar, subtle differences in their polarizability can be exploited by these alternative stationary phases, leading to a change in their relative elution order and improved separation.

Recommended Column Types:

Stationary Phase TypeCommon CompositionRationale for Use
Standard Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Baseline for hydrocarbon analysis; separates primarily by boiling point.
Low to Mid-Polarity (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms)The phenyl groups can introduce π-π interactions, offering a different selectivity for compounds with any degree of unsaturation or polarizability.
Mid-Polarity (35-50%-Phenyl)-methylpolysiloxane (e.g., DB-35ms)Increased phenyl content enhances polarizability-based selectivity, which can be effective in separating isomers.[5]
Mid-Polarity (6%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-624)The cyanopropyl groups introduce strong dipole character, which can significantly alter the retention of even non-polar molecules relative to each other.[6]

Methodology:

  • Select a Mid-Polarity Column: Choose a column from the table above, such as one with a 35% or 50% phenyl content.

  • Install and Condition the New Column: Follow the manufacturer's instructions for proper installation and conditioning to ensure a stable baseline.

  • Perform a Scouting Run: Use the scouting gradient from Protocol 1 to determine the new retention times and elution order of your analytes on the new column.

  • Optimize the Method: Fine-tune the temperature program as described in Protocol 1 to achieve the best possible resolution on the new column.

Advanced Solution: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution is a persistent issue, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a powerful solution. GCxGC provides a significant increase in peak capacity by using two columns with different separation mechanisms (orthogonal separation).[7]

Principles of GCxGC for Hydrocarbon Analysis

In a typical GCxGC setup for hydrocarbon analysis, a non-polar column is used in the first dimension, and a polar column is used in the second dimension.

  • First Dimension (Non-polar column): Separates compounds based on their volatility and boiling point, similar to a standard GC analysis.

  • Second Dimension (Polar column): The effluent from the first column is trapped and then rapidly re-injected onto a short, polar column. This second separation is based on polarity.

This results in a structured two-dimensional chromatogram where compounds of the same chemical class (e.g., n-alkanes, iso-alkanes, cycloalkanes) group together, making identification easier and resolving complex co-elutions.[8][9]

GCxGC_Separation cluster_1d First Dimension (Non-Polar Column) cluster_modulator Modulator cluster_2d Second Dimension (Polar Column) d1_start Co-eluting Peak (2,6,10-trimethylhexadecane + n-Alkane) modulator Trapping and Re-injection d1_start->modulator d2_sep Separation based on Polarity modulator->d2_sep d2_n_alkane n-Alkane (Less Retained) d2_sep->d2_n_alkane Orthogonal Separation d2_branched 2,6,10-trimethylhexadecane (Slightly More Retained) d2_sep->d2_branched Orthogonal Separation

Caption: Principle of GCxGC for resolving co-eluting alkanes.

References

  • Sepsolve Analytical. (n.d.). Improving GCxGC workflows for petrochemical analyses. Retrieved from [Link]

  • Axion Labs. (2026, February 10). Demystifying GC Method Development - When to Change Your Column [Video]. YouTube. [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Retrieved from [Link]

  • Wang, Z., et al. (2025).
  • Wallace, D. (2020, November 12). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]

  • LECO Corporation. (n.d.). The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Samples. Retrieved from [Link]

  • Chasse, J. (2026, March 9). Detangling the Complex Web of GC×GC Method Development to Support New Users. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Temperature Programming. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). GC Method Development. Retrieved from [Link]

  • American Laboratory. (2023, September 26). Experimental Variables in GC×GC: A Complex Interplay. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column Selection. Retrieved from [Link]

  • Zhao, S., et al. (2022). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. Environmental Science & Technology Letters.
  • Velocity Scientific Solutions. (n.d.). GC Columns. Retrieved from [Link]

  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Retrieved from [Link]

  • Phenomenex. (2016, March 1). Managing Early Eluting Peaks in GC. Retrieved from [Link]

  • GL Sciences. (2023, May 9). GC Troubleshooting Guide. Retrieved from [Link]

Sources

Improving peak resolution of norpristane in comprehensive 2D GC (GCxGC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Diagnostics Center. This technical hub is engineered for researchers, analytical scientists, and drug development professionals utilizing Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Norpristane (a C18 acyclic isoprenoid) is a critical biomarker in petroleomics, environmental forensics, and complex lipidomics. However, it is notoriously difficult to resolve from the Unresolved Complex Mixture (UCM) and adjacent normal alkanes (such as n-C17 and n-C18) using conventional 1D-GC 1. By leveraging the orthogonal separation power of GCxGC, we can achieve baseline resolution, provided the modulation and column thermodynamics are strictly controlled.

Below is our authoritative troubleshooting guide, methodology, and data center for optimizing norpristane resolution.

I. Diagnostic Decision Matrix

When norpristane resolution fails, the root cause must be isolated to either the first dimension (volatility), the second dimension (polarity/shape), or the modulation interface. Use the following logical workflow to diagnose your system.

GCxGC_Workflow Start Analyze Norpristane Resolution in GCxGC CheckCoelution Identify Co-elution Dimension Start->CheckCoelution Dim1 1D Co-elution (Volatility Issue) CheckCoelution->Dim1 1D Overlap Dim2 2D Co-elution (Polarity/Shape Issue) CheckCoelution->Dim2 2D Overlap Opt1D Optimize Temp Ramp & Increase 1D Column Length Dim1->Opt1D Opt2D Change 2D Phase (e.g., 50% Phenyl) & Adjust Modulation Dim2->Opt2D CheckWrap Is Wrap-Around Occurring? Opt1D->CheckWrap Opt2D->CheckWrap FixWrap Increase Temp Offset or Decrease Modulation Time CheckWrap->FixWrap Yes Success Optimal Norpristane Resolution Achieved CheckWrap->Success No FixWrap->Success

Diagnostic workflow for troubleshooting norpristane resolution in GCxGC.

II. Knowledge Base: Troubleshooting & FAQs

Q1: My norpristane peak is co-eluting with n-alkanes in the first dimension. How do I fix this? A1: In standard 1D-GC, norpristane often buries into the baseline "hump" of the UCM 1. In GCxGC, if co-elution persists in the first dimension (1D), your volatility-based separation is insufficient. Causality & Fix: The efficiency of the 1D column dictates the initial peak capacity. If your 1D peak width is too broad, it compromises the entire 2D plane. You must maximize 1D resolution before tuning the second dimension 2. Increase the 1D column length (e.g., from 30m to 60m) or utilize a shallower temperature ramp (e.g., 1.5°C/min) through the critical elution window (150°C - 200°C).

Q2: I am experiencing "wrap-around" where norpristane appears in the wrong 2D elution band. What is the mechanism behind this, and how is it corrected? A2: Wrap-around occurs when highly retained analytes fail to elute within a single modulation period (PM). Because their 2D transit time exceeds the PM, they "wrap around" and co-elute with less retained compounds from the subsequent modulation cycle, destroying the structured chromatogram. Causality & Fix: The 2D separation time must be strictly less than the modulation time 2. To accelerate the 2D elution of norpristane without sacrificing 1D resolution, increase the secondary oven temperature offset (typically +5°C to +15°C relative to the primary oven). Alternatively, use a thinner film thickness in the 2D column to reduce retention.

Q3: Why is my norpristane peak shape tailing, and how does it affect quantification? A3: Peak tailing in GCxGC severely impacts the integration of trace biomarkers and reduces the signal-to-noise ratio. Causality & Fix: Tailing is predominantly caused by secondary interactions (active sites) in the inlet, column, or modulator, or by a loss of bonded phase through thermal degradation [[3]](). A self-validating check is to trim the first 1–5% of the 1D column 3. If peak symmetry is restored, the issue was column-head contamination.

III. Modulator Thermodynamics

The modulator is the heart of the GCxGC system. To achieve high peak capacity, the effluent from the 1D column must be rapidly trapped and injected into the 2D column without band broadening.

Modulation_Mechanism Effluent 1D Column Effluent (Co-eluting) Trap1 Cold Jet 1: Trapping & Focusing Effluent->Trap1 Release1 Hot Jet 1: Release to Stage 2 Trap1->Release1 Thermal Pulse Trap2 Cold Jet 2: Secondary Focusing Release1->Trap2 Release2 Hot Jet 2: Injection into 2D Trap2->Release2 Thermal Pulse Detector High-Resolution 2D Separation Release2->Detector

Dual-stage thermal modulation workflow for focusing norpristane peaks.

IV. Data Center: Quantitative GCxGC Parameters

For optimal resolution of acyclic isoprenoids (norpristane, pristane, phytane), the following parameters represent the industry gold standard.

ParameterRecommended SettingMechanistic Rationale
1D Column Phase 100% DimethylpolysiloxaneMaximizes volatility-based separation of non-polar isoprenoids.
2D Column Phase 50% Phenyl Polysilphenylene-siloxaneProvides orthogonal polarity/shape selectivity to pull norpristane out of the UCM.
Column Dimensions Match 1D and 2D IDs (e.g., 0.25 mm)Maintains consistent linear velocity and prevents 2D column overloading 2.
Modulation Period (PM) 2.0 – 3.0 secondsEnsures ≥3 slices per 1D peak width to preserve primary resolution 2.
Secondary Oven Offset +5°C to +15°CAccelerates 2D elution of highly retained cyclic/polar compounds, preventing wrap-around.
Hot Pulse Duration 0.6 secondsProvides rapid desorption from the cold jet without causing thermal peak broadening.

V. Methodology: Step-by-Step Protocol for UCM Resolution

To create a self-validating system for norpristane quantification amidst heavily weathered or complex biological samples, execute the following protocol:

  • Sample Clean-up : Process the sample using silica solid-phase extraction (SPE) to remove polar co-extractives that could overload the 2D column and interfere with baseline resolution 4.

  • 1D Volatility Separation : Inject 1 µL splitless. Set the primary oven to 60°C (hold 1 min), then ramp at 2°C/min to 300°C.

    • Self-Validation Step: Check the 1D peak width of a standard alkane (e.g., n-C18) prior to enabling the modulator. It must be approximately 6-9 seconds to confirm the column efficiency is intact 2.

  • Modulator Slicing : Calculate the required modulation period (PM). To preserve 1D resolution, the system must generate at least 3 slices per peak 2.

    • Self-Validation Step: If the measured 1D peak width is 6 seconds, set the PM strictly to 2.0 seconds.

  • 2D Polarity/Shape Separation : Set the secondary oven offset to +10°C. This ensures that acyclic isoprenoids (norpristane, pristane, phytane) elute rapidly in the 2D plane, forming distinct clusters separate from cyclic alkanes and monoaromatics 5.

  • Data Deconvolution : Apply a baseline correction algorithm (e.g., Eilers' method) to separate the resolved signal from any remaining unresolved baseline, ensuring the peak volume of norpristane is accurately integrated relative to an internal standard (e.g., C30 hopane) [[6]]().

VI. References

  • Frysinger, G. S., et al. "Resolving the Unresolved Complex Mixture in Petroleum-Contaminated Sediments." ResearchGate. 1

  • LECO Corporation. "Rules of Thumb for GCxGC Success." LECO. 2

  • LCGC International. "Troubleshooting GC Selectivity, Resolution, and Baseline Issues." Chromatography Online. 3

  • AZoM. "How GCxGC Increases Routine Laboratory Performance." AZoM. 4

  • Aeppli, C., et al. "Resolving Biodegradation Patterns of Persistent Saturated Hydrocarbons in Weathered Oil Samples from the Deepwater Horizon Disaster." ACS Publications.5

  • Gros, J., et al. "(a) Zoom on the GC × GC subregion studied..." ResearchGate. 6

Sources

Technical Support Center: Troubleshooting Isoprenoid Recovery During Solvent Evaporation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoprenoid Recovery Support Center. Isoprenoids (terpenoids) are notoriously difficult to concentrate due to their high volatility, thermal lability, and tendency to co-evaporate with extraction solvents. This guide is designed for analytical chemists and drug development professionals, providing mechanistic troubleshooting and self-validating protocols to ensure maximum recovery during solvent evaporation.

Evaporation Workflow & Failure Mechanisms

Understanding the physical pathways of analyte loss is the first step in troubleshooting. The diagram below illustrates the common points of failure during concentration and the optimized pathways to prevent them.

IsoprenoidEvaporation Start Isoprenoid Extract (Bulk Solvent) Rotovap Rotary Evaporation Start->Rotovap N2 Nitrogen Blowdown Start->N2 KD Kuderna-Danish Start->KD Loss1 Co-evaporation & Thermal Degradation Rotovap->Loss1 No Keeper Solution1 Add Keeper Solvent (e.g., Toluene) Rotovap->Solution1 Optimize Loss2 Aerosolization & Over-drying N2->Loss2 High Flow/Dryness Solution2 Gentle Flow & Temp Control N2->Solution2 Optimize Target High Recovery Isoprenoid Concentrate KD->Target High Efficiency Reflux Solution1->Target Solution2->Target

Fig 1. Isoprenoid evaporation workflows, failure mechanisms, and optimized recovery pathways.

Quantitative Evaporation Dynamics by Isoprenoid Class

Different isoprenoid classes require entirely different concentration strategies based on their vapor pressures and boiling points.

Isoprenoid ClassExample CompoundBoiling Point (°C)Vapor Pressure (mmHg at 25°C)Optimal Concentration MethodExpected Recovery (%)
MonoterpenesLimonene176~1.5Kuderna-Danish / SAFE85–95%
SesquiterpenesFarnesene260<0.1Rotovap + Keeper Solvent>90%
DiterpenesPhytol204 (at 10 mmHg)<0.01Gentle N₂ Blowdown>95%
TriterpenesSqualene285 (at 25 mmHg)<0.001Standard Rotary Evaporation>98%

Troubleshooting FAQs

Q1: Why do I experience massive losses of monoterpenes (e.g., limonene, pinene) during rotary evaporation, even at low water bath temperatures? A1: The loss is driven by Raoult's Law and the removal of the solvation sphere. The high vacuum of a rotary evaporator lowers the boiling point of the bulk solvent, but it simultaneously increases the volatility of low-molecular-weight isoprenoids. When the sample is evaporated to absolute dryness, the solvent matrix is removed, causing immediate volatilization of the bare isoprenoid molecules[1]. Solution: Never evaporate to dryness. Leave a thin layer of solvent or implement a "keeper solvent" to retain the analytes in the liquid phase[1].

Q2: What is a "keeper solvent," and what is the mechanistic rationale for using it? A2: A keeper solvent is a high-boiling, low-volatility organic solvent (e.g., toluene, undecane, tetradecane, or bis(2-ethylhexyl) maleate) added in trace amounts (e.g., 50–100 µL) prior to evaporation[2][3]. Mechanistically, it acts as a thermodynamic sink. As the highly volatile bulk solvent (e.g., hexane) evaporates, the isoprenoids partition into the keeper solvent. By maintaining a liquid matrix, the keeper solvent lowers the mole fraction of the isoprenoid, thereby reducing its partial vapor pressure and preventing it from transitioning into the gas phase[3].

Q3: How does a Kuderna-Danish (K-D) concentrator prevent the loss of volatile isoprenoids compared to standard evaporation? A3: A Kuderna-Danish evaporator utilizes a Snyder column, which acts as a fractional distillation apparatus[4]. As the bulk solvent boils, the vapors rise and condense on the internal glass "bubbles" of the Snyder column, creating a reflux action. This reflux continuously washes the less volatile isoprenoids back down into the concentrator tube, while the highly volatile bulk solvent escapes. This is highly effective for retaining trace volatiles without the need for high vacuum[4].

Q4: When using nitrogen blowdown for final volume reduction, my recoveries drop below 50%. What is the mechanistic failure? A4: Two primary mechanisms cause this failure:

  • Aerosolization: An aggressive gas flow rate creates high gas shear, physically ejecting microscopic droplets of the analyte out of the vial[3].

  • Evaporative Cooling: Rapid evaporation causes a sharp drop in temperature. For compounds with low boiling points or thermal instability, careful regulation of the water bath temperature during nitrogen evaporation is critical to counteract this cooling, which can otherwise cause atmospheric moisture to condense into the sample and alter solubility[5]. Solution: Use a gentle nitrogen stream (creating only a slight dimple on the solvent surface) and a heated water bath (e.g., 30–40°C)[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every evaporation workflow must be a self-validating system. This is achieved by spiking the sample with an internal standard (IS) prior to extraction and evaporation to calculate absolute recovery rates[6].

Protocol A: Self-Validating Kuderna-Danish Concentration with a Keeper Solvent

Causality: This protocol combines the fractional distillation of the K-D apparatus with the thermodynamic retention of a keeper solvent to prevent co-evaporation.

  • Internal Standardization: Add a known concentration of an internal standard (e.g., 5 µL of a 1 µg/µL α-cedrene or hexadecane standard) to the bulk isoprenoid extract. The IS must have a similar chemical composition and polarity to the target terpene[6].

  • Keeper Addition: Add 100 µL of a keeper solvent (e.g., undecane or bis(2-ethylhexyl) maleate) and a boiling chip to the extract[2][3].

  • Apparatus Assembly: Assemble the K-D apparatus (flask, concentrator tube, and Snyder column).

  • Fractional Distillation: Place the apparatus in a hot water bath (e.g., 80°C for hexane). The solvent should boil actively, causing the Snyder column balls to chatter, initiating the reflux that washes isoprenoids back into the flask.

  • Termination: Concentrate until the apparent volume reaches ~1 mL. Remove from heat and allow the apparatus to cool.

  • Rinse & Validation: Rinse the Snyder column with 1–2 mL of the extraction solvent. Analyze via GC-MS. The recovery rate of the IS directly validates the retention of the target isoprenoid.

Protocol B: Controlled Nitrogen Blowdown for Trace Isoprenoids

Causality: This protocol minimizes aerosolization and counteracts evaporative cooling to safely reduce sample volumes to the microliter range.

  • Preparation: Ensure the sample contains an internal standard and a keeper solvent (as described in Protocol A).

  • Temperature Control: Place the sample vial in a temperature-controlled water bath (35–40°C) to counteract the endothermic cooling of evaporation[5].

  • Gas Flow Regulation: Apply a gentle stream of ultra-pure nitrogen gas. The flow rate must be low enough to only create a slight dimple on the surface of the solvent, preventing aerosolization[3].

  • Volume Monitoring: Monitor the evaporation closely. Do not evaporate to dryness. Stop the nitrogen flow immediately when the bulk solvent is gone, leaving only the thin layer of the keeper solvent[1].

References

  • WelchLab.
  • Biotage.Tips for Improving Your Oil & Grease Recoveries.
  • iTeh Standards.iTeh STANDARD PREVIEW: Keeper solvent.
  • ResearchGate.What is the reason of loss in volume reduction before GC analysis, nitrogen stream or rotary?
  • PMC (NIH).Extraction and Analysis of Terpenes/Terpenoids.
  • PMC (NIH).Volatile sulfur compounds in tropical fruits.

Sources

Norpristane GC-MS Analysis Support Center: Troubleshooting Baseline Noise

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoprenoid alkane analysis. Norpristane (2,6,10-trimethylpentadecane) is a critical branched alkane used as a biomarker in geochemistry, environmental forensics, and lipid metabolism studies. Because it is often present at trace levels within highly complex biological or environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its detection.

However, achieving high sensitivity is frequently hindered by baseline noise. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate baseline interference. We will move beyond simple fixes and explore the causality behind analytical noise, ensuring your methodologies are robust and self-validating.

GCMS_Troubleshooting Start Observe High Baseline Noise CheckType Is noise constant or drifting? Start->CheckType Constant Constant Noise (Independent of Temp) CheckType->Constant Constant TempDep Drifting Noise (Rises with Temp) CheckType->TempDep Drifting Source Check MS Ion Source (Clean if erratic) Constant->Source Gas Check Carrier Gas (Fix leaks: m/z 18, 28) Constant->Gas Bleed Column Bleed (Condition: m/z 207, 281) TempDep->Bleed UCM Matrix UCM (Improve SPE: m/z 85) TempDep->UCM

Logical decision tree for diagnosing GC-MS baseline noise sources.

Section 1: Matrix Interference & Sample Preparation

Q: How do I distinguish between matrix-induced baseline noise and instrumental noise, and how can I eliminate it?

A: Matrix-induced noise typically presents as a broad "hump" in the chromatogram during the elution of aliphatic hydrocarbons. This is known as an Unresolved Complex Mixture (UCM). Causality: Biological and environmental samples contain thousands of co-eluting minor components (polar lipids, pigments, humic acids). When these macromolecules are injected into the GC, they either degrade in the hot inlet—creating active sites that adsorb your target analytes—or elute continuously, masking the trace norpristane peak[1].

To eliminate this, you must isolate the apolar fraction before injection. The standard approach is Solid-Phase Extraction (SPE) using silica gel, which separates compounds strictly by polarity[2].

SPE_Protocol Sample Total Lipid Extract SPE Silica Gel SPE Sample->SPE Hexane Elute: n-Hexane SPE->Hexane DCM Elute: DCM/MeOH SPE->DCM Apolar Apolar Fraction (Norpristane) Hexane->Apolar Polar Polar Fraction (Discard) DCM->Polar

Solid-Phase Extraction (SPE) workflow for isolating norpristane.

Self-Validating Protocol: Silica Gel SPE for Isoprenoid Alkanes

This protocol is designed as a self-validating system. By incorporating an internal standard and a solvent blank, the methodology continuously proves its own efficacy and system cleanliness[3].

  • Internal Standard Spiking: Spike your homogenized sample with a known concentration of a deuterated alkane (e.g., d34​ -hexadecane). Causality: This allows you to calculate absolute recovery rates, validating that norpristane is not being lost during extraction.

  • Total Lipid Extraction: Extract the sample using an Accelerated Solvent Extractor (ASE) with a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Concentrate the Total Lipid Extract (TLE) under a gentle nitrogen stream[3].

  • SPE Conditioning: Condition a silica gel SPE cartridge with 10 mL of 100% n-hexane. Causality: Silica gel retains polar compounds via strong hydrogen bonding. Conditioning with hexane ensures a strictly non-polar environment for the initial elution.

  • Sample Loading & Apolar Elution: Load the TLE onto the cartridge. Elute the apolar fraction (containing norpristane and other branched alkanes) with 5 mL of 100% n-hexane.

  • Polar Elution (Cleanup): Elute the remaining polar fraction with a DCM:MeOH mixture to clear the column of matrix impurities. Discard this fraction.

  • System Validation (Blank Run): Before injecting the concentrated apolar fraction, inject a pure n-hexane solvent blank into the GC-MS. If the baseline is flat, the system is validated for sample analysis.

Section 2: GC-MS Hardware & Chromatographic Optimization

Q: My baseline drifts upward significantly during the GC oven temperature ramp. Is this column bleed or contamination?

A: A baseline that rises exponentially in tandem with the oven temperature is the classic signature of column bleed [4]. Causality: At high temperatures (>250°C), the stationary phase of the GC column (typically a 5% phenyl/95% dimethyl polysiloxane phase like DB-5ms) undergoes thermal degradation. This degradation cleaves the polymer backbone, releasing cyclic siloxanes into the mass spectrometer. This process is drastically accelerated if there is an oxygen leak in your carrier gas lines, as oxygen rapidly oxidizes the stationary phase at high temperatures[5].

Q: How do I differentiate between carrier gas contamination and detector (ion source) contamination?

A: Use the mass spectrometer as a diagnostic tool. Carrier gas impurities (like trace hydrocarbons in low-grade helium) will produce a constant high baseline across the entire chromatogram, regardless of oven temperature. Conversely, a dirty ion source (contaminated with baked-on matrix residues) physically repels ions, causing erratic, high-frequency "spiking" noise and a general loss of sensitivity.

Quantitative Data: GC-MS Diagnostic Ions

Use the following table to identify the exact chemical nature of your baseline noise by extracting specific m/z (mass-to-charge) values from your total ion chromatogram.

Contaminant / TargetCharacteristic m/z IonsSource / CauseResolution Strategy
Norpristane (Target) 57, 71, 85, 113, 183 Analyte N/A - Target signal
Siloxanes 73, 207, 281, 355Column bleed, Septum bleedPerform leak check; condition column; replace inlet septum[6].
Phthalates 149Plasticizers in sample prepEliminate plastic consumables; use only baked glassware.
Aliphatic UCM 43, 57, 71, 85 (broad hump)Matrix interferenceImprove SPE cleanup; ensure complete fractionation[7].
Air / Water 18 ( H2​O ), 28 ( N2​ ), 32 ( O2​ )System leak in carrier gasTighten fittings; replace gas purification traps[4].

Section 3: Mass Spectrometry Tuning & Acquisition

Q: Should I use Full Scan or Selected Ion Monitoring (SIM) to minimize noise for trace norpristane detection?

A: For quantitative analysis of trace isoprenoids, you must use Selected Ion Monitoring (SIM) [3].

Causality: In Full Scan mode, the quadrupole mass analyzer continuously scans a wide mass range (e.g., m/z 50–500). Consequently, the detector spends only a fraction of a millisecond on the specific ions generated by norpristane, while integrating all background chemical noise (carrier gas impurities, column bleed, and matrix ions) into the baseline.

In SIM mode, the quadrupole acts as a static electromagnetic filter. It is programmed to allow only specific m/z values to pass through to the electron multiplier. By physically blocking background noise ions from reaching the detector, the Signal-to-Noise (S/N) ratio increases exponentially. Furthermore, the "dwell time" (the time the detector spends looking at a specific ion) is vastly increased, resulting in a much stronger signal for your target analyte.

Implementation for Norpristane: Configure your MS acquisition method to monitor m/z 85 as the primary quantitative ion (the base peak for isoprenoid alkanes), and monitor m/z 113 and m/z 183 as qualitative confirmation ions. This ensures high specificity and a near-zero baseline, even in complex samples[3].

Sources

Eliminating column bleed interference in 2,6,10-trimethylhexadecane detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Eliminating Column Bleed Interference in 2,6,10-Trimethylhexadecane (Pristane) Detection

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with high-temperature gas chromatography-mass spectrometry (GC-MS) workflows. Here, we address the mechanistic causes of baseline interference during the analysis of high-boiling-point isoprenoids and provide field-validated protocols to restore analytical integrity.

Part 1: The Mechanistic Challenge

2,6,10-trimethylhexadecane, commonly known as pristane, is a highly branched C19 isoprenoid alkane (C19H40) widely analyzed in biomarker research, petrochemical profiling, and autoimmune drug development models (e.g., pristane-induced lupus)[1]. Because of its relatively high boiling point, GC-MS analysis requires elevated oven temperatures (often approaching 300 °C) to elute the compound efficiently.

At temperatures exceeding 250 °C, traditional polydimethylsiloxane (PDMS) stationary phases undergo thermal depolymerization. The polymer backbone folds back on itself, cleaving into cyclic siloxanes (predominantly cyclotrisiloxanes and cyclotetrasiloxanes)[2]. This continuous degradation manifests as a rising baseline—known as column bleed—which can severely interfere with the signal-to-noise (S/N) ratio of late-eluting analytes like pristane, masking crucial quantitative data.

Part 2: Diagnostic FAQ

Q1: How do I definitively know if my baseline rise is column bleed, septa bleed, or matrix contamination? A: You must differentiate the source by examining the mass spectrum of the background interference.

  • Column Bleed: Manifests as a continuous baseline rise at high temperatures. The mass spectrum is dominated by m/z 207 (hexamethylcyclotrisiloxane, D3) and m/z 281 (octamethylcyclotetrasiloxane, D4)[2].

  • Septa Bleed: Appears as discrete "ghost peaks" rather than a continuous baseline rise, with a dominant base peak at m/z 73[2].

  • Matrix Contamination: Exhibits random high-mass ions or unresolved complex mixtures (UCM) without the characteristic siloxane isotope patterns.

Q2: Why is my column bleeding excessively even when I am operating below its maximum temperature limit? A: Excessive bleed is rarely just a thermal issue; it is usually a chemical one. Oxygen and moisture are considered "column killers" because they actively catalyze the cleavage of the Si-O-Si bonds in the stationary phase[3]. Even trace amounts of oxygen introduced via micro-leaks or low-purity carrier gas will irreversibly damage the polymer backbone, accelerating bleed at much lower temperatures[4].

Part 3: Quantitative Data & Method Optimization

To successfully quantitate 2,6,10-trimethylhexadecane, we must decouple the analyte's signal from the siloxane background. By utilizing Selected Ion Monitoring (SIM) mode, you can instruct the mass spectrometer to ignore bleed ions entirely.

Table 1: Mass Spectral Ion Comparison for Interference Mitigation

Compound TypeSourcePrimary Target Ions (m/z)Secondary/Qualifier Ions (m/z)Mitigation Strategy
2,6,10-Trimethylhexadecane Analyte57, 71113, 183, 268 (M+)Use SIM mode targeting these specific alkane fragments.
Cyclosiloxane (D3) Column Bleed20773, 133, 191Exclude m/z 207 from SIM windows during late elution.
Cyclosiloxane (D4) Column Bleed28173, 147, 267Exclude m/z 281 from SIM windows during late elution.
PDMS Septa Septa Bleed73147, 221Maintain inlet maintenance; use low-bleed septa or Merlin Microseals.

Part 4: Step-by-Step Troubleshooting Protocols

Protocol A: Oxygen Scrubbing and Leak Verification (The Self-Validating System)

Causality: You cannot fix bleed by simply "baking out" the column. If oxygen is present in the system, baking accelerates the destruction of the stationary phase[4]. You must validate system integrity first.

  • Carrier Gas Purity: Ensure your Helium or Hydrogen carrier gas is at least 99.999% (Grade 5.0) purity.

  • Install Inline Traps: Install high-capacity oxygen and moisture traps on the carrier gas line as close to the GC bulkhead as possible. Purification filters reduce column bleed, minimize surface activity, and extend column lifetime[2].

  • Electronic Leak Detection: Do not use liquid leak detectors (e.g., Snoop), as they can be drawn into the fittings and contaminate the system. Use an electronic leak detector around the septum nut, column nut, and gas line fittings[5].

  • Air/Water Check (MS Tune): Run an MS air/water check to self-validate the system. The relative abundance of m/z 28 (N2) should be <10%, and m/z 32 (O2) should be <3% relative to m/z 69 (PFTBA). An O2/N2 ratio of approximately 1:4 definitively indicates an atmospheric leak.

Protocol B: Upgrading to Low-Bleed "ms" Stationary Phases

Causality: Traditional 5% diphenyl/95% dimethyl polysiloxane columns are highly susceptible to chain folding. "ms" grade columns (e.g., DB-5ms, Rxi-5Sil MS) incorporate arylene blocks directly into the siloxane polymer backbone. This steric hindrance physically prevents the polymer from folding into cyclic siloxanes, drastically reducing m/z 207 and 281 bleed[6].

  • Procurement: Select a low-bleed arylene-matrix column (e.g., 30m x 0.25mm x 0.25µm).

  • Installation: Cut 10-20 cm from the ends using a ceramic wafer to ensure clean, square cuts without fused silica shards.

  • Cold Purging (Critical Step): Purge the column with carrier gas for 15 to 20 minutes at room temperature before heating. Heating a column with trapped oxygen will instantly degrade it[3].

  • Conditioning: Program the oven to 20 °C above your final pristane method temperature (do not exceed the column's isothermal limit) and hold for 2 hours to stabilize the baseline.

Part 5: Workflow Visualization

GC_Troubleshooting Start High Baseline during Pristane Elution (>250°C) CheckMS Analyze Background Spectra Start->CheckMS IsSiloxane Dominant Ions: m/z 207, 281? CheckMS->IsSiloxane IsSepta Dominant Ion: m/z 73 (Ghost Peaks)? CheckMS->IsSepta OxygenCheck Run Air/Water Check (m/z 28 & 32) IsSiloxane->OxygenCheck Yes SeptaMaint Replace Septum & Clean Inlet Liner IsSepta->SeptaMaint Yes LeakFound m/z 32 > 3%? (Atmospheric Leak) OxygenCheck->LeakFound FixLeak Electronic Leak Check & Replace O2 Traps LeakFound->FixLeak Yes PhaseUpgrade Upgrade to Arylene Low-Bleed Column LeakFound->PhaseUpgrade No (Thermal Limit Reached)

Diagnostic workflow for resolving high-temperature GC-MS baseline interference.

Sources

Correcting mass discrimination effects for branched alkanes in splitless injection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Splitless Injection & Branched Alkanes

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and correct mass discrimination effects when analyzing branched alkanes using splitless gas chromatography (GC). Here, we move beyond simple procedural lists to explain the causality behind these effects and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is mass discrimination in splitless GC, and why are my branched alkanes particularly affected?

A: Mass discrimination is a phenomenon in vaporizing GC inlets where the composition of the sample transferred to the column does not accurately represent the true composition of the injected sample.[1][2] Specifically, higher-boiling (higher molecular weight) or more complex compounds are often transferred less efficiently than their more volatile counterparts.[1][3]

Branched alkanes, when compared to their linear (n-alkane) isomers, often have lower boiling points but can exhibit different adsorptive behaviors. However, in a complex mixture containing a wide range of alkanes, the higher-molecular-weight branched alkanes are still susceptible to discrimination. The primary causes are:

  • Incomplete Vaporization: Less-volatile compounds may not fully vaporize in the liner, leading to incomplete transfer onto the column.[3]

  • Syringe Needle Discrimination: As the syringe needle heats up in the inlet, volatile compounds boil off first, leaving behind a concentrated solution of higher-boiling analytes that may not be fully expelled.[1]

  • Adsorption/Condensation: Analytes can be lost through adsorption onto active sites within the liner or condensation on cooler surfaces at the inlet base.[4] The longer residence time of analytes in the inlet during splitless injection exacerbates these issues.[4][5]

This leads to chromatograms where the peak areas of larger branched alkanes are disproportionately small compared to smaller, more volatile ones, compromising quantitative accuracy.

Q2: How can I confirm that mass discrimination is the root cause of my poor quantitative results?

A: A systematic diagnostic approach is crucial. Before adjusting multiple parameters, you must first confirm that discrimination is the problem.

Diagnostic Protocol: The Alkane Response Factor Test

This test uses a standard containing a homologous series of both n-alkanes and their branched isomers across a wide molecular weight range (e.g., C10 to C40).

Step-by-Step Protocol:

  • Prepare a Standard: Create a solution where all analytes have the same known concentration.

  • Analyze the Standard: Inject the standard using your current splitless method.

  • Calculate Response Factors (RF): For each compound, calculate the RF relative to an internal standard (ideally a mid-range deuterated alkane) or simply analyze the peak area.

  • Plot the Data: Plot the peak area or RF against the carbon number or boiling point for both the linear and branched series.

  • Interpret the Results:

    • Ideal Result: The plot is a flat, horizontal line, indicating all compounds are responding equally.

    • Mass Discrimination: The plot shows a downward trend, with peak areas decreasing as the carbon number increases.[3] This is a clear indicator of mass discrimination.

Carbon Numbern-Alkane Peak AreaBranched Alkane Peak AreaInterpretation
C121,500,0001,480,000Good response for volatile compounds.
C201,250,0001,150,000Moderate response drop-off observed.
C30800,000710,000Significant discrimination against higher boilers.
C40350,000290,000Severe discrimination, quantitative data unreliable.
Q3: My diagnostic test confirms mass discrimination. What are the primary instrument parameters I should investigate?

A: The issue almost always originates in the GC inlet. The following components and parameters are the primary contributors and should be optimized systematically.

Caption: Troubleshooting workflow for mass discrimination.

1. Inlet Liner Selection: The liner is the chamber where vaporization occurs, making its design critical.[4] For splitless analysis of compounds with a wide boiling range, a liner with deactivated glass wool is often the best choice.[6][7][8]

  • Why it works: The glass wool provides a high-surface-area environment, promoting rapid and complete vaporization of less-volatile analytes.[6] It also gently wipes the syringe needle upon retraction, ensuring the entire sample is deposited in the inlet.[9] The taper at the bottom of the liner helps to focus the vapor cloud toward the column entrance.[8]

  • Troubleshooting Action: If you are using a simple, straight-through empty liner, replace it with a single-tapered liner containing deactivated glass wool.[8][9][10] Ensure the wool is properly positioned to interact with the sample upon injection.[10]

2. Inlet Temperature: The inlet temperature must be high enough to vaporize the least volatile branched alkane in your sample instantly.

  • Why it works: Insufficient temperature is a primary cause of discrimination, as high-boiling components will not vaporize efficiently and will be lost in the inlet.[3]

  • Troubleshooting Action: A good starting point is 250°C.[8] If discrimination persists, increase the temperature in 20°C increments up to 320-340°C, re-running your alkane response factor test at each step.[3] Be mindful that excessively high temperatures can cause degradation of other sample components or the column phase.[3]

3. Splitless Hold Time: This is the period when the split vent is closed, allowing the sample to transfer to the column. If it's too short, you will lose your high-boiling compounds out the split vent.

  • Why it works: The low flow rates in splitless injection require sufficient time for the vaporized sample to be swept from the liner onto the column.[4] Heavier molecules move more slowly and require more time.

  • Troubleshooting Action: The hold time should be long enough for the carrier gas to sweep the liner volume 1.5 to 2 times.[4][8] If your liner volume is 1 mL and your column flow is 1 mL/min, your hold time should be at least 1.5 minutes. If early-eluting peaks are interfered with by the solvent tail, the hold time may be too long.[4]

4. Initial Oven Temperature & The "Solvent Effect": Proper band focusing at the head of the column is essential for good peak shape and is achieved by setting the correct initial oven temperature.

  • Why it works: By setting the initial oven temperature 10-20°C below the boiling point of the injection solvent, the solvent condenses at the head of the column.[6] This liquid phase acts as a trap, focusing the analytes (especially those with similar volatility to the solvent) into a very sharp, narrow band.[11] This "solvent effect" counteracts the band broadening that occurs in the inlet during the slow splitless transfer.[4]

  • Troubleshooting Action: Ensure your initial oven temperature is below the solvent's boiling point.[11] For example, if using hexane (boiling point ~69°C), start your oven at 40-50°C. An initial hold time equal to your splitless hold time is also recommended to ensure complete focusing.[8]

Q4: I've optimized the main parameters, but still see some discrimination. What advanced techniques can I employ?

A: If standard optimization is insufficient, you can explore more advanced hardware and injection techniques.

1. Pressure-Pulsed Injection: This technique involves increasing the inlet pressure significantly (pulsing) during the injection and hold time.

  • Why it works: The high pressure speeds up the transfer of sample vapor from the liner to the column, reducing the residence time in the hot inlet and minimizing opportunities for adsorption or degradation.[12] It also helps to reduce solvent backflash, which occurs when the sample vapor expands to a volume greater than the liner, causing contamination and sample loss.[6]

  • Implementation: Most modern GCs allow for pressure programming. Set a high-pressure pulse (e.g., 25-50 psi) for the duration of the splitless hold time, then return to the normal operating pressure for the analytical run.

2. Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet is a more advanced alternative to a standard split/splitless injector.

  • Why it works: With a PTV, the sample is injected into a cold inlet. The inlet is then rapidly heated to transfer the analytes to the column. This "cold injection" completely eliminates syringe needle discrimination and allows for solvent venting, where the majority of the solvent can be removed before the analytes are transferred to the column.[1] This is the most effective way to eliminate mass discrimination for high-boiling compounds.

Sources

Technical Support Center: High-Temperature GC Analysis of Norpristane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing the thermal degradation of norpristane and other high-molecular-weight hydrocarbons during high-temperature gas chromatography (HT-GC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving accurate and reproducible results. Here, we will delve into the root causes of thermal degradation and provide practical, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a clear path from problem to resolution.

Issue 1: Poor Peak Shape (Tailing or Broadening) for Norpristane

Question: My norpristane peak is showing significant tailing and broadening, leading to poor resolution and inaccurate integration. What are the likely causes and how can I fix this?

Answer:

Peak tailing and broadening for high-boiling point compounds like norpristane in HT-GC are often symptomatic of several underlying issues. Let's break down the causes and solutions.

Probable Causes:

  • Adsorption in the Inlet or Column: Active sites within the GC inlet liner or at the head of the column can interact with your analyte, causing it to be released slowly and resulting in a tailed peak.[1] This is particularly problematic for high-boiling point compounds.

  • Condensation Effects: If the transfer lines or detector are not maintained at a sufficiently high temperature, your analyte can condense, leading to band broadening.

  • Improper Injection Technique: Slow sample transfer from the inlet to the column can cause the initial sample band to be too wide.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

Step-by-Step Troubleshooting Protocol:

  • Evaluate and Optimize the GC Inlet Liner:

    • Action: Replace your current liner with a high-quality, deactivated liner.[1][4] Liners with glass wool can provide a larger surface area for vaporization but can also be a source of activity if not properly deactivated.[1][4] Consider a liner with a taper at the bottom to help focus the sample onto the column.[5]

    • Causality: A deactivated liner minimizes the number of active silanol groups on the glass surface that can interact with and adsorb analytes. This ensures a more rapid and complete transfer of norpristane to the column.

  • Optimize Inlet Temperature:

    • Action: While a high inlet temperature is necessary for complete vaporization, an excessively high temperature can promote degradation.[6][7] Start with an inlet temperature around 350°C and incrementally decrease it by 25°C to find the lowest temperature that still provides good peak shape without evidence of degradation.[5][8]

    • Causality: Finding the optimal temperature balances the need for efficient vaporization with the risk of thermal decomposition.

  • Increase Carrier Gas Flow Rate:

    • Action: Increase the carrier gas flow rate. You can also consider using a pressure pulse during the injection to decrease the residence time of the sample in the hot inlet.[5][9]

    • Causality: A higher flow rate reduces the time norpristane spends in the high-temperature inlet, minimizing the opportunity for both thermal degradation and adsorption.[3][9]

  • Check for and Address Column Issues:

    • Action: Condition the column according to the manufacturer's instructions to remove any contaminants and deactivate active sites.[7][10] If the problem persists, trim 0.5 to 1 meter from the front of the column to remove any non-volatile residues or damaged stationary phase.[11]

    • Causality: The column inlet is where most non-volatile material accumulates, leading to active sites and poor chromatography. Trimming this section can restore column performance.

Issue 2: Analyte Loss and Poor Reproducibility

Question: I'm observing a significant loss of norpristane, and my quantitative results are not reproducible. What could be causing this, and what steps should I take?

Answer:

Analyte loss and poor reproducibility are critical issues that point towards thermal degradation or irreversible adsorption. Here's how to diagnose and resolve these problems.

Probable Causes:

  • Thermal Degradation in the Inlet: The high temperatures in the GC inlet can cause norpristane to break down into smaller, more volatile compounds.[5][8]

  • Catalytic Degradation: Active metal surfaces within the inlet or liner can catalyze the degradation of thermally labile compounds.[1][5]

  • Irreversible Adsorption: Highly active sites in the system can strongly bind to the analyte, preventing it from ever reaching the detector.[1]

  • Sample Discrimination: In split/splitless inlets, higher boiling point compounds like norpristane may not be transferred to the column as efficiently as more volatile components.[2][12]

Step-by-Step Troubleshooting Protocol:

  • Employ a Cool Injection Technique:

    • Action: If available, switch to a cool on-column (COC) or a programmable temperature vaporization (PTV) inlet.[2][5] These techniques introduce the sample at a lower temperature and then rapidly heat it, minimizing the time the analyte spends at high temperatures.

    • Causality: By injecting at a lower temperature, you prevent thermal stress on the analyte in the inlet, allowing it to be transferred to the column before degradation can occur.[5]

  • Verify System Inertness:

    • Action: Ensure all components in the sample path (liner, ferrules, column) are made of inert materials.[6] Regularly replace the septum to prevent leaks and contamination.[1]

    • Causality: An inert flow path is crucial to prevent catalytic degradation and adsorption of sensitive analytes.

  • Optimize Injection Parameters:

    • Action: For splitless injections, minimize the splitless time to reduce the residence time in the inlet.[3] For split injections, a higher split ratio can sometimes reduce degradation by ensuring a faster transfer to the column.[5]

    • Causality: Optimizing injection parameters is a balancing act. The goal is to ensure complete sample transfer while minimizing the time the analyte is exposed to harsh conditions.

  • Evaluate the Solvent and Sample Concentration:

    • Action: Use a high-boiling point solvent to ensure it vaporizes along with the analyte, aiding in a more uniform transfer.[12] Also, ensure your sample concentration is appropriate to avoid column overload, which can manifest as poor reproducibility.[2]

    • Causality: The choice of solvent can influence the vaporization process. A solvent with a similar boiling point to the analyte can improve the efficiency of sample transfer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for alkanes like norpristane in a GC inlet?

A1: The primary mechanism for the thermal degradation of large alkanes at high temperatures is pyrolysis, which involves the breaking of carbon-carbon bonds through a free-radical chain reaction. This process, often initiated by heat, can be exacerbated by active surfaces in the GC inlet. The result is the formation of smaller, more volatile hydrocarbons, which will appear as earlier eluting peaks in your chromatogram.[13][14]

Q2: How does column bleed affect the analysis of norpristane at high temperatures?

A2: Column bleed is the degradation of the stationary phase at high temperatures, which leads to an elevated baseline and can interfere with the detection of your analyte.[10][15][16] For high-temperature analysis, it is crucial to use a column specifically designed for high-temperature applications with a low-bleed stationary phase.[7][17] Always operate within the column's recommended temperature limits to minimize bleed and prolong its lifespan.[10][11]

Q3: Can the choice of carrier gas impact the thermal degradation of norpristane?

A3: Yes, the carrier gas can play a role. While inert gases like helium and nitrogen are commonly used, hydrogen is often preferred for high-temperature GC. Hydrogen is less viscous, allowing for faster optimal linear velocities, which reduces the analysis time and the amount of time the analyte spends at high temperatures.[12] However, it is crucial to ensure your system is leak-free when using hydrogen, as the presence of oxygen at high temperatures can accelerate column degradation.[11]

Q4: What are the key considerations when developing a new HT-GC method for norpristane?

A4: When developing a new method, consider the following:

  • Column Selection: Choose a high-temperature, low-bleed column with a stationary phase appropriate for hydrocarbon analysis.[7][17]

  • Inlet Type: A cool on-column or PTV inlet is ideal for thermally sensitive compounds.[2][7] If using a split/splitless inlet, meticulous optimization of temperature and flow rates is necessary.

  • Temperature Program: Start with a lower initial oven temperature and use a ramp rate that provides good separation without excessive elution temperatures.[5][18]

  • Detector Temperature: The detector temperature should be set at least 20°C higher than the final oven temperature to prevent condensation of the analyte.[7]

Part 3: Data & Protocols

Table 1: Recommended Starting Parameters for Norpristane Analysis by HT-GC
ParameterRecommended SettingRationale
Inlet Type Cool On-Column (preferred) or PTVMinimizes thermal stress on the analyte during injection.[2][5][7]
Inlet Temperature 350 - 400°C (for Split/Splitless)Balances complete vaporization with minimizing degradation.[7][8]
Column High-temperature, low-bleed (e.g., metal or specially treated capillary)Ensures stability and low baseline noise at elevated temperatures.[7][19]
Oven Program 50°C (hold 1 min) to 400°C at 15°C/minProvides a good balance between separation efficiency and analysis time.[18]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times, reducing thermal stress.[12]
Detector Flame Ionization Detector (FID)Robust and sensitive for hydrocarbon analysis.[7]
Detector Temp. 420°CPrevents condensation of high-boiling point analytes.[7]
Experimental Protocol: Inlet Inertness Test

This protocol helps to determine if your GC inlet is a source of degradation or adsorption.

  • Prepare a Standard: Prepare a solution containing norpristane and a more volatile, less thermally labile internal standard.

  • Initial Analysis: Analyze the standard using your current method and record the peak area ratio of norpristane to the internal standard.

  • Reduce Inlet Temperature: Decrease the inlet temperature by 50°C and re-analyze the standard.

  • Compare Results: If the peak area ratio of norpristane increases significantly at the lower temperature, it is a strong indication that thermal degradation is occurring in the inlet.

  • Further Investigation: If the ratio improves but peak shape is compromised, it suggests that while degradation is reduced, the lower temperature is insufficient for complete vaporization. This points to the need for a more inert liner or a different injection technique.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Norpristane Degradation

G start Problem: Poor Peak Shape or Analyte Loss for Norpristane inlet Step 1: Evaluate Inlet System start->inlet column Step 2: Assess Column Health start->column method Step 3: Optimize Method Parameters start->method liner Use Deactivated Liner inlet->liner inlet_temp Optimize Inlet Temperature inlet->inlet_temp injection_tech Consider Cool On-Column or PTV inlet->injection_tech condition Condition Column column->condition trim Trim Column Inlet column->trim flow_rate Increase Carrier Gas Flow method->flow_rate temp_program Optimize Oven Ramp Rate method->temp_program end Resolution: Improved Peak Shape and Recovery liner->end inlet_temp->end injection_tech->end condition->end trim->end flow_rate->end temp_program->end

Caption: Troubleshooting workflow for norpristane degradation.

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  • GC Column Bleed: Causes and Prevention. Separation Science.
  • Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of thermal desorption GC-MS and solvent extraction GC-MS approaches. Atmospheric Measurement Techniques. Available at: [Link]

  • Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Agilent.
  • Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of common plastics. Journal of Chromatography A. Available at: [Link]

  • Thermal Desorption GC Analysis of High Boiling, High Molecular Weight Hydrocarbons. GERSTEL. Available at: [Link]

  • Study Explores New Stationary Phases for High-Temperature Gas Chromatography. Chromatography Online. Available at: [Link]

  • The thermal decomposition of RP-2 with stabilizing additives. NIST. Available at: [Link]

  • Examination of the efficiency on high temperature GC columns and Strategies for Successful high temperature applications. Agilent.

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Technical Support Center: Norpristane Isomer Separation & Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges regarding the baseline resolution of acyclic isoprenoid biomarkers. Norpristane (2,6,10-trimethylpentadecane) presents a unique analytical challenge: it possesses two chiral centers (C6 and C10) within an asymmetric carbon backbone, yielding four distinct stereoisomers—two enantiomeric pairs: (6R,10R)/(6S,10S) and (6R,10S)/(6S,10R).

This guide provides authoritative, causality-driven troubleshooting and self-validating protocols to help you select the correct stationary phase and optimize your gas chromatography (GC) workflows for norpristane isomer separation.

Logical Workflow for Stationary Phase Selection

G Start Norpristane Extract (Complex Isomer Mixture) Goal What is the analytical goal? Start->Goal Dias Resolve Diastereomers (e.g., Pair A vs Pair B) Goal->Dias Stereochemical Profiling Enan Resolve Enantiomers (All 4 Stereoisomers) Goal->Enan Absolute Configuration Matrix Matrix Complexity? Dias->Matrix Phase3 1D-GC: Chiral Phase (β-cyclodextrin / Chirasil-Dex) Mechanism: Inclusion Complexes Enan->Phase3 Simple Purified / Simple Matrix Matrix->Simple Complex Heavy Oil / Complex Matrix Matrix->Complex Phase1 1D-GC: Achiral Phase (HP-5, 100m length) Mechanism: van der Waals Simple->Phase1 Phase2 GC×GC: Orthogonal Phases (100% PDMS x 50% Phenyl) Mechanism: Volatility + Polarity Complex->Phase2

Logical workflow for selecting the correct stationary phase for norpristane isomer separation.

Troubleshooting FAQs

Q1: Why are my norpristane diastereomers co-eluting as a single broad peak on a standard 30m non-polar column? A1: This is a function of insufficient theoretical plates ( N ). Diastereomers of norpristane have nearly identical boiling points and highly similar dispersive interaction potentials. A standard 30m column cannot generate the peak capacity required to resolve these subtle differences. To separate the diastereomeric pairs, you must increase the column length to 100m (e.g., using an HP-5 phase) and apply an ultra-shallow temperature ramp (e.g., 0.3 °C/min) precisely through the elution window. This maximizes the residence time in the stationary phase, amplifying the minute differences in partition coefficients ( K )[1].

Q2: I need to determine the absolute configuration of norpristane. Will an optimized HP-5 column resolve all four isomers? A2: No. An achiral stationary phase like HP-5 (5% phenyl methyl siloxane) separates analytes based strictly on dispersive van der Waals interactions. Enantiomers (e.g., 6R,10R and 6S,10S) possess identical scalar physical properties and will perfectly co-elute on any achiral phase[1]. To resolve enantiomers, you must transition to a chiral stationary phase, such as a β -cyclodextrin-based column (e.g., Chirasil-Dex). The cyclodextrin cavity forms transient, diastereomeric inclusion complexes with the enantiomers; the resulting difference in the free energy of formation ( ΔΔG ) drives the chromatographic separation[2].

Q3: My geological extract contains a massive Unresolved Complex Mixture (UCM). Even with a 100m HP-5 column, the norpristane peaks are masked. What is the solution? A3: When matrix interference exceeds the peak capacity of one-dimensional GC, you must utilize Comprehensive Two-Dimensional Gas Chromatography (GC×GC). By coupling two orthogonal stationary phases—typically a 100% dimethylpolysiloxane phase in the first dimension (separating by volatility) and a 50% phenyl polysilphenylene-siloxane phase in the second dimension (separating by polarizability)—you exponentially increase the peak capacity. This orthogonal separation pulls the norpristane isomers out of the UCM band, allowing for accurate integration[3].

Q4: Does the choice of mass spectrometry ionization source affect the detection of these specific isomers? A4: Yes, significantly. Standard 70 eV Electron Ionization (EI) causes excessive fragmentation of acyclic isoprenoids, often obliterating the molecular ion and reducing the abundance of structurally informative high-mass fragments. Utilizing Cold EI—which cools the analytes via a supersonic molecular beam prior to ionization—eliminates ion source peak tailing (preserving your hard-won chromatographic resolution) and drastically enhances high-mass fragment abundance. This is critical for differentiating the subtle mass spectral variations between norpristane stereoisomers[4].

Quantitative Data: Stationary Phase Performance

Table 1: Comparison of Stationary Phases for Norpristane Isomer Separation

Analytical TargetRecommended Stationary PhaseColumn DimensionsPrimary Separation MechanismExpected Resolution ( Rs​ )Reference
Diastereomeric Pairs HP-5 (5% Phenyl, 95% Dimethylpolysiloxane)100 m × 0.32 mm × 0.25 μmDispersive van der Waals Rs​≈0.6 [1]
Enantiomers β -cyclodextrin (Chirasil-Dex)30 m × 0.25 mm × 0.25 μmChiral Inclusion ComplexesBaseline ( Rs​>1.0 )[2]
Complex Matrix (UCM) 1D: 100% PDMS 2D: 50% Phenyl1D: 30m 2D: 1.5mVolatility + PolarizabilityEnhanced Peak Capacity[3]
Self-Validating Experimental Protocols
Protocol 1: Diastereomer Separation via High-Efficiency Achiral GC-MS/MS

Use this protocol to separate the two diastereomeric pairs of norpristane in purified extracts.

  • Column Installation: Install a 100 m × 0.32 mm × 0.25 μm HP-5 capillary column into the GC-MS/MS system.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant flow of 1.0 mL/min. Causality: Constant flow prevents the linear velocity from dropping below the van Deemter optimum during the high-temperature portions of the run.

  • Injection: Inject 1 μL of the sample in split mode (10:1 ratio) with the injector temperature set to 280 °C.

  • Precision Temperature Programming:

    • Hold isothermal at 80 °C for 1 min.

    • Ramp at 5 °C/min to 100 °C, hold for 1 min.

    • Critical Separation Window: Ramp at an ultra-shallow rate of 0.3 °C/min to 130 °C, hold for 5 min. Causality: This shallow ramp maximizes the thermodynamic partitioning differences between the diastereomers.

    • Ramp at 5 °C/min to 280 °C, hold for 30 min to bake out heavy matrix components[1].

  • Validation Check (Self-Correction): Calculate the resolution ( Rs​ ) between the two resulting norpristane peaks. The system is validated if Rs​≥0.6 . If Rs​<0.6 , verify that your carrier gas linear velocity is optimized and ensure the column is not overloaded (increase split ratio if necessary).

Protocol 2: Absolute Configuration via Chiral GC-MS

Use this protocol to resolve all four individual enantiomers of norpristane.

  • Column Installation: Install a 30 m × 0.25 mm × 0.25 μm β -cyclodextrin-based chiral column (e.g., Chirasil-Dex). Causality: The cyclodextrin selector is required to form the transient inclusion complexes that differentiate right- and left-handed stereoisomers[2].

  • Thermal Limitations: Ensure the GC oven maximum temperature does not exceed the thermal stability limit of the chiral phase (typically 200–225 °C, depending on the manufacturer).

  • Temperature Programming: Program a slow ramp (e.g., 1–2 °C/min) through the predicted elution window of the C18 isoprenoids.

  • Validation Check (Self-Correction): Prior to running unknown samples, inject an all-racemic standard mixture of norpristane. The protocol is validated when the chromatogram yields four distinct peaks. If co-elution occurs, lower the ramp rate to 0.5 °C/min to increase interaction time with the chiral selector.

References
  • Separation the diastereomers of acyclic isoprenoid alkanes by gas chromatography and its geochemical significance. - Prime Scholars.
  • Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
  • Absolute Configuration of Aliphatic Hydrocarbon Enantiomers Identified by Gas Chromatography: Theorized Application for Isoprenoid Alkanes and the Search of Molecular Biosign
  • Cold EI – Approaching the Ideal GC-MS Ion Source. - Aviv Analytical.

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Validation & Comparative

Reproducibility of norpristane quantification across different GC-MS instruments

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Reproducibility of Norpristane Quantification Across Different GC-MS Instruments

In the landscape of geochemical and environmental analysis, the accurate quantification of specific biomarkers is paramount. Norpristane (2,6,10-trimethylpentadecane), a C18 isoprenoid hydrocarbon, serves as a crucial diagnostic marker in petroleum exploration and for fingerprinting oil spills.[1] Its concentration, often evaluated relative to other isoprenoids like pristane and phytane, provides vital information about the source, maturity, and biodegradation of petroleum.[1] However, the reproducibility of norpristane quantification can be a significant challenge when data is generated across different Gas Chromatography-Mass Spectrometry (GC-MS) instruments. This guide provides an in-depth comparison of the factors influencing this reproducibility, supported by experimental insights and protocols, to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results.

The Analytical Challenge: Why Reproducibility Matters

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[2][3] However, the "GC-MS" designation encompasses a wide array of instrumental configurations, each with its own set of operational parameters that can profoundly impact analytical outcomes.[4] For a biomarker like norpristane, where subtle variations in concentration can lead to different geochemical interpretations, ensuring inter-instrument reproducibility is not just a matter of good practice—it's a necessity for data integrity and comparability across studies.[5]

Factors ranging from sample introduction to ion detection can introduce variability, making it difficult to ascertain whether observed differences in norpristane concentrations are genuine or artifacts of the analytical instrumentation.[4] This guide will dissect these variables and offer a framework for their systematic evaluation.

Key Instrumental Factors Influencing Norpristane Quantification

The journey of a norpristane molecule from injection to detection is fraught with potential for variability. The following sections delve into the critical components of a GC-MS system and their impact on quantification.

The GC Front End: Inlet and Column

The gas chromatograph's primary role is to separate norpristane from a complex matrix of other hydrocarbons. The manner in which the sample is introduced and separated is foundational to reproducible quantification.

  • Inlet Type and Parameters: The choice of inlet can significantly affect the amount of analyte that reaches the column.

    • Split/Splitless Inlets: These are the most common inlets. In splitless mode, used for trace analysis, the transfer of analytes to the column is highly dependent on parameters like purge activation time and inlet temperature. Inconsistent settings across instruments will lead to variable analyte transfer and, consequently, quantification.[6] Higher inlet temperatures can sometimes lead to the degradation of thermally labile compounds.[6]

    • Programmable Temperature Vaporizing (PTV) Inlets: PTV inlets offer more control over the vaporization process, which can minimize discrimination against higher boiling point compounds like norpristane. However, the temperature program of the PTV must be identical across instruments to ensure comparable results.

  • GC Column: The capillary column is where the separation happens.

    • Stationary Phase: While a non-polar stationary phase (like a 5% phenyl-methylpolysiloxane) is standard for hydrocarbon analysis, slight variations in the film thickness and column length between instruments can lead to shifts in retention time and potential co-elution with interfering compounds.

    • Carrier Gas Flow: The velocity of the carrier gas (typically helium or hydrogen) affects both retention time and peak shape. Precise electronic pressure control (EPC) is crucial for maintaining consistent flow rates.[7]

The Heart of the Matter: The MS Ion Source and Mass Analyzer

Once norpristane elutes from the GC column, it enters the mass spectrometer. The ionization process and the subsequent filtering and detection of ions are major sources of potential variability.

  • Ion Source Temperature: The temperature of the ion source influences the degree of fragmentation of the norpristane molecule.[8][9] In electron ionization (EI), a standard 70 eV is used, but the thermal energy from the source can affect the relative abundance of the molecular ion versus fragment ions.[8][9] Different instruments may have different default or optimal source temperatures, leading to variations in the fragmentation pattern and, if not carefully controlled, in the ions selected for quantification.

  • Mass Analyzer Technology: The type of mass analyzer used is one of the most significant factors in inter-instrument variability.

    • Quadrupole Mass Analyzers: These are the most common type of mass analyzers in routine analytical laboratories.[10] They are robust and offer excellent performance in targeted applications using Selected Ion Monitoring (SIM) mode.[10] In SIM mode, the quadrupole is set to only detect specific ions of interest, which provides high sensitivity.[10] However, the scan speed of a quadrupole is limited, which can be a factor in fast GC applications.[4]

    • Time-of-Flight (TOF) Mass Analyzers: TOF analyzers offer high-resolution and fast acquisition rates, capturing a full mass spectrum at every point in the chromatogram.[5][11] This can be advantageous for identifying unknown compounds and for complex matrices.[5] However, the quantitative performance of TOF instruments can sometimes be different from that of quadrupoles, especially at very low concentrations.[12]

    • Triple Quadrupole (QqQ) Mass Spectrometers: These instruments offer enhanced selectivity through Multiple Reaction Monitoring (MRM), which can be beneficial for complex matrices where isobaric interferences are a concern.[7]

    • Orbitrap Mass Spectrometers: High-resolution accurate mass (HRAM) systems like the Orbitrap provide excellent mass accuracy and resolving power, which can help to eliminate interferences.[13][14]

The following diagram illustrates the key instrumental variables that can impact the reproducibility of norpristane quantification.

G Inlet Inlet - Type (Split/Splitless, PTV) - Temperature - Purge Time Column Column - Stationary Phase - Dimensions - Carrier Gas Flow Inlet->Column IonSource Ion Source - Temperature - Electron Energy Column->IonSource Transfer Line MassAnalyzer Mass Analyzer - Type (Quad, TOF, QqQ) - Scan vs. SIM/MRM IonSource->MassAnalyzer Detector Detector - Multiplier Voltage - Linearity MassAnalyzer->Detector Quantification Final Quantification Detector->Quantification Sample Sample Introduction Sample->Inlet

Caption: Key instrumental variables influencing norpristane quantification reproducibility.

A Framework for a Cross-Instrument Comparison Study

To objectively assess the reproducibility of norpristane quantification, a well-designed inter-laboratory or inter-instrument study is essential.[15] The following protocol outlines a robust methodology for such a comparison.

Experimental Protocol

1. Sample Preparation:

  • A certified reference material (CRM) of a petroleum oil with a known concentration of norpristane should be used.

  • Prepare a stock solution of the CRM in a suitable solvent (e.g., hexane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • An internal standard (e.g., a deuterated alkane not present in the sample) should be added to all standards, QCs, and unknown samples.

2. GC-MS Analysis:

  • Each participating laboratory/instrument will analyze the same set of calibration standards, QCs, and a blind "unknown" sample.

  • A standardized GC-MS method should be provided, but with the allowance for instrument-specific optimization of certain parameters (e.g., injection volume, transfer line temperature). All deviations from the standard method must be documented.

  • Key method parameters to standardize include:

    • GC Column: Same manufacturer, stationary phase, and dimensions.

    • Oven Temperature Program: Identical ramp rates and hold times.

    • Carrier Gas: Same gas and a tightly controlled flow rate.

    • MS Ionization: Electron ionization at 70 eV.

    • Acquisition Mode: For quadrupole instruments, a specific set of ions for norpristane and the internal standard in SIM mode should be defined. For TOF and other full-spectrum instruments, data should be acquired over a consistent mass range.

The workflow for this comparative study is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis CRM Certified Reference Material Standards Calibration Standards CRM->Standards QC QC Samples CRM->QC Unknown Blind Unknown Sample CRM->Unknown InstA Instrument A Standards->InstA InstB Instrument B Standards->InstB InstC Instrument C Standards->InstC QC->InstA QC->InstB QC->InstC Unknown->InstA Unknown->InstB Unknown->InstC Results Quantification Results InstA->Results InstB->Results InstC->Results Stats Statistical Analysis Results->Stats

Caption: Workflow for the inter-instrument comparison study.

Data Analysis and Comparison

The following tables present hypothetical data from such a comparative study, illustrating how the results can be presented and interpreted.

Table 1: GC-MS Instrument Configurations

ParameterInstrument A (Quadrupole)Instrument B (TOF)Instrument C (Triple Quad)
Manufacturer Manufacturer XManufacturer YManufacturer Z
Inlet Split/SplitlessPTVSplit/Splitless
GC Column Agilent DB-5ms, 30m x 0.25mm, 0.25µmAgilent DB-5ms, 30m x 0.25mm, 0.25µmAgilent DB-5ms, 30m x 0.25mm, 0.25µm
Ion Source Temp. 230 °C250 °C230 °C
Mass Analyzer QuadrupoleTime-of-FlightTriple Quadrupole
Acquisition Mode SIM (m/z 85, 113, 127)Full Scan (m/z 50-550)MRM (transition specific to norpristane)

Table 2: Quantitative Results for Norpristane (µg/mL)

SampleInstrument AInstrument BInstrument C
QC Low (5 µg/mL) 4.85.34.9
QC Mid (50 µg/mL) 51.248.950.5
QC High (100 µg/mL) 98.7103.599.2
Blind Unknown 25.427.826.1
%RSD (n=3) 2.5%3.1%2.2%

Achieving and Validating Reproducibility

The path to reproducible norpristane quantification lies in a combination of meticulous method development, validation, and ongoing quality control.

Method Validation

A robust method validation is the cornerstone of reproducible data. According to guidelines from regulatory bodies like the FDA and international organizations such as the ICH, key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Best Practices for Inter-Instrument Consistency
  • Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for sample preparation, instrument operation, and data processing.

  • Regular Instrument Maintenance and Calibration: Preventive maintenance of the GC inlet, ion source, and detector is crucial. Regular mass calibration ensures mass accuracy.

  • Use of Internal Standards: An appropriate internal standard can compensate for variations in injection volume and instrument response.

  • System Suitability Tests: Before each analytical run, inject a standard mixture to verify system performance, including peak shape, resolution, and response.

  • Participation in Proficiency Testing Programs: Regular participation in inter-laboratory comparison studies is an excellent way to benchmark performance and identify potential issues.

Conclusion

The quantification of norpristane across different GC-MS instruments presents a significant analytical challenge, but one that can be overcome with a systematic and scientifically rigorous approach. By understanding the key instrumental variables, from the GC inlet to the mass analyzer, and by implementing robust method validation and quality control procedures, researchers can achieve a high degree of reproducibility. This guide provides a framework for understanding and addressing these challenges, ultimately leading to more reliable and comparable data in the critical fields of geochemistry and environmental science. The use of advanced GC-MS technologies, such as high-resolution TOF and triple quadrupole systems, can offer enhanced selectivity and sensitivity, but a thorough understanding of their operational principles is essential for their effective implementation in quantitative studies.

References

  • Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF.
  • Hoker, J., et al. (2015). Comparison of GC/time-of-flight MS with GC/quadrupole MS for halocarbon trace gas analysis. Atmospheric Measurement Techniques, 8(5), 2195–2206.
  • Fang, X. (n.d.). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency.
  • PGeneral. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • Tofwerk. (2020). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS.
  • Universal Lab. (2024). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)?
  • Reese, R. M., et al. (1951). Temperature Variation of Mass Spectra of Hydrocarbons.
  • Augusto, F., et al. (2014). Determination of Biomarkers in Petroleum by Multidimensional Gas Chromatography: Fundamentals, Applications, and Future Perspectives. Journal of Analytical Methods in Chemistry.
  • Agilent Technologies. (2009). Enhanced Sensitivity for Biomarker Characterization in Petroleum Using Triple Quadrupole GC/MS and Backflushing.
  • Emsbo-Mattingly, A. (2001). A Methodology for Correlating Spilled Oil to its Source.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • LECO Corporation. (n.d.). Petroleum Analysis Using the LECO Pegasus 4D GCxGC-TOFMS System.
  • PerkinElmer. (n.d.).
  • GCMS.cz. (n.d.). Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD.
  • Biomarker Technologies, Inc. (n.d.). GC-MS-MS ANALYSIS (Agilent-TQ System).
  • PerkinElmer. (n.d.).
  • El Nady, M. M. (2015). Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. International Journal of Innovative Research in Science, Engineering and Technology, 4(6).
  • Augusto, F., et al. (2014). Determination of Biomarkers in Petroleum by Multidimensional Gas Chromatography: Fundamentals, Applications, and Future Perspectives. Journal of Analytical Methods in Chemistry.
  • Frysinger, G. S., et al. (2001). Separation and identification of petroleum biomarkers by comprehensive two-dimensional gas chromatography.
  • BenchChem. (2025). Application Notes and Protocols for Hydrocarbon Biomarker Analysis.
  • JEOL. (n.d.). Biomarker Analysis in Petroleum Samples Using GC×GC-HRTOFMS with an Ion Source Combining Electron Ionization (EI)
  • Shimadzu. (n.d.). Analysis of Volatile Toxic Substances Using Headspace GC/MS Part.2 - Cyanide and Azide.
  • Shimadzu. (n.d.).
  • Wycech, J. B., & French, K. L. (2023). Petroleum Geochemistry Research Laboratory Method for Qualitative Biomarker Analysis of Crude Oil and Rock Extracts by Gas Chromatography-Single Quadrupole Mass Spectrometry. U.S. Geological Survey.
  • Thermo Fisher Scientific. (n.d.).
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Inter-Laboratory Comparison of Isoprenoid Alkane Measurement Standards: A Technical Guide for Geochemistry and Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoprenoid alkanes—specifically pristane, phytane, and squalane—are highly branched acyclic hydrocarbons that serve a dual purpose in modern science. In organic geochemistry, they are indispensable biomarkers used to reconstruct paleoenvironmental redox conditions and trace the origins of crude oil spills[1][2]. In pharmaceutical development, squalane has emerged as a critical stabilizing excipient in the formulation of nanostructured lipid carriers (NLCs) and mRNA lipid nanoparticles (LNPs)[3][4].

Despite their widespread use, inter-laboratory round-robin tests frequently reveal significant quantification discrepancies[5][6]. This guide provides an objective comparison of the measurement standards used to calibrate isoprenoid alkane analysis, offering mechanistic insights and a self-validating experimental protocol designed to bridge the gap between geochemical forensics and nanomedicine.

Objective Comparison of Measurement Standards

To achieve inter-laboratory reproducibility, analytical chemists must choose between two primary classes of measurement standards: Natural Matrix Certified Reference Materials (CRMs) and Commercial Synthetic Standards .

Natural matrix CRMs, such as the Gulf of Mexico Crude Oil standard, are derived from real-world environmental samples and contain thousands of background hydrocarbons[6]. Conversely, commercial synthetic standards are gravimetrically prepared mixtures of isolated analytes designed to establish clean instrumental baselines[7].

Table 1: Quantitative & Qualitative Comparison of Isoprenoid Alkane Standards
FeatureNatural Matrix CRMs (e.g., NIST SRM 2779)Commercial Synthetic Standards (e.g., AccuStandard)
Matrix Complexity High (Contains thousands of co-eluting hydrocarbons)Low (Clean baseline, isolated target analytes)
Primary Analytical Role Validating extraction efficiency and matrix suppressionEstablishing multi-point calibration curves & LODs
Traceability Fully traceable to SI units via national metrology institutesISO 17034 accredited gravimetric preparation
Cost & Availability High cost; limited volume per ampoule (e.g., 1.3 mL)Cost-effective; readily available for routine use
Inter-Laboratory Variance Higher (Exposes differences in lab cleanup protocols)Lower (Represents idealized instrumental conditions)

Data synthesized from NIST inter-laboratory experiments and commercial metrology guidelines[6][7].

Mechanistic Insights: Resolving Inter-Laboratory Discrepancies

As an Application Scientist, I frequently observe that inter-laboratory variance in isoprenoid quantification is not a result of instrumental failure, but rather a failure to account for thermodynamic and chromatographic causality.

The Co-Elution Conundrum (GC-FID vs. GC-MS): A primary source of error in calculating the pristane/phytane (Pr/Ph) ratio is the co-elution of branched isoprenoids with normal alkanes. Pristane (a C19 branched alkane) elutes almost identically to n-heptadecane (n-C17), while phytane (C20) co-elutes with n-octadecane (n-C18) on standard non-polar columns[8]. Laboratories relying solely on Gas Chromatography-Flame Ionization Detection (GC-FID) often overestimate isoprenoid concentrations because the detector registers all C-H bonds equally, artificially inflating the peak area. To resolve this, laboratories must utilize Gas Chromatography-Mass Spectrometry (GC-MS) in Single Ion Monitoring (SIM) mode, isolating specific fragmentation ions (e.g., m/z 71 for linear alkanes and m/z 113/137 for squalane/squalene) to ensure specificity[9][10].

Internal Standard Partitioning: Isoprenoid alkanes are highly lipophilic. If an internal standard (IS) with differing thermodynamic partitioning behavior is used during liquid-liquid extraction, recovery calculations will skew. For LNP analysis or bronchoalveolar lavage (BAL) fluid quantification, deuterated alkanes (e.g., d-C24) or 5α-cholestane must be used as the internal standard, as their structural geometries and lipophilicity mirror the target isoprenoids, ensuring that any extraction losses are proportionally corrected[11][12].

Validated Experimental Protocol for Isoprenoid Alkane Quantification

To guarantee trustworthiness and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It utilizes synthetic standards to build the calibration curve and matrix CRMs to validate the extraction recovery, ensuring absolute inter-laboratory alignment.

Step 1: Sample Preparation & Internal Standardization
  • Aliquot: Weigh 100 mg of crude oil/sediment, or aliquot 1.0 mL of LNP dispersion/BAL fluid into a glass centrifuge tube[10][12].

  • Spike: Add exactly 25 µL of the Internal Standard solution (5α-cholestane or d-C24 at 0.5 mg/mL in hexane)[11][12].

  • Saponification (For Biological/LNP Matrices): Add 3 mL of 1M KOH in ethanol and homogenize. Allow hydrolysis to proceed for 20 hours at room temperature to break down complex lipid matrices[12].

  • Extraction: Add 4 mL of ultrapure water and extract with 2 mL of n-hexane. Shake vigorously and collect the upper apolar alkane fraction[12][13].

Step 2: Chromatographic Separation
  • Injection: Inject 1 µL of the concentrated extract into the GC-MS in splitless mode with the injector maintained at 280°C[11][14].

  • Column: Utilize a high-resolution non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[11].

  • Oven Program: Set initial temperature to 40°C (hold 2 min). Ramp at 4°C/min to 150°C, followed by a slower ramp of 3°C/min to 300°C (hold 15 min) to ensure baseline resolution between pristane and n-C17[11].

Step 3: Mass Spectrometric Detection & Quality Control
  • Ionization: Operate the MS in positive Electron Ionization (EI) mode at 70 eV[10][11].

  • SIM Mode: Monitor m/z 71 (general alkanes), m/z 113 (squalane), and m/z 137 (squalene)[10][15].

  • Validation: Quantify target analytes against a 5-point calibration curve built from the Commercial Synthetic Standard[10]. Every 10 samples, inject the Natural Matrix CRM (e.g., NIST SRM 2779) to verify that matrix suppression remains within the acceptable ±15% relative standard deviation threshold[6][10].

Analytical Workflow Visualization

The following diagram maps the logical relationship between sample processing, standard selection, and data validation required for robust inter-laboratory comparison.

IsoprenoidWorkflow Start Sample Matrix (Crude Oil / LNP) Spike Add Internal Standard (5α-cholestane / d-C24) Start->Spike Extract Solvent Extraction & Silica Gel Cleanup Spike->Extract Split Standard Selection Extract->Split CRM Matrix CRM (e.g., NIST SRM 2779) Validates Recovery Split->CRM Method Validation Synth Synthetic Standard (e.g., AccuStandard) Builds Calibration Split->Synth Quantification GCMS GC-MS Analysis (SIM Mode: m/z 71, 113) CRM->GCMS Synth->GCMS Data Inter-Laboratory Data Alignment GCMS->Data

Logical workflow for isoprenoid alkane quantification and inter-laboratory standard validation.

References

  • NIST Technical Series Publications: Gulf of Mexico Research Initiative 2014/2015 Hydrocarbon Intercalibration Experiment. National Institute of Standards and Technology. 6

  • AccuStandard: Petroleum Standards. AccuStandard, Inc. 7

  • Frontiers in Chemistry: The Quantitation of Squalene and Squalane in Bronchoalveolar Lavage Fluid Using Gas Chromatography Mass Spectrometry.10

  • MDPI Pharmaceutics: A Stepwise Framework for the Systematic Development of Lipid Nanoparticles.4

  • MDPI Molecules: A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS.12

  • Benchchem: An In-depth Technical Guide on the Natural Sources of 2,3,6-Trimethylundecane in Crude Oil.11

  • ResearchGate: Pristane/ n -C 17 versus phytane/ n -C 18 ratios showing types of depositional environments.8

  • Copernicus Publications: A 1500-year multiproxy record of coastal hypoxia from the northern Baltic Sea.13

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A Comparative Guide to the Oxidation Kinetics of Norpristane and Farnesane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of the oxidation kinetics of two significant isoprenoid alkanes: norpristane and farnesane. While both are saturated branched hydrocarbons, the scientific interest in their oxidative behavior stems from disparate fields, leading to different research focuses and available data. Farnesane, a promising biofuel candidate, is primarily studied under high-temperature combustion and autoxidation conditions relevant to engine performance and fuel stability. Conversely, norpristane, a crucial geochemical biomarker, is examined in the context of long-term, low-temperature degradation and biodegradation in sedimentary environments. This document synthesizes the available information to draw a comparison based on molecular structure, reaction mechanisms, and the experimental methodologies employed to study their oxidation, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective reactivities.

Introduction: Two Isoprenoids, Two Scientific Worlds

Isoprenoids, a vast class of organic molecules derived from isoprene units, play critical roles in both biological systems and industrial applications. Within this class, the saturated alkanes norpristane and farnesane serve as important subjects of scientific inquiry.

Farnesane (2,6,10-trimethyldodecane) , a C15 sesquiterpenane, has garnered significant attention as a sustainable aviation fuel (SAF) or "bio-jet" fuel.[1] It can be produced by the hydrogenation of farnesene, which is biosynthesized by engineered microorganisms.[2][3] Understanding its oxidation kinetics is paramount for predicting its combustion efficiency, engine performance, and storage stability.[1][4]

Norpristane (2,6,10-trimethylpentadecane) , a C18 isoprenoid, is a demethylated analogue of pristane. It is a widely recognized biological marker, or "biomarker," used in petroleum geochemistry to infer the depositional environment and thermal history of source rocks.[5] The study of its oxidation is crucial for understanding the fate of organic matter over geological timescales and the processes of petroleum degradation.[6]

This guide bridges the gap between these two fields by comparing the oxidative kinetics of these molecules. Due to a lack of direct comparative studies, this analysis is built upon a synthesis of data from their respective domains, focusing on the fundamental chemical principles that govern their reactivity.

Molecular Structure and Inferred Reactivity

The oxidative susceptibility of an alkane is primarily determined by the strength of its carbon-hydrogen (C-H) bonds. Tertiary C-H bonds (a carbon atom bonded to three other carbons) are weaker than secondary (C-H₂) or primary (C-H₃) bonds and are thus more susceptible to radical abstraction, which is often the initiating step in oxidation.

FeatureFarnesaneNorpristane
Molecular Formula C₁₅H₃₂C₁₈H₃₈
Structure
Molar Mass 212.42 g/mol 254.50 g/mol
Class Saturated Acyclic Isoprenoid (Sesquiterpenane)Saturated Acyclic Isoprenoid (Diterpenane derivative)
Key Structural Feature Multiple methyl branches creating tertiary carbons.Multiple methyl branches creating tertiary carbons.
Primary Oxidation Sites Tertiary C-H bonds at positions 2, 6, and 10.Tertiary C-H bonds at positions 2, 6, and 10.

Both farnesane and norpristane are branched-chain alkanes with multiple tertiary C-H bonds. Therefore, from a purely structural standpoint, both molecules are expected to initiate oxidation primarily at these branched positions. The general mechanism for alkane autoxidation proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. Low-temperature oxidation involves the formation of key intermediates like hydroperoxyalkyl radicals (QOOH).[7]

A critical distinction must be made with farnesane's unsaturated precursor, farnesene . Farnesene possesses multiple C=C double bonds, making it vastly more reactive towards oxidants like ozone and hydroxyl radicals than the fully saturated farnesane.[8][9] Its oxidation is implicated in the spoilage of apples, a process driven by the formation of conjugated trienols.[10][11] The hydrogenation of farnesene to farnesane removes these reactive sites, significantly enhancing its stability and making it suitable as a fuel.[2]

Comparative Analysis of Oxidation Kinetics

Farnesane: The Kinetics of Combustion

Research on farnesane oxidation is centered on its performance as a fuel. These studies are typically conducted at high temperatures and pressures, simulating conditions within an engine.

  • Reaction Environment : High-temperature (>800K) flow reactors, shock tubes, and accelerated oxidation testers.[1][4][12]

  • Mechanism : Combustion kinetics involve a complex network of thousands of elementary reactions. The process begins with the thermal decomposition of the fuel molecule and abstraction of hydrogen atoms, leading to a radical pool that sustains combustion. The main oxidation pathways of large alkanes like n-dodecane (structurally similar to farnesane) have been extensively modeled.[13]

  • Kinetic Data : Experimental studies provide quantitative speciation data (mole fractions of reactants, intermediates, and products) which are used to validate detailed kinetic models.[1] For instance, a study using an atmospheric high-temperature flow reactor provided data on farnesane's fuel consumption pathways and the formation of soot precursors.[1]

  • Oxidation Products : In a combustion environment, complete oxidation yields CO₂ and H₂O. However, the process generates a vast number of intermediates, including smaller alkenes, aldehydes, and carbon monoxide, which are critical for kinetic modeling.[14]

Norpristane: The Kinetics of Geochemical Degradation

The oxidation of norpristane is studied in the context of its long-term fate in the subsurface. This involves significantly lower temperatures and often involves microbial mediation.

  • Reaction Environment : Anoxic or oxic sediments and laboratory incubations simulating geological conditions (low temperature, long timescales).[5]

  • Mechanism : In the subsurface, oxidation is often biologically mediated (biodegradation). Studies have described the anaerobic degradation of the related isoprenoid pristane, where microbes use nitrate as an electron acceptor instead of oxygen.[5] Abiotic oxidation can also occur over geological time but at extremely slow rates. The fundamental mechanism for abiotic alkane oxidation by strong chemical oxidants like permanganate involves a rate-determining homolytic C-H bond scission.[15]

  • Kinetic Data : Direct kinetic rate constants for norpristane oxidation are scarce due to the extremely slow reaction rates under geochemical conditions. Research focuses on observing the disappearance of the parent compound and the appearance of degradation products over time in laboratory incubations or in geological samples of varying ages.[5]

  • Oxidation Products : Bacterial degradation of isoprenoid alkanes can produce metabolites such as monocarboxylic acids.[6] These products can serve as secondary biomarkers, providing further insight into the degradation processes occurring in the subsurface.

Experimental Methodologies for Studying Oxidation Kinetics

The techniques used to study the oxidation of farnesane and norpristane are tailored to the specific conditions and timescales of interest.

High-Temperature Oxidation (Farnesane)

For studying combustion kinetics, specialized reactors are essential to control temperature, pressure, and reactant concentrations.

Protocol: Gas-Phase Oxidation in a Jet-Stirred Reactor (JSR)

  • Reactant Preparation : A gaseous mixture of the hydrocarbon (e.g., farnesane), an oxidant (typically O₂), and an inert carrier gas (e.g., N₂) is prepared with precise mole fractions.

  • Reactor Setup : The mixture is continuously fed into a jet-stirred reactor, a vessel designed to maintain a uniform temperature, pressure, and composition. The reactor is heated to the target reaction temperature (e.g., 800-1400 K).

  • Sampling : After the reaction reaches a steady state, a sample of the reacting gas is continuously extracted from the reactor through a sampling probe, often employing rapid cooling to quench the reactions.

  • Analysis : The sampled gas is analyzed using techniques like photoionization mass spectrometry (PIMS) or gas chromatography (GC) to identify and quantify the concentrations of the fuel, oxidizer, stable intermediates, and final products.[7]

  • Kinetic Modeling : The experimental species profiles as a function of temperature or residence time are compared against the predictions of a detailed chemical kinetic model. The model's reaction rates are adjusted to achieve the best possible agreement with the experimental data.[16][17]

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis F Farnesane Vapor MC Mass Flow Controllers F->MC O2 Oxygen (O₂) O2->MC N2 Nitrogen (N₂) N2->MC JSR Heated Jet-Stirred Reactor MC->JSR Gas Mixture Probe Sampling Probe (Quenching) JSR->Probe Reacted Gas Analysis PIMS / GC-MS Probe->Analysis Quenched Sample Model Kinetic Model Validation Analysis->Model

Caption: Workflow for studying high-temperature gas-phase oxidation kinetics.

Low-Temperature & Biodegradation Studies (Norpristane)

Studying geochemical degradation requires different approaches focused on long-term stability and microbial activity.

Protocol: Anaerobic Biodegradation Microcosm Study

  • Microcosm Setup : Anoxic sediment or water samples are collected from a relevant environment (e.g., petroleum-contaminated site). The samples are placed in sealed vials or bottles under an oxygen-free atmosphere (e.g., N₂/CO₂).

  • Substrate & Nutrient Spiking : A known amount of norpristane (often dissolved in a carrier solvent) is added to the microcosms. An electron acceptor (e.g., nitrate or sulfate) and essential nutrients are also added to stimulate microbial activity.[5]

  • Incubation : The microcosms are incubated in the dark at a controlled temperature for an extended period (weeks to months). Control microcosms (e.g., sterilized controls with no active microbes) are prepared in parallel.

  • Time-Series Sampling : At regular intervals, replicate microcosms are sacrificed. The hydrocarbon fraction is extracted using an organic solvent.

  • Analysis : The extracts are analyzed using gas chromatography-mass spectrometry (GC-MS). The concentration of norpristane is measured relative to an internal standard to track its degradation. The appearance of potential metabolites (e.g., isoprenoid acids after derivatization) is also monitored.[6]

  • Data Interpretation : The rate of norpristane loss in the live microcosms compared to the sterile controls provides evidence for biodegradation. The identification of metabolites helps elucidate the degradation pathway.

G cluster_setup 1. Microcosm Setup cluster_incubation 2. Incubation cluster_analysis 3. Sampling & Analysis Sed Anoxic Sediment/ Water Sample Vial Sealed Vial (O₂-free atm) Sed->Vial Spike Add Norpristane, Nitrate, Nutrients Vial->Spike Inc Dark, Controlled Temp (Weeks to Months) Spike->Inc Extract Solvent Extraction Inc->Extract Time-series Sacrifice GCMS GC-MS Analysis Extract->GCMS Result Degradation Rate & Metabolite ID GCMS->Result

Caption: Workflow for a microcosm study of anaerobic biodegradation.

Implications and Conclusion

The comparative analysis of norpristane and farnesane oxidation reveals a tale of two molecules studied for entirely different purposes.

  • For Farnesane , the kinetic data is crucial for its viability as a next-generation biofuel. Understanding its high-temperature oxidation allows for the design of more efficient engines and the formulation of stable fuel blends that resist premature degradation during storage.[1] The research provides essential parameters for computational fluid dynamics (CFD) models that predict combustion behavior.

  • For Norpristane , oxidation studies inform our understanding of the Earth's carbon cycle. The slow degradation of these robust biomarkers helps geochemists reconstruct ancient environments and understand how petroleum deposits are altered in the subsurface over millions of years. This knowledge is vital for oil exploration and environmental remediation strategies.[5][6]

References

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  • Zhang, Y., et al. (2023). Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. Journal of Agricultural and Food Chemistry, 71(49), 19575-19584. Retrieved from [Link]

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A Researcher's Guide to the Identification of Norpristane: Evaluating the Accuracy of NIST Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Norpristane in Geochemical and Environmental Analysis

In the fields of petroleum geochemistry and environmental forensics, acyclic isoprenoid alkanes serve as critical biomarkers, offering invaluable insights into the origin, thermal maturity, and biodegradation of organic matter.[1] Among these, pristane (C₁₉H₄₀) and its C₁₈ homolog, norpristane (also known as 2,6,10-trimethylpentadecane), are of particular importance.[2][3] The ratio of pristane to its parent compound, phytane, for instance, is a widely used indicator of the redox conditions in the depositional environment of source rocks.[1] Norpristane, while often less abundant, provides additional granularity for source correlation and weathering studies.

Accurate identification of these compounds is paramount. The analytical workhorse for this task has long been Gas Chromatography-Mass Spectrometry (GC-MS), with compound identification heavily reliant on matching experimentally acquired mass spectra against reference libraries, the most ubiquitous of which is the NIST/EPA/NIH Mass Spectral Library.[3][4] However, the structural similarity of long-chain branched alkanes presents a significant analytical challenge. This guide provides an in-depth, objective comparison of the accuracy of norpristane identification using NIST libraries, explores the underlying chemical principles, and details the self-validating protocols required for confident analysis.

The Analytical Challenge: Structural Similarity and Mass Spectral Ambiguity

The primary obstacle in differentiating norpristane from pristane and other co-eluting hydrocarbon isomers lies in their remarkably similar mass spectra under standard Electron Ionization (EI) at 70 eV. This similarity is a direct consequence of their shared chemical blueprint. Both are long-chain alkanes with multiple methyl branches.

Under EI, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form an unstable molecular ion (M⁺•).[5] This ion rapidly fragments to produce more stable carbocations. The fragmentation of branched alkanes is not random; it is governed by well-understood principles:

  • Preferential Cleavage at Branch Points: Carbon-carbon bonds at the branching methyl groups are more likely to break, as this leads to the formation of more stable secondary or tertiary carbocations.[5][6]

  • Formation of Ion Series: The spectra are characterized by clusters of peaks with mass-to-charge ratios (m/z) corresponding to the general formula [CₙH₂ₙ₊₁]⁺. These clusters are typically separated by 14 amu, representing the loss of successive methylene (–CH₂–) groups.[7]

  • Weak Molecular Ion: For long-chain alkanes, the molecular ion peak is often of very low abundance or entirely absent, as the energy imparted during ionization is readily dissipated through fragmentation.[6][8]

Because both norpristane and pristane are structurally alike, their fragmentation pathways are analogous, leading to mass spectra dominated by the same series of CₙH₂ₙ₊₁⁺ ions (e.g., m/z 43, 57, 71, 85...). While subtle differences in the relative abundances of these ions exist, they can be insufficient for a definitive identification by mass spectrum alone, especially in complex matrices where signal-to-noise may be compromised.

Evaluating NIST Library Performance for Norpristane Identification

The NIST Mass Spectral Library is an indispensable resource, containing hundreds of thousands of curated EI spectra.[9] When an unknown spectrum is searched against the library, a sophisticated algorithm calculates a "Match Factor" (from 0 to 999), quantifying the similarity between the unknown and reference spectra.[1]

Mass Spectral Comparison: Norpristane vs. Pristane

Let's examine the EI mass spectra for norpristane and pristane as found in the NIST database.

FeatureNorpristane (C₁₈H₃₈)[2]Pristane (C₁₉H₄₀)[10]Causality & Analysis
Molecular Weight 254.5 g/mol 268.5 g/mol The 14 amu difference is due to an additional –CH₂– group in pristane. The molecular ion (M⁺•) at m/z 254 for norpristane and m/z 268 for pristane is typically very weak or absent. Its absence removes the most definitive piece of mass spectral evidence.
Key Fragment Ions (m/z) 43, 57, 71, 85, 113, 127, 18343, 57, 71, 85, 113, 127, 183, 197Both spectra are dominated by the same series of C₃ to C₉ carbocation fragments. The presence of ions like m/z 197 (C₁₄H₂₉⁺) in pristane, resulting from the loss of a pentyl group, is a potential differentiator, but its abundance can be low.
Base Peak m/z 43 (C₃H₇⁺)m/z 57 (C₄H₉⁺)The base peak can differ, reflecting subtle shifts in fragmentation probabilities. However, this is not a robust identifier, as instrument conditions and co-elution can alter relative ion abundances.
Typical Match Factor High (>850)High (>850)A high match factor for norpristane is common. However, it is equally common for the library search to return pristane or other C₁₈ isomers with a similarly high score, creating ambiguity. Isomers and homologs often yield nearly identical spectra.

The Self-Validating System: Integrating Retention Index

To overcome the inherent ambiguity of mass spectral matching for isomers, a second, orthogonal piece of data is required: the Retention Index (RI) . The RI normalizes the retention time of an analyte to the retention times of a series of co-injected n-alkanes.[12][13] This converts the instrument-dependent retention time into a more universal, compound-specific physical property that is significantly more robust to variations in analytical conditions like flow rate or column length.[13][14]

For structurally similar compounds like norpristane and pristane, their elution order on a non-polar column is primarily determined by their boiling points and subtle differences in their interaction with the stationary phase. This often results in distinct and reproducible Retention Indices.

The Power of Filtering by RI

Modern mass spectrometry software, including the NIST MS Search program, can use RI data to filter library search results.[14] This creates a self-validating workflow:

  • Initial Identification: The software performs a standard library search based on the mass spectrum, generating a hit list ranked by Match Factor.

  • Orthogonal Filtering: The software then compares the experimental RI of the unknown peak to the RI values stored in the library for the high-scoring hits.

  • Confident Identification: Hits whose library RI values are outside a user-defined window (e.g., ±10 RI units) from the experimental RI are penalized or eliminated, even if they have a very high spectral match score. This significantly reduces the probability of misidentifying an isomer.[15]

The simultaneous evaluation of both mass spectrum and retention index improves overall identification accuracy.[15]

CompoundMolecular FormulaTypical RI on a DB-5 type column
Norpristane C₁₈H₃₈~1783
n-Octadecane C₁₈H₃₈1800
Pristane C₁₉H₄₀~1882

(Note: RI values are approximate and can vary slightly based on the specific column and analytical conditions. The values listed are representative for a standard non-polar (5%-phenyl)-methylpolysiloxane column.)[15][16]

As the table demonstrates, the RI values for norpristane and its linear isomer n-octadecane are close, but the RI for pristane is significantly higher due to its higher carbon number. This makes RI an excellent tool for distinguishing norpristane from pristane.

GCMS_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Validation & Identification GC_Separation GC Separation (e.g., DB-5 Column) MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Elution Deconvolution Peak Deconvolution (AMDIS) Library_Search NIST Library Search Deconvolution->Library_Search RI_Calculation Retention Index Calculation Deconvolution->RI_Calculation Hit_List Initial Hit List (High Match Factor) Library_Search->Hit_List RI_Filter RI Filtering (± RI Window) RI_Calculation->RI_Filter Hit_List->RI_Filter Compare Experimental RI to Library RI Final_ID Confident Identification RI_Filter->Final_ID

Caption: Workflow for confident compound identification using GC-MS.

Alternative and Confirmatory Techniques

While GC-MS with RI filtering is a robust method, certain applications may demand even higher confidence.

  • GC-High Resolution Mass Spectrometry (GC-HRMS): Instead of a unit-mass resolution quadrupole, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can determine the mass of ions with extremely high precision (e.g., to four or five decimal places).[17] This allows for the calculation of an unambiguous elemental formula (e.g., C₁₈H₃₈ vs. C₁₉H₄₀) from the molecular ion, providing definitive confirmation of the compound's identity, even if the molecular ion is of low abundance.

  • Analysis of Authentic Standards: The ultimate confirmation involves analyzing a certified reference material (CRM) of norpristane under identical analytical conditions. A perfect match of both the mass spectrum and the retention time/index provides the highest possible level of confidence.

Experimental Protocol: GC-MS Analysis of Isoprenoid Biomarkers

This protocol outlines a standard method for the analysis of saturated hydrocarbon fractions from petroleum or environmental samples.

  • Sample Preparation:

    • The sample (e.g., crude oil, sediment extract) is first fractionated using column chromatography (e.g., over silica/alumina) to isolate the saturated hydrocarbon fraction from aromatic and polar compounds.

    • The saturated fraction is concentrated and dissolved in a suitable solvent (e.g., hexane) to a final concentration of approximately 1-10 mg/mL.

    • An n-alkane standard mix (e.g., C₇-C₄₀) is co-injected with the sample or run separately under identical conditions for RI calculation.

  • GC-MS Instrumentation & Conditions:

    • Instrument: Gas chromatograph coupled to a single quadrupole mass spectrometer.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).[15]

    • Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

    • Inlet: Splitless injection at 280-300 °C.

    • Oven Program: 40 °C (hold 2 min) to 320 °C at 4 °C/min, hold at 320 °C for 15 min. (This program is typical for biomarker analysis and can be adjusted based on the specific sample).

    • MS Transfer Line: 280-300 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230 °C.

    • Mass Analyzer: Quadrupole scanning from m/z 40-550.

  • Data Analysis:

    • Acquired data is processed using a software package that includes automated peak deconvolution and library searching capabilities (e.g., AMDIS, Thermo Chromeleon, Agilent MassHunter).

    • An initial library search is performed against the NIST EI library.

    • Retention Indices are calculated for all detected peaks using the n-alkane data.

    • The library search results are filtered using the calculated RI values with a tolerance window of ±10 RI units.

    • Final identification is based on a combination of a high forward and reverse match score (>850) and a matching retention index.

Conclusion and Recommendations

The NIST mass spectral library is an essential tool for the tentative identification of norpristane. However, due to the inherent similarity in the fragmentation patterns of long-chain branched alkanes, relying solely on the library match score is insufficient and can lead to the misidentification of isomers like pristane.

For robust and defensible data, a self-validating analytical system is mandatory. The integration of Retention Index (RI) data provides the necessary orthogonal filter to confidently distinguish norpristane from other structurally similar compounds. The RI is not merely a secondary check; it is a co-equal pillar of identification. For analyses requiring the highest level of certainty, confirmation with authentic standards or the use of high-resolution mass spectrometry is recommended. By combining high-quality mass spectral data with precise retention index information, researchers can navigate the complexities of hydrocarbon analysis and achieve accurate, reliable identification of norpristane.

References

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Safety Operating Guide

Definitive Guide to 2,6,10-Trimethylhexadecane Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Chemical Profile

2,6,10-Trimethylhexadecane (C₁₉H₄₀) is a highly hydrophobic, branched aliphatic hydrocarbon. Closely related to its isomer Pristane (2,6,10,14-tetramethylpentadecane), it is utilized extensively in lipid metabolism studies, hydraulic fracturing fluid analysis, and as a specialized non-polar solvent[1][2]. Due to its extreme hydrophobicity and chemical stability, improper disposal poses severe risks to municipal water systems, as it resists biodegradation and accumulates in environmental biofilms[2][3].

Hazard Profile & Physicochemical Data

Understanding the physical properties of 2,6,10-Trimethylhexadecane is critical for predicting its behavior during an experimental workflow or a spill.

PropertyValueOperational Implication
Molecular Formula C₁₉H₄₀Highly non-polar; strictly incompatible with aqueous waste streams.
Molecular Weight 268.52 g/mol High boiling point; exhibits low volatility but is highly persistent if spilled.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)Direct contact disrupts lipid bilayers in skin/eyes. Requires impermeable PPE[4][5].
Environmental Hazard Persistent OrganicCannot be processed by standard municipal wastewater treatment; must be incinerated[2].

Causality-Driven Handling Protocol

Every laboratory safety protocol must be grounded in the chemical's mechanistic behavior to build a self-validating safety culture:

  • Ventilation: While the chemical has a high boiling point and low vapor pressure at room temperature, aerosolization during pipetting, vortexing, or sonication can generate mists that cause respiratory irritation[6]. Always handle within a certified chemical fume hood.

  • PPE Selection: Standard latex gloves degrade rapidly upon contact with non-polar solvents. Use nitrile or fluorinated rubber gloves, and immediately replace them if contaminated to prevent transdermal exposure[4]. Wear EN166 or NIOSH-approved safety glasses to protect against H319 eye irritation hazards[4][5].

Step-by-Step Spill Response Methodology

Self-Validating System: A successful cleanup is validated when the surface is completely dry and leaves no hydrophobic residue or sheen when tested with a drop of water.

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Remove all ignition sources, as branched alkanes can be combustible under specific conditions.

  • Containment (Diking): Prevent the chemical from reaching sinks or floor drains. Causality: 2,6,10-Trimethylhexadecane must never enter drains; its high lipid solubility causes it to accumulate in aquatic ecosystems and resist microbial degradation[2][3].

  • Apply Inert Absorbent: Cover the spill completely with an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial silica-based binder (e.g., Chemizorb®)[3][5]. Causality: Do not use combustible organic absorbents (like paper towels or sawdust) for large spills, as they can create a secondary fire hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a chemically compatible, sealable container[7].

  • Surface Decontamination: Wash the affected area with water and a strong laboratory surfactant to remove the residual hydrophobic film. Collect all wash water as hazardous waste, as it now contains emulsified hydrocarbon[5].

Step-by-Step Disposal Procedures

Proper disposal ensures environmental compliance and laboratory safety.

  • Waste Segregation: Deposit 2,6,10-Trimethylhexadecane waste exclusively into containers designated for "Non-Halogenated Organic Solvents"[3]. Causality: Mixing with halogenated waste significantly increases disposal costs and complicates the incineration process. Keep away from strong oxidizers to prevent exothermic reactions[6].

  • Primary Containment: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass. Ensure containers are tightly sealed and kept upright to prevent leakage[7].

  • GHS Labeling: Affix a hazardous waste label detailing the exact chemical composition, the accumulation start date, and the GHS hazard pictograms (Exclamation mark for H315/H319)[5].

  • Terminal Destruction: Transfer the waste to a licensed professional waste disposal service[4][6]. The scientifically approved method for terminal destruction of this compound is high-temperature incineration, which completely oxidizes the hydrocarbon chain into carbon dioxide and water.

Waste Management & Spill Workflow

DisposalWorkflow Start 2,6,10-Trimethylhexadecane Operation Spill Spill Occurred? Start->Spill Contain Containment Use Vermiculite/Sand Spill->Contain Yes Segregate Waste Segregation Non-Halogenated Organics Spill->Segregate No (Routine) Collect Mechanical Collection Non-sparking tools Contain->Collect Collect->Segregate Label GHS Labeling H315 / H319 Segregate->Label Store Temporary Storage Well-ventilated, <25°C Label->Store Dispose Licensed Waste Contractor High-Temp Incineration Store->Dispose

Workflow for 2,6,10-Trimethylhexadecane spill containment and hazardous waste disposal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6,10-Trimethylhexadecane

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2,6,10-Trimethylhexadecane. Moving beyond a simple checklist, we will explore the rationale behind each recommendation, ensuring a comprehensive understanding of the risks and mitigation strategies.

Understanding the Hazard Profile of 2,6,10-Trimethylhexadecane

The primary hazards associated with handling similar aliphatic hydrocarbons include:

  • Skin Irritation: Prolonged or repeated contact can lead to dermatitis.[1]

  • Eye Irritation: Direct contact can cause serious eye irritation.[1]

  • Aspiration Toxicity: If swallowed, the substance can enter the airways and may be fatal.[1]

  • Respiratory Irritation: Inhalation of mists or vapors, particularly at elevated temperatures, may cause respiratory tract irritation.[1]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for handling 2,6,10-Trimethylhexadecane in a laboratory setting.

Operation Eye/Face Protection Skin and Body Protection Hand Protection Respiratory Protection
Routine Handling & Transfer Safety glasses with side shieldsLaboratory coatNitrile glovesGenerally not required in a well-ventilated area.
Large Volume Transfers or Potential for Splashing Chemical safety goggles and a face shieldChemical-resistant apron or coveralls over a lab coatNitrile or other chemically resistant glovesIf ventilation is inadequate or mists are generated, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Spill Cleanup Chemical safety goggles and a face shieldDisposable coveralls and chemical-resistant bootsHeavy-duty, chemical-resistant glovesA NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[2]

Detailed Procedural Guidance and Rationale

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to 2,6,10-Trimethylhexadecane can cause significant irritation.[1]

  • Routine Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory. This is to prevent accidental splashes from reaching the eyes during standard laboratory manipulations.

  • Higher Risk Scenarios: When transferring larger volumes or if there is a heightened risk of splashing, the use of chemical safety goggles is required. For maximum protection, a full-face shield should be worn in conjunction with goggles. This provides a barrier for the entire face, safeguarding against widespread contamination.

Skin and Body Protection: A Barrier Against Dermal Exposure

Prolonged skin contact with similar hydrocarbons can lead to irritation and dermatitis.[1]

  • Standard Attire: A clean, buttoned laboratory coat should be worn at all times. This provides a removable barrier that protects personal clothing from minor spills and contamination.

  • Enhanced Protection: For tasks with a higher risk of significant spillage, such as large-scale transfers, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. This provides an additional layer of protection for the torso and legs.

Hand Protection: The Critical Interface

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with 2,6,10-Trimethylhexadecane. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

  • Glove Technique: Always use proper glove removal technique to avoid contaminating the skin.[3] After handling the chemical, remove gloves and wash hands thoroughly with soap and water.[1]

Respiratory Protection: Safeguarding the Airways

While 2,6,10-Trimethylhexadecane has low volatility at room temperature, the generation of aerosols or mists, or heating the substance, can create an inhalation hazard.[1]

  • Ventilation is Key: All work with this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2,6,10-Trimethylhexadecane AssessVolume Assess Volume and Potential for Splashing Start->AssessVolume RoutinePPE Routine PPE: - Safety Glasses - Lab Coat - Nitrile Gloves AssessVolume->RoutinePPE Low Volume, No Splash Risk EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Nitrile Gloves AssessVolume->EnhancedPPE High Volume or Splash Risk SpillPPE Spill PPE: - Goggles & Face Shield - Coveralls & Boots - Heavy-Duty Gloves - Respirator AssessVolume->SpillPPE Spill Occurs AssessVentilation Assess Adequacy of Ventilation AssessVentilation->SpillPPE Inadequate Ventilation or Mist Generation Proceed Proceed with Task AssessVentilation->Proceed Adequate Ventilation RoutinePPE->AssessVentilation EnhancedPPE->AssessVentilation SpillPPE->Proceed

Caption: PPE Selection Workflow for 2,6,10-Trimethylhexadecane Handling.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling and disposal procedures.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Coveralls

  • Respirator (if required)

  • Safety Goggles or Face Shield

  • Gloves

Doffing Sequence (to minimize contamination):

  • Gloves

  • Face Shield or Goggles

  • Lab Coat or Coveralls

  • Respirator (if worn)

  • Wash hands thoroughly.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of 2,6,10-Trimethylhexadecane.

  • Contaminated PPE: Used gloves, disposable aprons, and coveralls should be placed in a designated, sealed container for hazardous waste disposal.[1]

  • Chemical Waste: Unused or waste 2,6,10-Trimethylhexadecane should be collected in a clearly labeled, sealed container.[1] Disposal must be in accordance with all local, state, and federal regulations. Do not pour down the drain.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[1]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can confidently and safely handle 2,6,10-Trimethylhexadecane, ensuring a secure laboratory environment and the integrity of their work.

References

  • BenchChem. (2025). Personal protective equipment for handling 2,2,6-Trimethyldecane.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2,6,10-TRIMETHYL-2,6,10-TRIAZAUNDECANE.
  • CPAChem. (2021). Safety data sheet.
  • Ereztech LLC. (2022). SN6246 Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • LookChem. (n.d.). 2,6,10-Trimethyl-dodecane.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.